3-(4-Nitrophenyl)propiolic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMZCQTZVBTDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289545 | |
| Record name | 3-(4-Nitrophenyl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-24-2 | |
| Record name | 3-(4-Nitrophenyl)-2-propynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 61874 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2216-24-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Nitrophenyl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-(4-Nitrophenyl)propiolic Acid via Sonogashira Coupling
Abstract
This guide provides an in-depth technical overview for the synthesis of 3-(4-nitrophenyl)propiolic acid, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a highly efficient method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] We will explore the synthesis starting from 4-iodonitrobenzene and propiolic acid. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety considerations, and offers insights into reaction optimization. This guide is intended for researchers and scientists in organic synthesis and drug development, providing the necessary details to replicate and adapt this procedure with confidence.
Introduction: The Significance and Synthesis of Arylpropiolic Acids
Arylpropiolic acids and their derivatives are crucial intermediates in the synthesis of a wide array of complex organic molecules. Their rigid, linear structure and reactive triple bond make them ideal precursors for pharmaceuticals, natural products, and advanced organic materials such as conducting polymers.[4] The target molecule, this compound, incorporates an electron-withdrawing nitro group, which significantly influences its chemical reactivity and makes it a versatile synthon for further functionalization.
The formation of the aryl-alkyne bond is the key transformation in this synthesis. Among the various methods available, the Sonogashira cross-coupling reaction stands out for its reliability, mild reaction conditions, and tolerance of a broad range of functional groups.[1][5] First reported by Kenkichi Sonogashira in 1975, this reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides.[3] Its utility has made it an indispensable tool in modern organic synthesis.[1][3]
This guide will focus exclusively on the Sonogashira coupling of 4-iodonitrobenzene with propiolic acid, providing a robust framework for its successful execution.
The Sonogashira Coupling: A Mechanistic Overview
The power of the Sonogashira reaction lies in its dual catalytic cycle, involving both palladium and copper.[6] While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway involves two interconnected cycles that work in concert.[2][7]
Pillar 1: The Palladium Cycle
The primary role of the palladium catalyst is to activate the aryl halide. The cycle is believed to proceed through the following key steps:
-
Oxidative Addition: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, reacts with the 4-iodonitrobenzene. This oxidative addition step forms a square planar Pd(II) intermediate.[6][7]
-
Transmetalation: The activated alkyne (as a copper acetylide) is transferred from the copper cycle to the palladium center, displacing the halide. This forms a diorganopalladium(II) complex.[6]
-
Reductive Elimination: This is the final step where the desired product, this compound, is formed. The diorganopalladium(II) complex undergoes reductive elimination, coupling the aryl and alkynyl groups and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][7]
Pillar 2: The Copper Cycle
The copper(I) co-catalyst is essential for activating the terminal alkyne, propiolic acid.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the triple bond of propiolic acid, forming a π-alkyne complex.
-
Deprotonation & Acetylide Formation: In the presence of an amine base (e.g., triethylamine), the acidic terminal proton of the alkyne is removed. This deprotonation is facilitated by the increased acidity upon coordination to the copper, leading to the formation of a crucial copper(I) acetylide intermediate.[2][6] This species is now sufficiently nucleophilic to participate in the transmetalation step of the palladium cycle.
The amine base is critical, as it not only facilitates the deprotonation of the alkyne but also neutralizes the hydrogen halide (HI) formed as a byproduct of the reaction.[1]
Visualizing the Catalytic Cycles
Caption: Fig 1: The dual catalytic cycles of the Sonogashira reaction.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, validated protocol for the synthesis.
Health and Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.
-
4-Iodonitrobenzene: Harmful if swallowed, inhaled, or in contact with skin.[8][9] It is a skin and eye irritant and may cause methemoglobinemia.[10]
-
Propiolic Acid: Flammable and corrosive liquid and vapor.[11] Causes severe skin burns and eye damage and is a lachrymator (induces tears).[11] Handle with extreme care.
-
Palladium Catalysts: Handle with care, as palladium compounds can be toxic.
-
Copper(I) Iodide: Harmful if swallowed.
-
Amine Bases (e.g., Triethylamine): Flammable, toxic, and corrosive.
-
Solvents (e.g., THF, DMF): Flammable and can be harmful if inhaled or absorbed through the skin.
Reagents and Equipment
Reagents:
-
4-Iodonitrobenzene (reactant)
-
Propiolic acid (reactant)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (catalyst)
-
Copper(I) iodide [CuI] (co-catalyst)
-
Triethylamine [Et₃N] (base and solvent)
-
Tetrahydrofuran [THF], anhydrous (solvent)
-
Diethyl ether (for work-up)
-
Saturated aqueous ammonium chloride (for work-up)
-
Brine (for work-up)
-
Anhydrous magnesium sulfate [MgSO₄] (drying agent)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Data Presentation: Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |
| 4-Iodonitrobenzene | 249.01 | 2.49 g (10.0 mmol) | 1.0 |
| Propiolic acid | 70.05 | 0.84 g (12.0 mmol) | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 140 mg (0.2 mmol) | 0.02 (2 mol%) |
| CuI | 190.45 | 38 mg (0.2 mmol) | 0.02 (2 mol%) |
| Triethylamine | 101.19 | 20 mL | Solvent |
| THF (anhydrous) | - | 30 mL | Solvent |
Step-by-Step Synthesis Procedure
The reaction must be carried out under an inert atmosphere to prevent oxidative side reactions.
-
Reaction Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 4-iodonitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.02 eq).[6]
-
Solvent Addition: Add anhydrous THF (30 mL) and triethylamine (20 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes until the solids dissolve.
-
Alkyne Addition: Using a syringe, add propiolic acid (1.2 eq) dropwise to the stirring reaction mixture over 5 minutes.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the 4-iodonitrobenzene starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL).
-
Wash the organic solution sequentially with a saturated aqueous solution of ammonium chloride (2 x 30 mL) to remove the copper catalyst, and then with brine (30 mL).[6]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
-
Visualizing the Experimental Workflow
Caption: Fig 2: Experimental workflow for the synthesis.
Conclusion
The Sonogashira coupling provides a powerful and direct route for the synthesis of this compound from commercially available starting materials. The protocol described herein is robust and leverages a well-understood catalytic system. By carefully controlling the reaction conditions, particularly by maintaining an inert atmosphere, and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate. The versatility of the Sonogashira reaction allows for this procedure to be adapted for a wide range of substituted aryl halides and terminal alkynes, making it a cornerstone of modern synthetic organic chemistry.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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BYJU'S. (n.d.). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Books. (n.d.). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne.
-
NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
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Lab Alley. (n.d.). Learn About Propionic Acid and How to Use it Safely. [Link]
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NIH PubChem. (n.d.). Propiolic Acid. [Link]
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Haz-Map. (n.d.). 1-Iodo-4-nitrobenzene. [Link]
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Spectroscopic Characterization of 3-(4-Nitrophenyl)propiolic Acid: A Technical Guide
Introduction
3-(4-Nitrophenyl)propiolic acid is a molecule of significant interest in organic synthesis, serving as a versatile building block for more complex structures in medicinal chemistry and materials science. Its rigid, conjugated system, comprised of a nitrophenyl group linked to an acetylenic carboxylate, imparts unique electronic and steric properties. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound, offering not just the expected data but also the underlying principles that govern the experimental outcomes.
This document is structured to provide a holistic view of the characterization process, moving from the foundational nuclear magnetic resonance and vibrational spectroscopy to electronic and mass analysis. Each section details the rationale behind the chosen methodologies and offers a self-validating framework for researchers to confirm the identity, purity, and electronic nature of their synthesized compound.
Below is the chemical structure of this compound, which will be the focus of our spectroscopic analysis.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the substitution pattern of the aromatic ring.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Interpretation and Expected Data: The ¹H NMR spectrum is anticipated to show two distinct regions: the aromatic region and the carboxylic acid proton. Due to the molecule's symmetry, the four aromatic protons will appear as two sets of doublets.
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The powerful electron-withdrawing nature of the nitro group at the C-4 position and the alkyne at the C-1 position will significantly deshield the aromatic protons. The protons ortho to the nitro group (H-3, H-5) are expected to be the most downfield, appearing as a doublet. The protons meta to the nitro group (H-2, H-6) will also be a doublet, slightly upfield.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its chemical shift is often broad and variable, depending on concentration, solvent, and temperature. In DMSO-d₆, it is typically observed as a broad singlet at a very downfield position.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 | ~ 8.2 - 8.4 | Doublet (d) | ~ 8-9 |
| H-2, H-6 | ~ 7.7 - 7.9 | Doublet (d) | ~ 8-9 |
| -COOH | > 12 | Broad Singlet (br s) | N/A |
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Reference: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.
-
Interpretation and Expected Data: The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
-
Aromatic Carbons: Due to symmetry, four signals are expected for the six aromatic carbons. The carbon bearing the nitro group (C-4) and the carbon attached to the alkyne (C-1) will be the most deshielded and may have lower intensity. The chemical shifts of C-2, C-6 and C-3, C-5 will be distinct.
-
Alkynyl Carbons (C-7, C-8): These carbons have characteristic chemical shifts in the range of 70-90 ppm. The carbon attached to the phenyl ring (C-7) will be slightly more downfield than the one attached to the carboxyl group (C-8).
-
Carboxylic Carbon (C-9): The carbonyl carbon of the carboxylic acid will be the most downfield signal in the spectrum, typically above 150 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-9 (-COOH) | ~ 154 |
| C-4 (-C-NO₂) | ~ 148 |
| C-1 (-C-C≡) | ~ 128 |
| C-3, C-5 | ~ 133 |
| C-2, C-6 | ~ 124 |
| C-7 (-C≡C-) | ~ 88 |
| C-8 (-C≡C-) | ~ 82 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound. These predictions are based on established chemical shift increments and data from similar compounds like phenylpropiolic acid.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: The sample, being a solid[3], is best analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrument Setup: An FTIR spectrometer is used.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Interpretation and Expected Data: The IR spectrum will be dominated by absorptions from the carboxylic acid, the nitro group, the alkyne, and the aromatic ring.
-
-OH Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹ is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C≡C Stretch (Alkyne): A weak to medium absorption around 2190-2260 cm⁻¹. Its intensity is enhanced by conjugation with the phenyl ring.
-
NO₂ Stretches (Nitro Group): Two strong absorptions are expected: an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[4]
-
C-H Stretches (Aromatic): Absorptions above 3000 cm⁻¹.
-
C=C Stretches (Aromatic): Several absorptions in the 1600-1450 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |
| C-H stretch (Aromatic) | > 3000 | Medium |
| C≡C stretch (Alkyne) | 2260 - 2190 | Medium |
| C=O stretch (Carboxylic acid) | 1725 - 1700 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Weak |
| NO₂ asymmetric stretch | 1560 - 1510 | Strong |
| NO₂ symmetric stretch | 1385 - 1345 | Strong |
Table 3: Predicted FT-IR Absorption Bands for this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. A typical concentration would be in the micromolar range.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the pure solvent as a blank.
-
Interpretation and Expected Data: The UV-Vis spectrum is expected to show strong absorption due to the extended conjugation between the nitrophenyl ring and the propiolic acid moiety. The nitro group, being a strong chromophore, will significantly influence the absorption maximum (λ_max). We can predict the λ_max by analogy to similar compounds like 4-nitrophenol, which shows a strong absorption maximum around 317 nm in acidic or neutral solution, which shifts to ~400 nm in basic solution due to the formation of the phenolate.[5][6] For this compound, a strong absorption band is expected in the range of 280-320 nm, corresponding to the π → π* transitions of the conjugated system.
| Transition | Expected λ_max (nm) | Solvent |
| π → π* | 280 - 320 | Ethanol |
Table 4: Predicted UV-Vis Absorption Data for this compound.
Mass Spectrometry
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic method like GC or LC.
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, especially for detecting the molecular ion. Electron ionization (EI) would lead to more extensive fragmentation.
-
Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
Interpretation and Expected Data: The molecular weight of this compound is 191.14 g/mol .[3][7][8]
-
Molecular Ion Peak ([M-H]⁻): In negative ion mode ESI, the most prominent peak is expected to be the deprotonated molecule at m/z 190.01.
-
Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI, a peak at m/z 192.03 might be observed.
-
Fragmentation: Common fragmentation pathways would involve the loss of small, stable molecules.
-
Loss of CO₂ (44 Da) from the deprotonated molecule to give a fragment at m/z 146.
-
Loss of H₂O (18 Da) and CO (28 Da) are also possible fragmentation pathways.
-
| Ion | Expected m/z (Negative Mode ESI) | Identity |
| [M-H]⁻ | 190.01 | Molecular Ion |
| [M-H-CO₂]⁻ | 146.02 | Loss of Carbon Dioxide |
Table 5: Predicted Mass Spectrometry Data for this compound.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized sample of this compound.
Caption: A workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that requires the synergistic use of various analytical techniques. While this guide provides predicted data based on established spectroscopic principles and data from analogous compounds, it underscores the importance of a systematic and logical approach to structural elucidation. By following the outlined protocols and understanding the rationale behind the expected spectral features, researchers can confidently verify the identity and purity of their material, paving the way for its successful application in their research endeavors. Each spectroscopic technique provides a unique piece of the structural puzzle, and it is only through their combined interpretation that a complete and validated picture of the molecule can be achieved.
References
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PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Rath, N. P., Ravindra, H. J., Kumar, M. R. S., & Dharmaprakash, S. M. (2007). 3-[(4-Nitrophenyl)aminocarbonyl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4424.
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Pharmaffiliates. (n.d.). (4-Nitrophenyl)propiolic Acid. Retrieved from [Link]
- Wang, S., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(5), 2738-2747.
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ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c) 2-nitrophenol reduction.... Retrieved from [Link]
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SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b).... Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Propionic Acid. Retrieved from [Link]
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NIST. (n.d.). 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]
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ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra for a) Pure Propionic Acid (PA) b) Pure Acetonitrile (AN).... Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(4-Nitrophenyl)propiolic Acid
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 3-(4-nitrophenyl)propiolic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the principles behind the observed chemical shifts, provides a detailed experimental protocol, and offers a thorough interpretation of the spectral data.
Introduction to this compound
This compound, with the chemical formula C₉H₅NO₄, is a molecule that features a p-substituted aromatic ring, an alkyne (propiolic acid) moiety, and a nitro group.[1][2] The unique electronic properties of these functional groups result in a distinctive NMR spectrum that is highly informative for structural verification. Understanding the NMR characteristics of this compound is crucial for researchers working with it in various chemical and pharmaceutical contexts.
The molecular structure of this compound is presented below:
Caption: Molecular structure of this compound.
Core Principles of NMR Analysis for this compound
The NMR spectrum of a molecule is determined by the chemical environment of its constituent nuclei, primarily ¹H (protons) and ¹³C. The key factors influencing the chemical shifts (δ) in this compound are:
-
Aromatic Ring Current: The delocalized π-electrons of the benzene ring generate a ring current in the presence of an external magnetic field. This effect deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield).
-
Inductive Effects: The strongly electron-withdrawing nitro group (-NO₂) significantly deshields the protons and carbons on the aromatic ring, particularly those in the ortho and para positions. This leads to a further downfield shift.
-
Anisotropy of the Alkyne and Carboxylic Acid Groups: The triple bond of the alkyne and the carbonyl group of the carboxylic acid exhibit magnetic anisotropy. This means they create local magnetic fields that can either shield or deshield nearby nuclei depending on their spatial orientation.
-
Electronegativity: The oxygen atoms of the carboxylic acid and nitro groups are highly electronegative, withdrawing electron density from adjacent atoms and causing them to be deshielded.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the acidic proton.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16-64 scans, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse sequence: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Number of scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2-5 seconds.
-
-
Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and acidic regions.
-
Aromatic Protons (Ortho to -NO₂): The two protons ortho to the strongly electron-withdrawing nitro group are the most deshielded aromatic protons. They will appear as a doublet downfield, typically in the range of δ 8.28-8.13 ppm .[3][4] The splitting pattern (doublet) is due to coupling with the adjacent meta protons.
-
Aromatic Protons (Meta to -NO₂): The two protons meta to the nitro group are less deshielded than the ortho protons. They will also appear as a doublet, but at a slightly more upfield position, generally around δ 7.95-7.64 ppm .[5][6]
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and its chemical shift is often concentration and solvent-dependent. It typically appears as a broad singlet in the range of δ 10.0-13.0 ppm .
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, typically in the range of δ 153-170 ppm .[5][7][8][9][10]
-
Aromatic Carbons:
-
C-NO₂ (ipso-Carbon): The carbon directly attached to the nitro group is expected to be in the range of δ 148-150 ppm .
-
C-Alkyne (ipso-Carbon): The aromatic carbon attached to the alkyne group will likely resonate around δ 125-130 ppm .
-
Ortho and Meta Carbons: The remaining aromatic carbons will appear in the typical aromatic region of δ 124-134 ppm .[8][10]
-
-
Alkynyl Carbons: The two carbons of the triple bond have characteristic chemical shifts.
-
The carbon closer to the aromatic ring will be in the range of δ 85-90 ppm .
-
The carbon closer to the carboxylic acid group will be slightly more upfield, around δ 81-85 ppm .[5]
-
Summary of NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH (ortho to -NO₂) | 8.28 - 8.13 (d) | 124.0 - 125.0 |
| Aromatic CH (meta to -NO₂) | 7.95 - 7.64 (d) | 133.0 - 134.0 |
| Carboxylic Acid OH | 10.0 - 13.0 (br s) | - |
| Carboxylic Acid C=O | - | 153.0 - 170.0 |
| Aromatic C-NO₂ | - | 148.0 - 150.0 |
| Aromatic C-Alkyne | - | 125.0 - 130.0 |
| Alkynyl C (Ar-C ≡) | - | 85.0 - 90.0 |
| Alkynyl C (≡C -COOH) | - | 81.0 - 85.0 |
Advanced NMR Techniques and Predictive Tools
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.
Furthermore, computational methods and machine learning-based NMR prediction tools can provide theoretical spectra that can be compared with experimental data to aid in structural confirmation.[11][12][13] These tools use large databases of known spectra to predict chemical shifts with increasing accuracy.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly characteristic and provide a wealth of information for its structural elucidation. The strong electron-withdrawing effect of the nitro group and the unique electronic environment of the alkyne and carboxylic acid moieties result in a well-resolved and interpretable spectrum. By following a standardized experimental protocol and applying the fundamental principles of NMR spectroscopy, researchers can confidently identify and characterize this compound.
References
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-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Nitrophenyl-ß-D-glucopyranoside 1H NMR. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Nitrophenol 1H NMR. Retrieved from [Link]
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Stenutz. (n.d.). 3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
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SpectraBase. (n.d.). 3-(4-Nitrophenyl)propanoic acid 13C NMR. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1,1′-bis(di-tert-butylphosphino) ferrocene copper(I) complex catalyzed C–H activation and carboxylation of terminal alkynes. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]
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International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]
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Physical and chemical properties of 3-(4-Nitrophenyl)propiolic acid
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-Nitrophenyl)propiolic Acid
Introduction: A Molecule of Untapped Potential
In the landscape of organic synthesis and medicinal chemistry, molecules that offer a unique combination of rigidity, reactivity, and electronic properties are of paramount importance. This compound (4-NPPA) is one such compound. Characterized by a para-substituted nitrophenyl group linked to a propiolic acid moiety, 4-NPPA presents a trifecta of functional groups: a terminal alkyne, a carboxylic acid, and an aromatic nitro group. This unique architecture makes it a highly valuable, albeit under-characterized, building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview of the known physical and chemical properties of this compound. As a Senior Application Scientist, the narrative herein is built not just on reported data, but also on the foundational principles of physical organic chemistry to infer properties and predict reactivity. This approach is designed to equip researchers, synthetic chemists, and drug development professionals with the insights needed to effectively utilize this versatile molecule. We will delve into its structural features, physicochemical parameters, characteristic reactivity, and the standard protocols for its empirical analysis.
Core Molecular Identity and Physicochemical Properties
This compound, also known as (p-Nitrophenyl)propiolic acid or 3-(4-Nitrophenyl)-2-propynoic acid, is a solid organic compound.[1][2] Its structure is defined by a rigid triple bond (alkyne) that acts as a linear spacer between the aromatic ring and the carboxylic acid functional group. The presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly influences the molecule's electronic properties and overall reactivity.
Structural and Physical Data Summary
The fundamental physicochemical properties of 4-NPPA are summarized below. It is critical to distinguish this compound from its saturated analog, 3-(4-Nitrophenyl)propanoic acid (CAS 16642-79-8), which possesses a flexible three-carbon single-bonded chain and exhibits markedly different chemical and physical characteristics.
| Property | Value | Source |
| IUPAC Name | 3-(4-nitrophenyl)prop-2-ynoic acid | N/A |
| Synonyms | (4-Nitrophenyl)propiolic acid, (p-Nitrophenyl)propiolic acid | [1][2] |
| CAS Number | 2216-24-2 | [1][2] |
| Molecular Formula | C₉H₅NO₄ | [1][2] |
| Molecular Weight | 191.14 g/mol | [1] |
| Appearance | Brownish Solid | [1] |
| Storage Temperature | Refrigerator (2-8 °C recommended) | [1] |
Predicted Physicochemical Properties
While extensive experimental data for 4-NPPA is not widely published, its properties can be reliably inferred from its constituent functional groups.
-
Solubility: The molecule's polarity is complex. While the carboxylic acid can engage in hydrogen bonding, the overall structure is largely hydrophobic. Therefore, it is expected to have low solubility in water but should be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate.[3][4] The choice of solvent is critical for reaction setup and purification.
-
Acidity (pKa): The pKa of the carboxylic acid is anticipated to be significantly lower (more acidic) than that of a typical aliphatic carboxylic acid (pKa ~4.8). This is due to the powerful electron-withdrawing inductive and resonance effects of both the adjacent alkyne and the para-nitro group, which stabilize the conjugate base (carboxylate anion). For comparison, the parent compound, propiolic acid, has a pKa of 1.89.[5]
-
Thermal Stability: Propiolic acid itself is known to decompose near its boiling point.[5] This suggests that 4-NPPA may also exhibit limited thermal stability, a crucial consideration for reaction conditions, distillation, and long-term storage. Thermogravimetric analysis (TGA) would be the definitive method to establish its decomposition temperature.
Chemical Reactivity and Synthetic Utility
The synthetic potential of 4-NPPA stems from the distinct reactivity of its three functional groups. This allows for orthogonal chemical modifications, making it a versatile scaffold.
Caption: Key reaction pathways for this compound.
Reactions at the Alkyne
The carbon-carbon triple bond is a hub of reactivity.
-
Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst will yield the corresponding (Z)-alkene, while using a dissolving metal reduction (Na/NH₃) would produce the (E)-alkene. Complete reduction to the alkane (3-(4-Nitrophenyl)propanoic acid) can be achieved with catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Cycloaddition: As a terminal alkyne, 4-NPPA is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," reacting with azides to form 1,2,3-triazole rings. This is a cornerstone of modern bioconjugation and drug discovery.
-
Addition Reactions: The alkyne can undergo hydration, halogenation, and hydrohalogenation, adding further diversity to its synthetic applications.
Reactions at the Carboxylic Acid
The carboxylic acid is a versatile handle for conjugation.
-
Esterification and Amidation: Standard protocols can be used to convert the acid into esters or amides. The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allows for efficient amide bond formation under mild conditions, which is critical for attaching this moiety to peptides or other sensitive molecules.
Reactions at the Nitro Group
The nitro group provides a gateway to another key functional group.
-
Reduction to Amine: The aromatic nitro group can be readily reduced to an aniline derivative using various reagents, such as SnCl₂, Fe/HCl, or catalytic hydrogenation. This transformation is fundamental in pharmaceutical synthesis, as the resulting primary amine is a key nucleophile and a common feature in many drug scaffolds.[6]
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of 4-NPPA. Below are the expected spectroscopic signatures and standard protocols for their acquisition.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region should show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, integrating to two protons each. A broad singlet, typically far downfield (>10 ppm), will correspond to the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR will be more complex. Key signals include the carboxyl carbon (~160-170 ppm), the two distinct alkyne carbons (~80-90 ppm), and four signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum should display several characteristic absorption bands: a strong, broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), a weak C≡C stretch (~2100-2200 cm⁻¹), and strong, characteristic stretches for the aromatic nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁻ or [M-H]⁻ should be readily observable, confirming the molecular weight of 191.14 g/mol .
Standardized Experimental Protocols
To ensure scientific rigor and reproducibility, the following protocols outline the standard procedures for characterizing 4-NPPA.
Protocol: Determination of Melting Point
-
Rationale: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.
-
Procedure:
-
Place a small, dry sample of 4-NPPA into a capillary tube, sealed at one end, to a depth of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to about 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Protocol: Solubility Assessment
-
Rationale: Understanding solubility is critical for designing reaction conditions, purification strategies (recrystallization), and formulation for biological assays.
-
Procedure:
-
To a series of small vials, add a pre-weighed amount of 4-NPPA (e.g., 10 mg).
-
To each vial, add a measured volume (e.g., 1.0 mL) of a different solvent (e.g., water, methanol, acetone, dichloromethane, hexane).
-
Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Visually inspect for dissolution. If the solid dissolves completely, the compound is soluble at ≥10 mg/mL.
-
If not fully dissolved, the sample can be gently warmed or sonicated to assess temperature-dependent solubility.
-
Classify solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
-
Caption: A standardized workflow for assessing the solubility of 4-NPPA.
Conclusion and Future Directions
This compound is a molecule rich with potential. Its rigid structure and orthogonal functional groups make it an attractive building block for creating novel materials, chemical probes, and pharmaceutical candidates. While its properties are not as exhaustively documented as some common reagents, a firm understanding of its constituent parts allows for a predictive and rational approach to its use. This guide serves as a foundational resource, combining established data with expert chemical insight to empower researchers in their synthetic endeavors. Further investigation into its crystal structure, detailed reactivity studies, and exploration of its derivatives will undoubtedly solidify its place as a valuable tool in the chemist's arsenal.
References
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Wikipedia. Propiolic acid. Available at: [Link]
-
Pharmaffiliates. The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis. Available at: [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction? Available at: [Link]
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An In-depth Technical Guide to the Solubility of 3-(4-Nitrophenyl)propiolic Acid in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to understand and determine the solubility of 3-(4-nitrophenyl)propiolic acid in various organic solvents. This document emphasizes experimental design, procedural accuracy, and the underlying chemical principles governing solubility.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in numerous scientific disciplines, including chemistry, pharmacology, and materials science. For a compound like this compound, which possesses a rigid, aromatic structure, understanding its solubility is paramount for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry. The molecular structure of this compound (C₉H₅NO₄) features a polar carboxylic acid group and a nitro group, alongside a nonpolar phenyl ring and a propiolic acid linker, suggesting a nuanced solubility profile across different organic solvents.
This guide will provide a robust methodology for quantifying the solubility of this compound, enabling researchers to make informed decisions in experimental design and application.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is complex, with the polar carboxylic acid and nitro functionalities contributing to interactions with polar solvents, while the aromatic ring favors interactions with non-polar or moderately polar solvents.
Key molecular characteristics influencing solubility include:
-
Polarity : The presence of both polar (carboxylic acid, nitro group) and non-polar (phenyl ring) regions.
-
Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor, significantly influencing its solubility in protic solvents.
-
Molecular Size and Shape : The relatively rigid and planar structure can affect how well solvent molecules can solvate the compound.
A systematic approach to selecting solvents for solubility studies should, therefore, encompass a range of polarities and hydrogen bonding capabilities. A suggested list of solvents for initial screening is provided in Table 1.
Table 1: Selected Organic Solvents for Solubility Screening
| Solvent | Polarity Index | Type | Potential Interactions with this compound |
| Hexane | 0.1 | Non-polar | Van der Waals forces with the phenyl ring. |
| Toluene | 2.4 | Non-polar | π-π stacking with the phenyl ring. |
| Dichloromethane | 3.1 | Polar aprotic | Dipole-dipole interactions. |
| Acetone | 5.1 | Polar aprotic | Dipole-dipole interactions, hydrogen bond acceptor. |
| Ethyl Acetate | 4.4 | Polar aprotic | Dipole-dipole interactions, hydrogen bond acceptor. |
| Acetonitrile | 5.8 | Polar aprotic | Dipole-dipole interactions, weak hydrogen bond acceptor. |
| Isopropanol | 3.9 | Polar protic | Hydrogen bonding with the carboxylic acid. |
| Ethanol | 4.3 | Polar protic | Hydrogen bonding with the carboxylic acid. |
| Methanol | 5.1 | Polar protic | Strong hydrogen bonding with the carboxylic acid. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar aprotic | Strong dipole-dipole interactions, strong hydrogen bond acceptor. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol details the shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[2]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions :
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.
-
-
Sample Collection and Preparation :
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample with the same solvent as necessary to bring the concentration within the linear range of the analytical method.
-
Quantification by UV-Vis Spectrophotometry
Due to its aromatic nature, this compound is expected to have a strong UV absorbance, making UV-Vis spectrophotometry a suitable and accessible method for quantification.[3]
-
Determination of Maximum Absorbance (λmax) :
-
Prepare a dilute solution of this compound in a selected solvent (e.g., ethanol).
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[4]
-
-
Preparation of Calibration Curve :
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear (R² > 0.99).
-
-
Analysis of Saturated Solutions :
-
Measure the absorbance of the diluted, filtered samples from the solubility experiment at λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the final solubility in the original saturated solution.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
For complex matrices or to achieve higher sensitivity and selectivity, HPLC is the preferred method.[5][6][7]
-
Method Development :
-
A reverse-phase C18 column is a suitable starting point.
-
The mobile phase will typically consist of an aqueous component (e.g., water with 0.1% phosphoric or formic acid) and an organic modifier (e.g., acetonitrile or methanol).[5][7]
-
A gradient elution may be necessary to ensure good peak shape and resolution.
-
Detection is typically performed using a UV detector set at the λmax of the compound.
-
-
Calibration and Analysis :
-
Similar to the UV-Vis method, a calibration curve is generated by injecting standard solutions of known concentrations.
-
The filtered and diluted samples from the solubility experiment are then injected, and the peak area is used to quantify the concentration based on the calibration curve.
-
Interpreting Solubility Data: The Role of Intermolecular Forces
The experimentally determined solubility values should be analyzed in the context of the intermolecular interactions between this compound and the various solvents.
Caption: Intermolecular forces governing solubility.
A higher solubility in protic solvents like methanol and ethanol would indicate that hydrogen bonding with the carboxylic acid group is a dominant factor. Solubility in polar aprotic solvents such as acetone and DMSO would be driven by strong dipole-dipole interactions. In non-polar solvents like toluene, solubility is likely to be lower and primarily influenced by weaker van der Waals forces and potential π-π stacking between the aromatic rings of the solute and solvent.
Conclusion
This guide has outlined a systematic and robust approach to determining the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a detailed experimental protocol, researchers can generate accurate and reproducible solubility data. This information is invaluable for the effective design of chemical reactions, purification processes, and the development of novel formulations in various scientific and industrial applications.
References
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How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved January 21, 2026, from [Link]
-
3-(4-Nitrophenyl)propanoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 21, 2026, from [Link]
-
How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved January 21, 2026, from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 21, 2026, from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 21, 2026, from [Link]
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How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved January 21, 2026, from [Link]
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A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]
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Separation of Propionic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
-
Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). (n.d.). Applied Analytics. Retrieved January 21, 2026, from [Link]
-
Does anyone know the HPLC conditions to quantify propionic acid? (2015, September 12). ResearchGate. Retrieved January 21, 2026, from [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016, September 16). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Propionic acid. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
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Modulating Reactivity: A Technical Guide to the Influence of Electron-Withdrawing Groups on Arylpropiolic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylpropiolic acids are versatile building blocks in organic synthesis, prized for their rigid structure and reactive triple bond, which serve as linchpins in the construction of complex molecular architectures, including heterocycles and pharmacologically active compounds. The reactivity of the arylpropiolic acid scaffold is profoundly influenced by the electronic nature of substituents on the aromatic ring. This in-depth technical guide explores the multifaceted effects of electron-withdrawing groups (EWGs) on the reactivity of arylpropiolic acids. We will delve into the mechanistic underpinnings of how these substituents modulate key transformations such as decarboxylation, Sonogashira coupling, and intramolecular cyclization reactions. By integrating principles of physical organic chemistry with practical, field-proven insights, this guide aims to provide researchers with a predictive framework for designing and executing synthetic strategies involving this important class of compounds.
Introduction: The Electronic Tug-of-War in Arylpropiolic Acids
Arylpropiolic acids, characterized by a carboxylic acid moiety directly attached to an arylethynyl framework, are subject to a delicate interplay of electronic effects. The sp-hybridized carbons of the alkyne are more electronegative than their sp2-hybridized counterparts in the aryl ring, creating a polarized system. The introduction of electron-withdrawing substituents (-NO₂, -CN, -CF₃, halogens, etc.) onto the aryl ring exacerbates this electronic imbalance, significantly impacting the electron density distribution across the entire molecule.
This perturbation of the electronic landscape has profound consequences for the reactivity of both the carboxylic acid and the alkyne functionalities. In essence, EWGs act as electronic "sinks," pulling electron density away from the reaction centers. This guide will systematically dissect how this "pull" influences the transition states and intermediates of key reactions, thereby governing reaction rates and, in some cases, even dictating the reaction pathway.
Quantifying Electronic Effects: The Hammett Relationship
To move beyond qualitative descriptions, we can employ the principles of physical organic chemistry, most notably the Hammett equation, to quantify the influence of substituents on reaction rates and equilibria.[1][2] The Hammett equation is a linear free-energy relationship that correlates the electronic properties of a substituent with its effect on the reactivity of a molecule.[1]
Equation 1: The Hammett Equation
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted arylpropiolic acid.
-
k₀ is the rate constant for the reaction of the unsubstituted phenylpropiolic acid.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent (positive for EWGs, negative for electron-donating groups).
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.
Impact on Key Reactions of Arylpropiolic Acids
Decarboxylation: Facilitating the Loss of CO₂
The thermal or metal-catalyzed decarboxylation of arylpropiolic acids to yield arylacetylenes is a fundamental transformation. The presence of electron-withdrawing groups on the aryl ring generally accelerates this process.
Mechanistic Insight: The rate-determining step in many decarboxylation reactions involves the formation of an unstable carbanionic intermediate upon the loss of CO₂. Electron-withdrawing groups stabilize this nascent negative charge through inductive and resonance effects, thereby lowering the activation energy of the transition state.[3] For instance, the decarboxylation of p-nitrophenylpropiolic acid is expected to proceed significantly faster than that of phenylpropiolic acid due to the potent stabilizing effect of the nitro group on the incipient arylacetylide anion.
Hypothetical Comparative Kinetic Data for Thermal Decarboxylation
| Substituent (para-) | Hammett Constant (σₚ) | Expected Relative Rate (k/k₀) |
| -OCH₃ | -0.27 | < 1 |
| -H | 0.00 | 1 |
| -Cl | 0.23 | > 1 |
| -CN | 0.66 | >> 1 |
| -NO₂ | 0.78 | >>> 1 |
Experimental Protocol: Monitoring Decarboxylation Kinetics
A typical kinetic study of the decarboxylation of a series of substituted arylpropiolic acids can be performed using in-situ IR spectroscopy in a high-temperature, high-pressure flow reactor.[1]
-
Preparation of Stock Solutions: Prepare solutions of known concentration for each substituted arylpropiolic acid in a suitable high-boiling solvent (e.g., diphenyl ether).
-
Reactor Setup: Utilize a flow reactor equipped with sapphire windows for IR analysis, coupled to a pump and a back-pressure regulator to maintain constant pressure.
-
Data Acquisition: Flow the reactant solution through the heated reactor at a constant flow rate and temperature. Continuously record the IR spectrum of the reaction mixture.
-
Kinetic Analysis: Monitor the disappearance of the carboxylic acid carbonyl stretch (around 1700-1730 cm⁻¹) and/or the appearance of a characteristic product peak over time. The rate constants can be determined by fitting the concentration-time data to an appropriate rate law.[1]
Sonogashira Coupling: A Tale of Two Partners
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][5] When an arylpropiolic acid is used as the alkyne component, the electronic nature of its aryl ring can influence the reaction, although the effect is often less pronounced than that of the substituents on the aryl halide partner.
Mechanistic Insight: The Sonogashira coupling involves a catalytic cycle with several steps.[4] The acidity of the terminal alkyne proton is a key factor in the formation of the copper(I) acetylide intermediate. Electron-withdrawing groups on the aryl ring of the arylpropiolic acid increase the acidity of the acetylenic proton, which can facilitate its deprotonation by the amine base and subsequent transmetalation to the palladium center. However, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step, and this step is highly sensitive to the electronic nature of the aryl halide. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step.
Expected Yield Trends in Sonogashira Coupling
| Arylpropiolic Acid (Substituent) | Aryl Halide (Substituent) | Expected Yield |
| -H | -OCH₃ (on Ar-I) | Moderate |
| -H | -NO₂ (on Ar-I) | High |
| -NO₂ | -OCH₃ (on Ar-I) | Moderate-Good |
| -NO₂ | -NO₂ (on Ar-I) | Very High |
Experimental Protocol: A Representative Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of a substituted arylpropiolic acid with an aryl iodide:
-
Reaction Setup: To an oven-dried Schlenk flask, add the arylpropiolic acid (1.0 equiv.), the aryl iodide (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Intramolecular Cyclization: Forging Heterocyclic Rings
Arylpropiolic acids and their derivatives are excellent precursors for the synthesis of a wide variety of heterocycles. Intramolecular cyclization reactions often involve the nucleophilic attack of a tethered group onto the electron-deficient alkyne. Electron-withdrawing groups on the aryl ring enhance the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack and thus promoting cyclization.
Mechanistic Insight: Consider the intramolecular cyclization of an N-arylpropiolamide. The nitrogen atom of the amide can act as an internal nucleophile, attacking one of the sp-hybridized carbons of the alkyne. The presence of an EWG on the aryl ring withdraws electron density from the alkyne, making it more electrophilic and lowering the energy of the transition state for the cyclization step. This can lead to faster reaction rates and potentially allow the reaction to proceed under milder conditions.
Experimental Protocol: Synthesis of a Quinolone via Intramolecular Cyclization
This protocol describes a typical acid-catalyzed intramolecular cyclization of an N-arylpropiolamide to a quinolone:
-
Reactant Preparation: Synthesize the desired N-arylpropiolamide from the corresponding aniline and arylpropiolic acid using a standard coupling reagent (e.g., DCC or EDC).
-
Cyclization Reaction: Dissolve the N-arylpropiolamide in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and sulfuric acid).
-
Heating and Monitoring: Heat the reaction mixture to the required temperature (e.g., 80-120 °C) and monitor the formation of the quinolone product by TLC or LC-MS.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinolone.
Conclusion and Future Outlook
The presence of electron-withdrawing groups on the aryl ring of arylpropiolic acids is a powerful tool for modulating their reactivity. By understanding the fundamental principles of how these substituents influence the electronic structure of the molecule, researchers can make informed decisions in the design of synthetic routes. EWGs generally accelerate reactions that involve the formation of a negative charge in the transition state, such as decarboxylation and nucleophilic attack on the alkyne. While their effect on reactions like the Sonogashira coupling can be more nuanced, a clear understanding of the reaction mechanism allows for the strategic selection of reaction partners to optimize outcomes.
Future research in this area will likely focus on the development of novel catalytic systems that can further exploit these electronic effects to achieve even greater control over selectivity and efficiency. The continued exploration of the rich chemistry of substituted arylpropiolic acids promises to unlock new avenues for the synthesis of complex molecules with valuable applications in medicine and materials science.
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The Chemistry of Electron-Deficient Alkynes: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
Electron-deficient alkynes, characterized by a carbon-carbon triple bond conjugated to an electron-withdrawing group, are versatile and powerful building blocks in modern organic synthesis. Their unique electronic nature imparts a high degree of reactivity, enabling a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the chemistry of these valuable synthons, with a focus on their synthesis, fundamental reactivity patterns, and strategic applications in drug discovery and development. We will delve into the mechanistic underpinnings of their most important reactions—notably Michael additions and cycloadditions—and provide field-proven insights into experimental design and execution. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of electron-deficient alkynes.
Introduction: The Electronic Landscape of Activated Alkynes
The reactivity of an alkyne is profoundly influenced by its substituent pattern. While simple alkynes are relatively nucleophilic, the placement of an electron-withdrawing group (EWG) in conjugation with the C≡C triple bond inverts this polarity, rendering the β-carbon electrophilic. This "activation" is the cornerstone of the chemistry of electron-deficient alkynes. The polarization of the π-system makes these compounds susceptible to attack by a wide range of nucleophiles and facilitates their participation in various pericyclic reactions.
The most commonly encountered classes of electron-deficient alkynes in synthetic chemistry include:
-
Ynones: Where the EWG is a ketone.
-
Propiolates: Where the EWG is an ester.
-
Alkynenitriles: Where the EWG is a nitrile.
This guide will focus primarily on the first three classes, as they represent the most broadly utilized and versatile members of this compound family.
Synthesis of Electron-Deficient Alkynes
The judicious choice of a synthetic route to an electron-deficient alkyne is critical for the success of a multi-step synthesis. The selection of a particular method often depends on the nature of the electron-withdrawing group and the desired substitution pattern.
Synthesis of Ynones
Ynones are valuable precursors for a multitude of heterocyclic and carbocyclic systems.[3] Their synthesis is typically achieved through two main strategies: oxidation of propargylic alcohols or acylation of terminal alkynes.
2.1.1. Oxidation of Propargylic Alcohols
The oxidation of secondary propargylic alcohols is one of the most common and reliable methods for ynone synthesis. A variety of oxidizing agents can be employed, with the choice often dictated by the substrate's sensitivity and the desired scale of the reaction.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidant for propargylic alcohols, often used for the synthesis of sensitive ynones.[4]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine.[2][5][6] It is a very general and high-yielding method, but it must be carried out at low temperatures (-78 °C) and generates stoichiometric amounts of the malodorous dimethyl sulfide.[2][5]
Workflow for Ynone Synthesis via Swern Oxidation:
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An In-Depth Technical Guide to (4-Nitrophenyl)propiolic Acid (CAS 2216-24-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitrophenyl)propiolic acid, with the CAS number 2216-24-2, is a versatile bifunctional organic compound that serves as a valuable building block in modern synthetic chemistry.[1][2] Its structure, featuring a terminal alkyne, a carboxylic acid, and a nitro-substituted aromatic ring, offers a unique combination of reactive sites. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, with a focus on its applications in the development of novel pharmaceuticals and functional materials. The strategic placement of the electron-withdrawing nitro group significantly influences the reactivity of both the aromatic ring and the propiolic acid moiety, making it a subject of considerable interest for researchers in medicinal chemistry and materials science.
Chemical and Physical Properties
(4-Nitrophenyl)propiolic acid is typically a brownish solid at room temperature.[1][2] Its key identifiers and physicochemical properties are summarized in the table below.
| Identifier | Value | Reference(s) |
| CAS Number | 2216-24-2 | [1] |
| Molecular Formula | C₉H₅NO₄ | [1] |
| Molecular Weight | 191.14 g/mol | [1] |
| IUPAC Name | 3-(4-nitrophenyl)prop-2-ynoic acid | [3] |
| Synonyms | (p-Nitrophenyl)propiolic acid, 3-(4-Nitrophenyl)-2-propynoic acid | [2] |
| Appearance | Brownish solid | [2] |
| Storage Temperature | 2-8°C, Refrigerator | [2][4] |
Synthesis of (4-Nitrophenyl)propiolic Acid: A Methodological Deep Dive
The synthesis of (4-nitrophenyl)propiolic acid is most effectively achieved through the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[5] The general approach involves the coupling of a 4-halo-nitrobenzene with propiolic acid.
The Sonogashira Coupling: Mechanism and Rationale
The catalytic cycle of the Sonogashira coupling is a well-established process that involves both palladium and copper(I) catalysts. The key steps are outlined below.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
The choice of an aryl halide is critical, with reactivity generally following the order I > Br > Cl. For laboratory-scale synthesis, 4-iodonitrobenzene is often preferred due to its higher reactivity, which allows for milder reaction conditions.
Experimental Protocol: Sonogashira Coupling of 4-Iodonitrobenzene with Propiolic Acid
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
4-Iodonitrobenzene
-
Propiolic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodonitrobenzene (1.0 eq) in the anhydrous solvent.
-
Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%) and copper(I) iodide (e.g., 5-10 mol%).
-
Reagent Addition: Add triethylamine (2.0-3.0 eq) followed by the slow addition of propiolic acid (1.1-1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) to remove the amine base and any unreacted propiolic acid. Subsequently, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure (4-nitrophenyl)propiolic acid.
Spectroscopic Profile
¹H NMR:
-
Aromatic Protons: The protons on the nitro-substituted benzene ring will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group will be further downfield than those meta to it due to the strong electron-withdrawing nature of the nitro group.
-
Carboxylic Acid Proton: A broad singlet, typically in the very downfield region (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR:
-
Alkyne Carbons: Two signals in the range of δ 75-95 ppm.
-
Carboxylic Carbonyl Carbon: A signal around δ 160-170 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly deshielded.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C≡C Stretch (Alkyne): A sharp, weak to medium absorption around 2100-2260 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.14 g/mol ).
-
Fragmentation: Common fragmentation patterns would include the loss of COOH (45 Da), NO₂ (46 Da), and other characteristic fragments.
Reactivity and Applications in Drug Development
The synthetic utility of (4-nitrophenyl)propiolic acid stems from the distinct reactivity of its three main functional components: the alkyne, the carboxylic acid, and the nitroaromatic system.
Caption: Key reactivity sites of (4-nitrophenyl)propiolic acid.
Alkyne Moiety: Gateway to Heterocycles
The terminal alkyne is a versatile handle for constructing more complex molecular architectures. It readily participates in:
-
Cycloaddition Reactions: Particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles.[6] This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool in drug discovery for linking molecular fragments.
-
Further Sonogashira Couplings: After conversion to a terminal alkyne via decarboxylation, it can undergo a second Sonogashira reaction to form unsymmetrical diarylalkynes.[7]
Carboxylic Acid Group: A Point of Derivatization
The carboxylic acid function allows for straightforward derivatization through:
-
Esterification and Amide Bond Formation: Standard coupling reactions can be employed to attach this molecule to other pharmacophores or to create libraries of compounds for biological screening.
-
Decarboxylation: Under certain conditions, the carboxylic acid can be removed to yield 4-nitrophenylacetylene, another useful synthetic intermediate.[8]
Nitroaromatic System: Precursor to Anilines
The nitro group is a crucial functional group in medicinal chemistry, often serving as a precursor to the corresponding aniline.[9]
-
Reduction to an Amine: The nitro group can be selectively reduced to an amino group using various reagents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C).[10][11] This transformation is fundamental, as the resulting 4-aminophenylpropiolic acid derivative opens up a new set of synthetic possibilities, including the formation of amides, sulfonamides, and diazotization reactions.
The presence of the nitro group itself can also impart biological activity, with many nitro-containing compounds exhibiting antimicrobial and other therapeutic properties.[9]
Safety and Handling
(4-Nitrophenyl)propiolic acid is a hazardous chemical and must be handled with appropriate safety precautions by trained personnel.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [12] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [12] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [12] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory irritation) | H335: May cause respiratory irritation | [12] |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: All handling of solid material and solutions should be conducted in a well-ventilated chemical fume hood.[4]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage is at refrigerator temperatures (2-8°C).[4]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste.
Conclusion
(4-Nitrophenyl)propiolic acid (CAS 2216-24-2) is a highly functionalized building block with significant potential for researchers in drug development and materials science. Its three distinct reactive centers—the alkyne, the carboxylic acid, and the nitro group—provide a versatile platform for the synthesis of complex molecules, particularly heterocycles and functionalized anilines. A thorough understanding of its synthesis via Sonogashira coupling, its reactivity profile, and strict adherence to safety protocols are essential for its effective and safe utilization in the laboratory.
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Safety Data Sheet - 3-(4-Nitrophenyl)propiolic acid. Angene Chemical. [2021-05-01]. Available from: [Link]
-
Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid. RSC Publishing. Available from: [Link]
-
One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters - ACS Publications. Available from: [Link]
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Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid. RSC Publishing - The Royal Society of Chemistry. [2014-03-06]. Available from: [Link]
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Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Institutes of Health (NIH). [2014-02-12]. Available from: [Link]
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A new reagent for selective reduction of nitro group. NISCAIR Online Periodicals Repository. Available from: [Link]
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2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244. PubChem. Available from: [Link]
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3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526. PubChem. Available from: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
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Sonogashira coupling reactions of 4-nitrobromobenzene with different... ResearchGate. Available from: [Link]
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Pd-catalyzed decarboxylative coupling of propiolic acids: one-pot synthesis of 1,4-disubstituted 1,3-diynes via Sonogashira-homocoupling sequence. PubMed. [2011-04-01]. Available from: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. ACS Publications. Available from: [Link]
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Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry. Available from: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [2022-06-05]. Available from: [Link]
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Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [2025-11-18]. Available from: [Link]
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Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes. SpringerLink. Available from: [Link]
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Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available from: [Link]
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1.2: Cycloaddition Reactions. Chemistry LibreTexts. [2023-08-01]. Available from: [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available from: [Link]
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A Technical Guide to the Synthesis and Alkyne Reactivity of 3-(4-Nitrophenyl)propiolic Acid for Advanced Chemical Applications
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-(4-Nitrophenyl)propiolic acid is a highly versatile chemical building block whose reactivity is dominated by the powerful electronic interplay between its constituent functional groups. The presence of a terminal alkyne, a carboxylic acid, and a potent electron-withdrawing nitro group on a conjugated aromatic system creates a unique chemical entity. This guide provides an in-depth exploration of the synthesis and reactivity of the alkyne moiety within this molecule. We will dissect the causality behind its enhanced electrophilicity and explore its utility in key synthetic transformations, including palladium-catalyzed cross-coupling, [3+2] cycloadditions, nucleophilic conjugate additions, and chemoselective reductions. Each section is grounded in mechanistic principles and provides field-proven protocols, offering researchers a comprehensive resource for leveraging this compound in drug discovery, bioconjugation, and materials science.
Introduction: The Influence of Molecular Architecture on Reactivity
The synthetic utility of a molecule is dictated by its structure. In this compound, three key functional groups converge to create a uniquely reactive alkyne.
-
The Alkyne (C≡C): A region of high electron density, yet its sp-hybridized carbons are more electronegative than sp² or sp³ carbons, making the triple bond susceptible to addition reactions.[1]
-
The Carboxylic Acid (-COOH): A versatile functional handle for amide coupling, esterification, or decarboxylation.
-
The para-Nitro Group (-NO₂): A powerful electron-withdrawing group that operates through both inductive and resonance effects.
The defining characteristic of this molecule is the electronic communication between the nitro group and the alkyne, relayed through the phenyl ring. The nitro group strongly depletes electron density from the aromatic system and, by extension, from the conjugated triple bond. This polarization renders the alkyne significantly more electrophilic, or "electron-poor," compared to its non-nitrated analog, phenylpropiolic acid. Consequently, it becomes an exceptionally potent substrate for reactions involving nucleophilic attack, transforming it from a passive hydrocarbon into an activated partner for complex molecular construction.[2]
Synthesis via Palladium-Copper Catalysis: The Sonogashira Coupling
The most direct and efficient route to this compound is the Sonogashira cross-coupling reaction. This cornerstone of C-C bond formation joins an aryl halide with a terminal alkyne, utilizing a dual catalytic system of palladium and copper.[3][4] The reaction proceeds through two interconnected catalytic cycles.
Causality of Component Choice:
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The workhorse of the reaction, it facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product.[5]
-
Copper(I) Co-catalyst (e.g., CuI): It reacts with the terminal alkyne to form a copper acetylide intermediate. This step is crucial as it activates the alkyne for transmetalation to the palladium center.[6][7]
-
Amine Base (e.g., Diisopropylamine, Triethylamine): The base serves two purposes: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydrogen halide generated during the reaction.[5]
Experimental Protocol: Synthesis of this compound
| Parameter | Value/Reagent | Purpose |
| Aryl Halide | 1-Iodo-4-nitrobenzene (1.0 eq) | Electrophilic partner |
| Alkyne | Propiolic acid (1.2 eq) | Nucleophilic partner |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Primary cross-coupling catalyst |
| Cu Co-catalyst | Copper(I) iodide (CuI) (1 mol%) | Alkyne activation |
| Base | Triethylamine (3.0 eq) | Acid scavenger, alkyne deprotonation |
| Solvent | Tetrahydrofuran (THF), anhydrous | Reaction medium |
| Temperature | Room Temperature | Mild conditions are often sufficient |
| Typical Yield | 85-95% | High efficiency |
Step-by-Step Methodology:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-iodo-4-nitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF via syringe, followed by triethylamine (3.0 eq). Stir the mixture to dissolve the solids.
-
Slowly add a solution of propiolic acid (1.2 eq) in THF via syringe over 10 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with 1M HCl to remove the excess base, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a pale yellow solid.
The Activated Alkyne in [3+2] Cycloaddition Reactions
The electron-deficient nature of the alkyne in this compound makes it an outstanding partner in [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered heterocycles.[8][9] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "Click Chemistry."[10]
Mechanistic Rationale: The CuAAC reaction proceeds via a stepwise mechanism that is greatly accelerated compared to the uncatalyzed thermal cycloaddition.[11] The copper(I) catalyst first forms a π-complex with the alkyne, which then rearranges to a copper acetylide. This copper acetylide is the key reactive intermediate that coordinates with the organic azide.[12] The subsequent steps involve the formation of a six-membered copper-containing ring, which then undergoes reductive elimination to furnish the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst. The strong electron-withdrawing effect of the nitrophenyl group enhances the rate of the initial copper acetylide formation and subsequent cycloaddition steps.
Experimental Protocol: Model CuAAC Reaction
| Parameter | Value/Reagent | Purpose |
| Alkyne | This compound (1.0 eq) | Electrophilic partner |
| Azide | Benzyl Azide (1.05 eq) | 1,3-Dipole partner |
| Cu Source | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%) | Precursor to active Cu(I) catalyst |
| Reducing Agent | Sodium Ascorbate (10 mol%) | In situ reduction of Cu(II) to Cu(I) |
| Solvent | t-Butanol / Water (1:1) | "Green" solvent system, accelerates reaction |
| Temperature | Room Temperature | Demonstrates "click" efficiency |
| Typical Yield | >95% | Near-quantitative conversion |
Step-by-Step Methodology:
-
In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 M in water).
-
In a third vial, prepare a solution of CuSO₄·5H₂O (0.1 M in water).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution (to provide 10 mol%) followed by the copper sulfate solution (to provide 5 mol%). A color change is typically observed.
-
Stir the reaction vigorously at room temperature for 1-2 hours. The product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with cold water and cold ethanol to remove any unreacted starting materials and residual catalyst.
-
Dry the product under vacuum to yield the pure triazole.
Nucleophilic Conjugate Addition to the Triple Bond
The significant polarization of the alkyne bond transforms the β-carbon (the carbon adjacent to the phenyl ring) into a potent electrophilic site, susceptible to Michael-type 1,4-conjugate addition by soft nucleophiles.[13] This provides a direct route to highly functionalized alkenes with defined stereochemistry.
Causality of Reactivity: Unlike standard alkynes which are generally poor Michael acceptors, the electron-withdrawing nitro group makes this addition feasible under mild conditions.[1][2] The reaction is typically catalyzed by a weak base, which deprotonates the nucleophile, increasing its reactivity. The addition usually proceeds with high anti-stereoselectivity, leading predominantly to the (E)-isomer of the resulting vinyl-substituted product.
A prime example is the thiol-yne reaction, where a thiol adds across the triple bond. This reaction is highly efficient and finds applications in bioconjugation and polymer synthesis.[14]
Experimental Protocol: Base-Catalyzed Thiol-yne Addition
| Parameter | Value/Reagent | Purpose |
| Alkyne | This compound (1.0 eq) | Michael Acceptor |
| Nucleophile | Benzyl Mercaptan (1.1 eq) | Michael Donor |
| Catalyst | Triethylamine (0.1 eq) | Base catalyst |
| Solvent | Dichloromethane (DCM) | Aprotic solvent |
| Temperature | 0 °C to Room Temperature | Controls reaction rate |
| Typical Yield | 90-98% | High efficiency |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (0.1 eq) to the solution.
-
Add benzyl mercaptan (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the (E)-vinyl sulfide product.
Navigating Chemoselectivity in Reduction Reactions
The presence of both an alkyne and a nitro group presents a significant challenge and opportunity in synthetic design: chemoselective reduction. By carefully selecting the reducing agent and conditions, one can target a specific functional group while leaving the other intact.[15]
Pillars of Selectivity:
-
Alkyne Reduction:
-
Lindlar's Catalyst (H₂, Pd/CaCO₃, quinoline): This "poisoned" catalyst is highly effective for the syn-hydrogenation of the alkyne to the corresponding (Z)-alkene. It is deactivated enough to prevent both over-reduction to the alkane and, typically, reduction of the nitro group.[1]
-
Dissolving Metal Reduction (Na, liq. NH₃): This method provides the complementary (E)-alkene via an anti-reduction mechanism. It is generally compatible with the nitro group.
-
-
Nitro Group Reduction:
-
Global Reduction:
-
Catalytic Hydrogenation (H₂, Pd/C): Standard, high-activity palladium on carbon will typically reduce both the alkyne (to an alkane) and the nitro group (to an amine) non-selectively.[16]
-
Summary Table of Reduction Methodologies
| Target Transformation | Reagent System | Functional Group(s) Reduced | Resulting Product Moiety |
| Alkyne → (Z)-Alkene | H₂, Lindlar's Catalyst | Alkyne only | (Z)-3-(4-Nitrophenyl)acrylic acid |
| Alkyne → (E)-Alkene | Na in liquid NH₃ | Alkyne only | (E)-3-(4-Nitrophenyl)acrylic acid |
| Nitro → Amine | Fe in NH₄Cl (aq) | Nitro only | 3-(4-Aminophenyl)propiolic acid |
| Alkyne + Nitro → Alkane + Amine | H₂ (high pressure), Pd/C | Both Alkyne and Nitro | 3-(4-Aminophenyl)propanoic acid |
Applications in Drug Discovery and Material Science
The predictable and versatile reactivity of this compound makes it a valuable tool for advanced applications.
-
Drug Discovery & Bioconjugation: The ability to undergo highly efficient CuAAC reactions makes this molecule an ideal linker. It can be incorporated into a larger molecule and subsequently "clicked" onto a biomolecule (e.g., an antibody or protein) containing an azide handle. The resulting stable triazole linkage is a cornerstone of modern bioconjugation strategies, including the development of Antibody-Drug Conjugates (ADCs).[18][19][20]
-
Medicinal Chemistry: The various transformations allow for the generation of diverse molecular scaffolds. The reduction of the nitro group to an aniline, for example, opens up a vector for further derivatization via amide coupling or sulfonylation, enabling the exploration of structure-activity relationships (SAR).
-
Materials Science: The rigid rod-like structure of the aryl-alkyne unit can be incorporated into polymers and organic materials. The strong electronic polarization imparted by the nitro group can be used to tune the optical and electronic properties of these materials, making them suitable for applications in organic electronics and sensor technology.
Conclusion
This compound is far more than a simple collection of functional groups; it is a precisely engineered chemical tool. The electron-withdrawing nitro group fundamentally activates the alkyne, transforming it into a potent electrophile for cycloadditions and conjugate additions. Furthermore, the molecule presents a fascinating landscape for chemoselective reductions, allowing chemists to strategically unmask or modify its functional groups. This predictable, multi-faceted reactivity ensures its continued importance as a building block for creating complex, high-value molecules for the pharmaceutical and materials science industries.
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Methodological & Application
Application Note: A Practical Guide to the Sonogashira Coupling of 3-(4-Nitrophenyl)propiolic Acid
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction has become indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it is valued for its mild reaction conditions and broad functional group tolerance.[2][5]
This application note provides a detailed protocol for the Sonogashira coupling of an aryl bromide, specifically 1-bromo-4-nitrobenzene, with propiolic acid to synthesize 3-(4-nitrophenyl)propiolic acid. This particular transformation is of interest due to the presence of both an electron-withdrawing nitro group and a carboxylic acid functionality, which can present unique challenges and considerations in the reaction setup and execution. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into expected outcomes and troubleshooting.
Mechanism of the Sonogashira Coupling
The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2][4] While the exact intermediates can be difficult to isolate and characterize, the consensus mechanism provides a robust framework for understanding the reaction.[1][4]
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl halide (e.g., 1-bromo-4-nitrobenzene) to form a palladium(II) intermediate.[2][6]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne moiety to the palladium(II) complex.[2][6] This is a crucial step where the two cycles intersect.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, this compound, and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][7]
The Copper Cycle:
-
Copper Acetylide Formation: The terminal alkyne (propiolic acid) reacts with a copper(I) salt, such as copper(I) iodide, in the presence of a base (e.g., triethylamine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) to form a copper(I) acetylide species.[2][3] This activates the alkyne for the subsequent transmetalation step.
The base plays a critical role in this reaction, not only by facilitating the formation of the copper acetylide but also by neutralizing the hydrogen halide byproduct generated during the coupling.[8]
Below is a graphical representation of the interconnected catalytic cycles.
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Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-(4-Nitrophenyl)propiolic acid
Introduction: The Power and Precision of CuAAC with Electron-Deficient Alkynes
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and simple to perform.[1][2] This reaction unites an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer, a significant improvement over the thermal Huisgen cycloaddition which produces mixtures of regioisomers at elevated temperatures.[1][3] The resulting triazole ring is a remarkably stable and robust linker, resistant to metabolic and chemical degradation, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5]
This guide focuses on the application of CuAAC with a specific, and sometimes challenging, substrate: 3-(4-Nitrophenyl)propiolic acid . The presence of the electron-withdrawing nitro group renders the alkyne "electron-deficient." While the CuAAC reaction is famously tolerant of a vast range of functional groups, the electronic properties of the substrates can influence reaction kinetics.[3][6] Furthermore, the carboxylic acid functionality of propiolic acids introduces a potential complication: the formation of insoluble copper(I) acetylide salts, which can precipitate from the reaction mixture and impede the catalytic cycle.
These application notes provide a robust framework for successfully employing this compound in CuAAC reactions. We will delve into the reaction mechanism, provide detailed, field-tested protocols, and offer troubleshooting advice to overcome substrate-specific challenges, ensuring researchers can confidently and efficiently utilize this powerful synthetic tool.
The CuAAC Catalytic Cycle: A Mechanistic Overview
The remarkable rate acceleration (10⁷ to 10⁸-fold over the thermal reaction) and exquisite regioselectivity of the CuAAC are rooted in its catalytic cycle, which proceeds through a series of copper-mediated intermediates.[1] While the precise mechanism can involve mono- or dinuclear copper species depending on the ligands and conditions, a generally accepted pathway is outlined below.[3][7]
-
Copper(I) Acetylide Formation: The cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a mild base (or in some cases, proceeding without an external base) to form a copper(I) acetylide intermediate.[8]
-
Coordination and Cyclization: The organic azide coordinates to the copper acetylide complex. This brings the two reactive partners into close proximity, leading to a cyclization event that forms a six-membered copper metallacycle.[1][]
-
Ring Contraction and Protonolysis: This metallacycle undergoes rearrangement and ring contraction to form a more stable triazolyl-copper intermediate.[1] Subsequent protonolysis, typically by a proton source from the solvent or the alkyne itself, cleaves the copper-triazole bond.[8]
-
Product Release and Catalyst Regeneration: The final 1,4-disubstituted 1,2,3-triazole product is released, and the Cu(I) catalyst is regenerated, ready to begin another cycle.
Below is a visualization of the experimental workflow from reagent preparation to product analysis.
Caption: General experimental workflow for CuAAC.
Core Protocol: CuAAC with this compound
This protocol utilizes the in-situ generation of the active Cu(I) catalyst from a Cu(II) salt and a reducing agent, a widely adopted and reliable method.[8] The inclusion of a water-soluble ligand, THPTA, is crucial for stabilizing the Cu(I) catalyst, preventing disproportionation, and minimizing the precipitation of the propiolic acid's copper salt.[10]
Materials and Reagents
| Reagent | Purpose | Typical Concentration | Supplier Notes |
| This compound | Alkyne Substrate | 1.0 eq | Ensure high purity. |
| Azide Substrate | Azide Substrate | 1.0 - 1.2 eq | Purity is critical for high yield. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Catalyst Precursor | 0.01 - 0.05 eq (1-5 mol%) | Use analytical grade. |
| Sodium Ascorbate | Reducing Agent | 0.10 - 0.25 eq (10-25 mol%) | Must be freshly prepared. |
| THPTA Ligand | Cu(I) Stabilizing Ligand | 0.05 - 0.10 eq (5-10 mol%) | Tris(3-hydroxypropyltriazolylmethyl)amine |
| Solvents | Reaction Medium | - | tert-Butanol / H₂O (1:1) or DMSO / H₂O (4:1) |
| Diethyl Ether / Ethyl Acetate | Extraction | - | For workup. |
| Brine | Aqueous Wash | - | Saturated NaCl solution. |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - | For drying organic phase. |
Step-by-Step Experimental Procedure
Reagent Preparation (Stock Solutions):
-
Copper/Ligand Stock (10 mM): Dissolve 25 mg of CuSO₄·5H₂O (0.1 mmol) and 87 mg of THPTA (0.2 mmol, 2 eq to Cu) in 10 mL of deionized water. This solution can be stored at 4°C for several weeks.
-
Sodium Ascorbate Stock (100 mM): Dissolve 198 mg of sodium ascorbate (1.0 mmol) in 10 mL of deionized water. This solution must be prepared fresh before each reaction , as it is susceptible to oxidation.
Reaction Assembly (Example Scale: 0.5 mmol):
-
To a 25 mL round-bottom flask, add this compound (95.5 mg, 0.5 mmol, 1.0 eq) and the corresponding azide (e.g., Benzyl Azide, 69.9 mg, 0.525 mmol, 1.05 eq).
-
Add 5 mL of the chosen solvent system (e.g., 2.5 mL tert-butanol and 2.5 mL water). Stir the mixture until all solids are dissolved.
-
Add 0.25 mL of the Copper/THPTA stock solution (providing 2.5 µmol Cu, 0.5 mol%). The solution may turn a pale blue.
-
Initiate the reaction by adding 0.5 mL of the freshly prepared 100 mM sodium ascorbate stock solution (50 µmol, 10 mol%).
-
Seal the flask and stir vigorously at room temperature. The reaction is often complete within 1-4 hours.
Reaction Monitoring and Work-up:
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the limiting reagent (typically the alkyne).
-
Work-up: Once the reaction is complete, add 10 mL of water and 10 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Causality and Trustworthiness: Explaining Experimental Choices
-
Why use Cu(II) and a reductant? While Cu(I) salts can be used directly, they are prone to oxidation to the catalytically inactive Cu(II) state.[8] The in-situ generation from a stable Cu(II) precursor like CuSO₄ with a reductant like sodium ascorbate ensures a constant, low concentration of the active Cu(I) species throughout the reaction.[3][10]
-
The Critical Role of the Ligand: For propiolic acids, direct reaction with Cu(I) can form an insoluble, brick-red precipitate of the copper acetylide, stalling the reaction.[11] A chelating nitrogen-based ligand like THPTA is essential. It stabilizes the Cu(I) ion, keeping it in solution and catalytically active, while also accelerating the reaction rate.[10][12][13] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to ensure the copper remains effectively chelated.[14]
-
Solvent Choice: A mixture of an organic solvent and water is standard. tert-Butanol/water is excellent for general solubility, while DMSO can be used for less soluble substrates. Acetonitrile has been noted to help stabilize Cu(I) and may be a beneficial co-solvent, though it can sometimes compete in the reaction.[11]
-
Fresh Sodium Ascorbate: Ascorbate is readily oxidized by atmospheric oxygen. Using a freshly prepared solution is paramount to ensure efficient reduction of Cu(II) to Cu(I) and to prevent oxidative side reactions, such as the homocoupling of the alkyne (Glaser coupling).[3]
Visualization of the CuAAC Catalytic Cycle
Caption: The catalytic cycle of the CuAAC reaction.
Troubleshooting and Optimization
| Problem | Probable Cause | Recommended Solution |
| No or Low Reaction Yield | 1. Inactive catalyst (Cu(I) oxidized).2. Decomposed sodium ascorbate.3. Sequestration of copper by other functional groups. | 1. Ensure the reaction is properly sealed. Use a higher loading of sodium ascorbate (up to 25 mol%).2. Always use a freshly prepared solution of sodium ascorbate. 3. Increase the ligand:copper ratio to 5:1.[14] |
| Red/Brown Precipitate Forms Immediately | Formation of insoluble copper(I) acetylide of the propiolic acid. | 1. Ensure a stabilizing ligand (THPTA, TBTA) is used. Pre-mix the copper and ligand before adding to the alkyne.[10]2. Switch to a more coordinating solvent system like DMSO/water or add acetonitrile as a co-solvent.[11] |
| Alkyne Homocoupling (Glaser Product) Seen | Insufficient reduction of Cu(II) or presence of oxygen leading to oxidative coupling. | 1. Degas the solvent mixture before adding reagents.2. Increase the concentration of sodium ascorbate.3. Ensure the reaction vessel is well-sealed from the atmosphere.[3] |
| Reaction is Sluggish or Stalls | Electron-deficient nature of the alkyne may slow the reaction.[6] | 1. Gently warm the reaction to 35-40 °C.2. Increase the catalyst and ligand loading to 5-10 mol%.3. If the free acid is problematic, consider using the corresponding ethyl or methyl ester of the propiolic acid.[11] |
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Díaz-García, D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2038–2051. [Link]
-
Grajeda, J., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3681–3707. [Link]
-
Calvete, M. J. F., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(16), 6061–6068. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. [Link]
-
McCrary, P. D., et al. (2018). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. Macromolecules, 51(17), 6435–6444. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
Wang, B., & Wang, Q. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(8), 12872–12894. [Link]
-
Reddit. (2023). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). r/chemistry. [Link]
-
Wikipedia. (2023). Click chemistry. [Link]
-
Zhou, C., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Current Pharmaceutical Design, 21(11), 1446-1466. [Link]
-
Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. [Link]
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Application Notes and Protocols: Leveraging 3-(4-Nitrophenyl)propiolic Acid for the Synthesis of Nitro-Substituted Heterocycles
Authored by: A Senior Application Scientist
Abstract
Nitrogen-containing heterocycles are fundamental structural motifs in medicinal chemistry, forming the core of a vast number of FDA-approved drugs.[1][2][3] Their prevalence is attributed to their ability to engage in crucial biological interactions, such as hydrogen bonding with enzymes and receptors, thereby modulating physiological responses.[4] The introduction of a nitro group onto these scaffolds can significantly enhance their pharmacological profile, acting as a key pharmacophore or a versatile synthetic handle for further derivatization. This guide provides a comprehensive overview and detailed protocols for the strategic use of 3-(4-nitrophenyl)propiolic acid, a highly versatile and reactive building block, for the synthesis of diverse nitro-substituted heterocycles. We will explore key synthetic methodologies, including cycloaddition reactions, transition-metal-catalyzed cyclizations, and multicomponent reactions, with an emphasis on the mechanistic rationale behind these transformations.
Introduction: The Strategic Value of this compound
The pursuit of novel therapeutic agents is intrinsically linked to the development of efficient synthetic routes to complex molecular architectures. Nitro-substituted heterocycles are a class of compounds that have garnered significant interest due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]
This compound emerges as a superior starting material for several reasons:
-
Dual Reactivity: It possesses two key functional groups for cyclization: an alkyne and a carboxylic acid.
-
Electronic Activation: The potent electron-withdrawing effect of the para-nitro group polarizes the alkyne, making it highly susceptible to nucleophilic attack and enhancing its reactivity in cycloaddition reactions.
-
Structural Rigidity: The linear propiolic acid scaffold provides a defined trajectory for cyclization partners, often leading to high regioselectivity.
-
A Versatile Pharmacophore: The nitrophenyl group itself is a recognized structural motif in many biologically active molecules.
This document serves as a practical guide for researchers, providing both the theoretical underpinning and actionable protocols for harnessing the synthetic potential of this valuable precursor.
General Workflow for Heterocycle Synthesis
The conversion of this compound into a diverse array of heterocyclic systems generally follows a structured workflow. The choice of reaction partner and catalytic system is paramount in directing the synthesis towards the desired scaffold.
Caption: Simplified catalytic cycle for a transition-metal-catalyzed cyclization.
Multicomponent Reactions (MCRs)
MCRs are highly convergent reactions where three or more reactants combine in a one-pot procedure to form a complex product, incorporating most or all of the atoms from the starting materials. [6][7]This approach is prized for its efficiency, atom economy, and ability to rapidly generate molecular diversity.
Example Application: The A-3CR (Aza-Diels-Alder) reaction is a powerful MCR for synthesizing nitrogen-containing six-membered rings. A variation could involve the reaction of an aniline, an aldehyde, and this compound (acting as the dienophile). The reaction proceeds via the in situ formation of an imine, which then undergoes a cycloaddition with the activated alkyne. The choice of a Lewis acid catalyst can be crucial for enhancing the rate and selectivity of such reactions. [6]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Organic azides can be explosive and should be handled with care.
Protocol 1: Copper-Catalyzed Synthesis of a 1,2,3-Triazole Derivative
This protocol details the synthesis of 1-(benzyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
| Reagents & Materials | Supplier | Quantity | M.W. | Moles (mmol) |
| This compound | Commercial | 191 mg | 191.13 | 1.0 |
| Benzyl Azide | Commercial | 133 mg | 133.15 | 1.0 |
| Copper(II) Sulfate Pentahydrate | Commercial | 12.5 mg | 249.68 | 0.05 (5 mol%) |
| Sodium Ascorbate | Commercial | 19.8 mg | 198.11 | 0.10 (10 mol%) |
| tert-Butanol | Commercial | 5 mL | - | - |
| Water (Deionized) | Laboratory | 5 mL | - | - |
| Diethyl Ether | Commercial | As needed | - | - |
| 2M Hydrochloric Acid | Commercial | As needed | - | - |
Procedure:
-
Reactant Setup: To a 25 mL round-bottom flask, add this compound (191 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol and water (10 mL total). Stir the mixture at room temperature until the solids are mostly dissolved.
-
Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in 1 mL of water. In another vial, dissolve sodium ascorbate (19.8 mg, 0.10 mmol) in 1 mL of water.
-
Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the copper sulfate solution. The solution may change color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes with a few drops of acetic acid. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with 20 mL of water. Acidify the solution to a pH of ~2 using 2M HCl. This will protonate the carboxylic acid, causing the product to precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold diethyl ether to remove any unreacted benzyl azide.
-
Drying and Characterization: Dry the resulting solid under vacuum to yield the final product as a pale yellow powder. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass [M+H]⁺ for C₁₆H₁₂N₄O₄ is 325.09.
Protocol 2: Synthesis of a Nitro-Substituted Pyrazoline
This protocol describes a two-step synthesis of a pyrazoline derivative. The first step is a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization with hydrazine. [8] Step A: Synthesis of 1-(4-nitrophenyl)-3-(phenyl)prop-2-en-1-one (Chalcone)
| Reagents & Materials | Supplier | Quantity | M.W. | Moles (mmol) |
| p-Nitroacetophenone | Commercial | 1.65 g | 165.15 | 10.0 |
| Benzaldehyde | Commercial | 1.06 g | 106.12 | 10.0 |
| Sodium Hydroxide | Commercial | 0.8 g | 40.00 | 20.0 |
| Ethanol | Commercial | 30 mL | - | - |
| Water | Laboratory | As needed | - | - |
Procedure (Step A):
-
Dissolve p-nitroacetophenone (1.65 g, 10.0 mmol) and benzaldehyde (1.06 g, 10.0 mmol) in ethanol (20 mL) in a 100 mL flask.
-
In a separate beaker, dissolve sodium hydroxide (0.8 g, 20.0 mmol) in 10 mL of water and cool the solution in an ice bath.
-
Slowly add the cold NaOH solution to the stirred ethanolic solution of the ketone and aldehyde.
-
Stir the mixture at room temperature for 2-3 hours. A yellow precipitate will form.
-
Collect the chalcone product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.
Step B: Cyclization to 3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
| Reagents & Materials | Supplier | Quantity | M.W. | Moles (mmol) |
| Chalcone (from Step A) | Synthesized | 2.53 g | 253.25 | 10.0 |
| Hydrazine Hydrate (64%) | Commercial | 1.0 mL | 50.06 | ~20.0 |
| Glacial Acetic Acid | Commercial | 5 mL | - | - |
| Ethanol | Commercial | 25 mL | - | - |
Procedure (Step B):
-
Suspend the chalcone (2.53 g, 10.0 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.0 mL, ~20.0 mmol) followed by glacial acetic acid (5 mL).
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative. Characterize by NMR, IR, and MS.
Conclusion
This compound stands out as a powerful and versatile platform for the synthesis of nitro-substituted heterocycles. Its inherent electronic properties and dual functional handles allow for predictable and efficient access to a wide range of molecular scaffolds through well-established synthetic methodologies like cycloadditions, transition-metal catalysis, and multicomponent reactions. The protocols provided herein offer a validated starting point for researchers to explore the rich chemistry of this building block, enabling the rapid development of novel compounds with significant potential in drug discovery and materials science.
References
- Asif, M. (2022). Prescribed drugs containing nitrogen heterocycles: an overview. [Source not explicitly provided, but content aligns with general knowledge in medicinal chemistry; a representative source would be a review in a journal like "Journal of Medicinal Chemistry" or "European Journal of Medicinal Chemistry"].
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710. [Link]
-
Al-Ostath, A., et al. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 26(23), 7126. [Link]
-
Al-Zahrani, F. A., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 6(48), 32832–32847. [Link]
- Ricci, A. (Ed.). (2010). Modern Animation Methods in Organic Synthesis. Wiley-VCH.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)propanoic acid. PubChem Compound Database. [Link]
-
Anderson, E. A., & Paton, R. S. (2018). Selectivity in Transition Metal-catalyzed Cyclizations: Insights from Experiment and Theory. CHIMIA International Journal for Chemistry, 72(9), 589-595. [Link]
-
Al-Zahrani, F. A., et al. (2021). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). ResearchGate. [Link]
-
Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 48022-48084. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted phenyl) pyrazolines. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. [Link]
-
do Amaral, M. O. (2022). Transition-metal catalyzed cyclization reactions. Purdue University Graduate School. [Link]
-
Singh, P., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758. [Link]
-
Gao, W., et al. (2025). Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionalization. Chemical Communications, 61, 18773-18783. [Link]
-
de la Torre, G. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]
-
Bosica, G., & Abdilla, R. (2019). Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. ResearchGate. [Link]
-
Aznar, F., & Barluenga, J. (2013). Transition Metal Catalyzed Azidation Reactions. Molecules, 18(1), 487-507. [Link]
-
de la Torre, G., & Akssira, M. (Eds.). (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
G-Medhin, A., et al. (2023). Reaction profiles for quantum chemistry-computed [3 + 2] cycloaddition reactions. Scientific Data, 10(1), 1-11. [Link]
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Application Notes & Protocols: Advanced Bioconjugation Strategies Employing 3-(4-Nitrophenyl)propiolic Acid
Abstract
This document provides a comprehensive technical guide on the strategic use of 3-(4-Nitrophenyl)propiolic acid, a versatile heterobifunctional linker, in modern bioconjugation. By leveraging its two orthogonal reactive handles—a terminal alkyne and a carboxylic acid—this reagent enables precise, multi-step modification of proteins, antibodies, and other biomolecules. We will explore the core chemical principles, present two primary conjugation workflows ("Alkyne-First" and "Azide-First"), and provide detailed, field-tested protocols for implementation. This guide is designed to equip researchers with the foundational knowledge and practical steps required to integrate this powerful linker into demanding applications, including the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction: The Strategic Advantage of a Bifunctional Linker
In the landscape of bioconjugation, precision and control are paramount. The ability to covalently link a payload—be it a therapeutic agent, a fluorescent probe, or a nanoparticle—to a specific site on a biomolecule is fundamental to creating effective diagnostics and therapeutics.[1][2] this compound emerges as a valuable tool in this context, offering a unique combination of functionalities within a compact molecular frame.
Its structure is defined by two key features:
-
A Terminal Alkyne: This functional group is the cornerstone of its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier reaction in the "click chemistry" family.[3] CuAAC is renowned for its high yield, specificity, and biocompatibility, making it ideal for the final, critical step of attaching a payload.[3]
-
A Carboxylic Acid: This group serves as a versatile handle for initial conjugation to biomolecules, typically by forming a stable amide bond with primary amines, such as the ε-amine of lysine residues. This reaction is usually mediated through the pre-activation of the carboxylic acid into a more reactive form, such as an N-hydroxysuccinimide (NHS) ester.[4]
The presence of these two orthogonal groups allows for a sequential and highly controlled conjugation strategy, minimizing side reactions and simplifying the purification of intermediates.
Core Chemical Principles & Mechanistic Insights
A successful bioconjugation strategy is built on a solid understanding of the underlying reaction mechanisms. The utility of this compound hinges on the selective and efficient execution of two distinct chemical transformations.
Mechanism I: Amine Acylation via Activated Esters
The carboxylic acid of the linker is not sufficiently reactive to directly form an amide bond with lysine residues under physiological conditions. It must first be converted into an active ester. The most common and reliable method for this is the formation of an N-hydroxysuccinimide (NHS) ester .
This two-step process involves:
-
Activation: The carboxyl group is reacted with NHS in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Conjugation: The resulting NHS-activated propiolate is a stable intermediate that can be purified and stored. When introduced to a protein solution at a slightly alkaline pH (typically 7.5-8.5), the NHS ester reacts specifically with deprotonated primary amines (lysine side chains and the N-terminus) to form a robust and stable amide bond. The p-nitrophenyl group on the linker provides a thermodynamic driving force comparable to other activated esters, ensuring efficient acylation.[4]
Caption: NHS ester activation and subsequent conjugation to a protein's primary amine.
Mechanism II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the alkyne handle is installed on the biomolecule (or payload), the CuAAC reaction is used to form a stable triazole linkage with an azide-functionalized partner.
Causality Behind the Protocol: A critical expert insight concerns the terminal alkyne of propiolic acid derivatives. The acidic proton of the carboxylate can react with the Cu(I) catalyst, forming insoluble copper acetylides that precipitate out of solution and halt the reaction.[5] Therefore, it is essential that the carboxylic acid is first converted to an ester or an amide before the CuAAC reaction is performed. This is the fundamental reason for the sequential nature of the proposed workflows.
The CuAAC reaction mechanism proceeds as follows:
-
Catalyst Generation: Copper(II) salts (e.g., CuSO₄) are reduced in situ to the active Copper(I) catalytic species by a reducing agent, typically sodium ascorbate.
-
Complex Formation: The Cu(I) catalyst coordinates with the terminal alkyne.
-
Cycloaddition: The azide partner reacts with the copper-alkyne complex, proceeding through a copper-acetylide intermediate to form a six-membered cupracycle, which then rearranges to the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst.[3] Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency in aqueous buffers.
Key Bioconjugation Strategies & Workflows
The dual functionality of this compound enables two primary strategic workflows, depending on the nature of the biomolecule, the payload, and the desired experimental design.
Strategy A: "Alkyne-First" Conjugation
This is the most common approach for modifying large biomolecules like antibodies. The linker is first attached to the protein, installing the alkyne handle. This alkyne-modified protein is then reacted with a smaller, azide-functionalized payload.
Advantages:
-
Allows for characterization of the alkyne-modified protein intermediate.
-
Avoids exposing a potentially sensitive payload to the initial amine acylation conditions.
-
Ideal for creating a stock of "clickable" antibody that can be conjugated to various azide payloads on demand.
Caption: Workflow for the "Alkyne-First" bioconjugation strategy.
Strategy B: "Azide-First" Conjugation
In this inverted strategy, the linker is first reacted with an azide-functionalized payload. This creates a new molecule—a payload-linker conjugate bearing a free carboxylic acid. This conjugate is then activated and reacted with the biomolecule.
Advantages:
-
Useful when the payload is robust and the biomolecule is sensitive to the CuAAC reaction components (though this is rare with modern ligands).
-
Can simplify purification if the payload-linker conjugate is much smaller than the final product, allowing for its complete removal before the final conjugation step.
Caption: Workflow for the "Azide-First" bioconjugation strategy.
Detailed Experimental Protocols
The following protocols are designed for the "Alkyne-First" strategy, modifying a generic IgG antibody. Researchers should adapt concentrations and molar equivalents based on their specific protein and payload.
Protocol 1: Preparation of Alkyne-Modified IgG
Objective: To activate this compound with NHS and conjugate it to the lysine residues of an IgG antibody.
Materials:
-
This compound (MW: 191.14 g/mol )[6]
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
IgG Antibody (e.g., ~150 kDa) in a phosphate-free buffer (e.g., HEPES or Borate)
-
Reaction Buffer: 100 mM Sodium Borate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare NHS-activated Linker Stock Solution:
-
In a dry microfuge tube, dissolve 1.91 mg of this compound (10 µmol) in 200 µL of anhydrous DMF.
-
Add 1.73 mg of NHS (15 µmol, 1.5 eq).
-
Add 2.87 mg of EDC (15 µmol, 1.5 eq).
-
Vortex briefly and incubate at room temperature for 1 hour in the dark to form the NHS ester. This yields a 50 mM stock solution of the activated linker.
-
-
Prepare Antibody for Conjugation:
-
Prepare a solution of the IgG antibody at 5 mg/mL in ice-cold Reaction Buffer.
-
-
Conjugation Reaction:
-
To 1 mL of the 5 mg/mL antibody solution (~33.3 nmol), add a calculated volume of the 50 mM activated linker stock solution. For a target Drug-to-Antibody Ratio (DAR) of 4, a 10-fold molar excess of linker is a good starting point (333 nmol, or 6.7 µL of the 50 mM stock).
-
Expert Note: The final concentration of DMF should not exceed 5-10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quench Reaction:
-
Add 50 µL of 1 M Tris-HCl, pH 8.0 to the reaction mixture to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the protein concentration (e.g., via A280 measurement) and the degree of labeling (DOL, alkynes per antibody) using MALDI-TOF mass spectrometry.
-
Protocol 2: CuAAC "Click" Reaction with Alkyne-Modified IgG
Objective: To conjugate an azide-functionalized payload to the alkyne-modified IgG.
Materials:
-
Alkyne-Modified IgG (from Protocol 1)
-
Azide-Payload (dissolved in DMSO or water)
-
Click Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Copper(II) Sulfate (CuSO₄) stock solution: 50 mM in water
-
Sodium Ascorbate stock solution: 1 M in water (prepare fresh)
-
TBTA stock solution: 50 mM in DMSO
Procedure:
-
Prepare Reaction Mixture:
-
In a microfuge tube, combine:
-
Alkyne-Modified IgG to a final concentration of 1 mg/mL.
-
Azide-Payload to a final concentration of 100-200 µM (a 20-40 fold excess over the antibody).
-
TBTA to a final concentration of 250 µM (add from 50 mM stock).
-
-
Adjust the final volume with Click Reaction Buffer.
-
-
Initiate "Click" Reaction:
-
Add CuSO₄ to a final concentration of 250 µM.
-
Immediately add freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM. The solution may briefly turn a faint yellow-orange color.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography (SEC) to remove the catalyst, excess payload, and other small molecules.
-
Characterize the final product by SEC-HPLC (to check for aggregation), Hydrophobic Interaction Chromatography (HIC) (to determine DAR distribution), and mass spectrometry.
-
Data Summary & Expected Outcomes
The following table provides a summary of typical reaction parameters and expected results for the protocols described above.
| Parameter | Protocol 1: Alkyne Labeling | Protocol 2: CuAAC "Click" |
| Biomolecule | IgG Antibody | Alkyne-Modified IgG |
| Linker/Payload | NHS-activated 3-(4-Nitrophenyl)propiolate | Azide-functionalized payload |
| Molar Excess | 5x - 20x over antibody | 20x - 50x over antibody |
| Reaction pH | 8.0 - 8.5 | 7.4 |
| Typical Duration | 1 - 2 hours | 1 - 2 hours |
| Key Reagents | EDC, NHS | CuSO₄, Na-Ascorbate, TBTA |
| Primary Analysis | MALDI-TOF for Degree of Labeling (DOL) | HIC-HPLC for DAR distribution |
| Expected Outcome | IgG with 2-8 alkyne handles | ADC with defined DAR |
Applications in Drug Development & Beyond
The primary application for this chemistry is in the construction of Antibody-Drug Conjugates (ADCs) .[7][8] By conjugating highly potent cytotoxic agents to tumor-targeting antibodies, ADCs can deliver a therapeutic payload directly to cancer cells, increasing efficacy while minimizing systemic toxicity.[1][2] The stable triazole linkage formed by the CuAAC reaction is critical for ensuring the ADC remains intact in circulation until it reaches the target cell.
Other applications include:
-
Fluorescent Labeling: Attaching fluorescent dyes for cellular imaging and tracking.
-
Surface Immobilization: Covalently attaching proteins to azide-functionalized surfaces for biosensor development.
-
PEGylation: Modifying proteins with PEG-azide to improve their pharmacokinetic properties.
References
-
PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Anti-3-(4-Hydroxy-3-nitrophenyl acetamido) propionic acid monoclonal antibody, clone 40C7 (DMAB15365). Retrieved from [Link]
-
Wofford, J. D., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. BBA - Molecular and Cell Biology of Lipids. Retrieved from [Link]
-
Stenutz. (n.d.). 3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]
-
Mata-Pérez, C., et al. (2016). Post-Translational Modification of Proteins Mediated by Nitro-Fatty Acids in Plants: Nitroalkylation. International Journal of Molecular Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Baker, P. R., et al. (2005). Reversible Post-translational Modification of Proteins by Nitrated Fatty Acids in Vivo. Journal of Biological Chemistry. Retrieved from [Link]
-
The American Society for Biochemistry and Molecular Biology. (n.d.). Reversible Post-translational Modification of Proteins by Nitrated Fatty Acids in Vivo. Retrieved from [Link]
-
Schuh, J. R., et al. (2020). A Ligand-Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. ChemBioChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Retrieved from [Link]
-
Kass, I. J., et al. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules. Retrieved from [Link]
-
Pretze, M., et al. (2021). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules. Retrieved from [Link]
-
Dalton, R., et al. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. Retrieved from [Link]
-
Reddit. (2023). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
-
Chau, C. H., et al. (2019). Antibody–Drug Conjugates for Cancer Therapy. Cancers. Retrieved from [Link]
-
Fu, Z., et al. (2022). Recent advances of antibody drug conjugates for clinical applications. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Li, T., et al. (2021). Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence. AMB Express. Retrieved from [Link]
-
Lippincott, S. O., et al. (2024). Valproic Acid Causes Redox-Regulated Post-Translational Protein Modifications That Are Dependent upon P19 Cellular Differentiation States. Antioxidants. Retrieved from [Link]
-
Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function. Retrieved from [Link]
-
Ha, J., et al. (2024). Diverse Roles of Antibodies in Antibody–Drug Conjugates. Pharmaceutics. Retrieved from [Link]
-
ResearchGate. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Retrieved from [Link]
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Application Notes and Protocols for the Amidation of 3-(4-Nitrophenyl)propiolic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Propiolamides
The amide bond is a cornerstone of modern medicinal chemistry, present in over 25% of all known pharmaceuticals.[1] Its remarkable stability and capacity for hydrogen bonding make it a critical linker in a vast array of bioactive molecules. The synthesis of N-substituted 3-(4-nitrophenyl)propiolamides represents a key transformation, introducing a rigid, linear alkynyl scaffold coupled with an electron-deficient aromatic system. This unique combination of structural and electronic features makes these compounds valuable intermediates in the synthesis of novel therapeutics, materials, and molecular probes.
This application note provides a comprehensive guide to the experimental procedure for the amidation of 3-(4-nitrophenyl)propiolic acid. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offer a detailed, step-by-step protocol, and discuss the necessary purification and characterization techniques to ensure the integrity of the final product.
Reaction Principle: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically unfavorable due to the rapid acid-base reaction that forms a non-reactive carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. One of the most reliable and widely used methods for this transformation is the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt).[2][3]
The EDC/HOBt system proceeds through a multi-step mechanism:
-
Formation of the O-acylisourea intermediate: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
In situ generation of the HOBt-ester: This unstable intermediate is prone to side reactions, including rearrangement to an N-acylurea. HOBt acts as a nucleophilic scavenger, reacting with the O-acylisourea to form a more stable and less racemization-prone HOBt-ester.
-
Nucleophilic attack by the amine: The desired amine then attacks the activated HOBt-ester, forming the thermodynamically stable amide bond and regenerating HOBt.
This method is favored for its mild reaction conditions and the water-solubility of the urea byproduct, which simplifies purification.[2]
Visualizing the Synthetic Workflow
The following diagram outlines the key stages of the amidation procedure, from reagent preparation to product characterization.
Sources
Introduction: The Strategic Advantage of 3-(4-Nitrophenyl)propiolic Acid
As a Senior Application Scientist, this guide provides an in-depth exploration of 3-(4-nitrophenyl)propiolic acid as a versatile linker in medicinal chemistry. We will delve into its synthesis, key reactions, and strategic applications, providing both the theoretical basis and practical protocols for its use in drug development and bioconjugation.
In the intricate field of medicinal chemistry, the linker is not merely a spacer but a critical component that dictates the efficacy, stability, and targeting of a therapeutic agent. This compound (NPP acid) has emerged as a particularly valuable building block due to its trifunctional nature, offering a unique combination of functionalities within a single, compact molecule.
-
The Propiolic Acid Moiety: The terminal alkyne is a cornerstone of "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility.[1][2] This allows for the efficient and robust conjugation of the linker to molecules bearing an azide group.
-
The Carboxylic Acid Group: This functional group provides a classical handle for covalent attachment to a wide array of molecules, most commonly through the formation of stable amide bonds with primary or secondary amines.[3][4] This is a fundamental reaction in the conjugation of linkers to proteins, peptides, and small-molecule drugs.
-
The 4-Nitrophenyl Group: This aromatic ring provides rigidity to the linker. More importantly, the nitro group serves as a latent functional group. It can be chemically reduced to an amine, which can then be used as a trigger for cleavable linker systems, particularly in prodrug strategies targeting the hypoxic environments of tumors.[5][6]
This combination makes NPP acid a highly adaptable tool for researchers developing complex bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems.[7][8]
Synthesis of this compound: The Sonogashira Coupling
The most common and efficient method for synthesizing NPP acid is the Sonogashira coupling reaction.[9] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (propiolic acid) and an aryl halide (4-iodonitrobenzene).[10] The reaction is co-catalyzed by a copper(I) salt, which facilitates the formation of a key copper acetylide intermediate.[10][11]
Protocol 1: Synthesis of this compound
This protocol describes a typical lab-scale synthesis.
Materials and Reagents:
| Reagent/Material | Formula | Supplier (Example) | Purpose |
| 4-Iodonitrobenzene | C₆H₄INO₂ | Sigma-Aldrich | Aryl halide starting material |
| Propiolic acid | C₃H₂O₂ | Sigma-Aldrich | Alkyne starting material |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Strem Chemicals | Palladium catalyst |
| Copper(I) iodide | CuI | Acros Organics | Co-catalyst |
| Triethylamine (TEA) | (C₂H₅)₃N | Fisher Scientific | Base and solvent |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | Sigma-Aldrich | Solvent |
| Diethyl ether | (C₂H₅)₂O | VWR | Extraction solvent |
| Hydrochloric acid (1 M) | HCl | Fisher Scientific | Acidification |
| Sodium sulfate, anhydrous | Na₂SO₄ | Sigma-Aldrich | Drying agent |
| Silica gel | SiO₂ | Sorbent Technologies | Stationary phase for chromatography |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodonitrobenzene (1.0 eq) in a mixture of anhydrous THF and triethylamine (2:1 v/v).
-
Catalyst Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and copper(I) iodide (0.04 eq). The solution may turn a darker color.
-
Alkyne Addition: Slowly add propiolic acid (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-iodonitrobenzene) is consumed.
-
Workup:
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Resuspend the residue in diethyl ether and water.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization: The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (191.13 g/mol ).
Application in Bioconjugation: Amide Bond Formation
The carboxylic acid moiety of NPP acid is a versatile handle for conjugation to biomolecules containing primary amines, such as the lysine residues in proteins.[7] The reaction typically proceeds via the activation of the carboxylic acid using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.
Protocol 2: Conjugation of NPP Acid to a Model Amine
This protocol details the conjugation to a generic amine-containing molecule (R-NH₂).
Materials and Reagents:
| Reagent/Material | Formula | Supplier (Example) | Purpose |
| This compound | C₉H₅NO₄ | Synthesized (Proto. 1) | Linker |
| EDC Hydrochloride | C₉H₁₇N₃·HCl | Thermo Fisher | Carboxylic acid activating agent |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | Thermo Fisher | Stabilizes the activated intermediate |
| Amine-containing molecule (R-NH₂) | R-NH₂ | N/A | Molecule to be conjugated |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | Sigma-Aldrich | Solvent |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | Sigma-Aldrich | Non-nucleophilic base |
| Phosphate-Buffered Saline (PBS) | N/A | Gibco | Buffer for aqueous reactions |
Step-by-Step Procedure:
-
Activation of NPP Acid:
-
In a small glass vial, dissolve NPP acid (1.5 eq) in anhydrous DMF.
-
Add EDC (1.5 eq) and NHS (1.6 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the NHS-ester.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule (R-NH₂, 1.0 eq) in a suitable buffer (e.g., PBS at pH 7.4-8.0) or an organic solvent like DMF containing DIPEA (2.0 eq).
-
Add the activated NPP-NHS ester solution dropwise to the stirred solution of the amine.
-
-
Reaction and Quenching:
-
Allow the reaction to proceed for 4-12 hours at room temperature or 4°C.
-
Monitor the reaction by an appropriate method (e.g., LC-MS).
-
(Optional) Quench any unreacted NHS-ester by adding a small amount of a primary amine like Tris or ethanolamine.
-
-
Purification: Purify the resulting conjugate using a method appropriate for the target molecule (e.g., dialysis or size-exclusion chromatography for proteins, or reverse-phase HPLC for small molecules).
Causality Behind Choices:
-
EDC/NHS: This combination is widely used because it efficiently creates an amine-reactive intermediate that is more stable to hydrolysis in aqueous solutions than the EDC-activated species alone.[12]
-
pH: The conjugation to primary amines is more efficient at a slightly basic pH (7.2-8.5), where the amine is deprotonated and thus more nucleophilic.
Workflow Diagram:
Caption: Amide bond formation workflow using EDC/NHS chemistry.
Application in "Click" Chemistry
Once conjugated, the terminal alkyne of the NPP acid linker is ready for a highly specific cycloaddition reaction with an azide-functionalized molecule. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of click chemistry, forming a stable triazole ring.[1][13]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an NPP-alkyne conjugate to an azide-containing partner (R'-N₃).
Materials and Reagents:
| Reagent/Material | Formula | Supplier (Example) | Purpose |
| NPP-Alkyne Conjugate | From Protocol 2 | N/A | Alkyne-containing molecule |
| Azide-containing molecule (R'-N₃) | R'-N₃ | N/A | Azide-containing molecule |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | Sigma-Aldrich | Copper source |
| Sodium Ascorbate | C₆H₇NaO₆ | Sigma-Aldrich | Reducing agent to form Cu(I) in situ |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | C₂₁H₃₆N₁₀O₃ | BroadPharm | Water-soluble Cu(I) stabilizing ligand |
| DMSO / t-Butanol / Water | Various | VWR | Solvent system |
Step-by-Step Procedure:
-
Prepare Reagent Stocks:
-
Prepare a 100 mM stock solution of Copper(II) Sulfate in deionized water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA ligand in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the NPP-alkyne conjugate (1.0 eq) and the azide-containing partner (1.2-2.0 eq) in a suitable solvent system (e.g., a mixture of DMSO, t-butanol, and water).
-
-
Catalyst Premix: In a separate tube, premix the Copper(II) Sulfate and THPTA ligand solutions. A 4:1 or 5:1 ligand-to-copper ratio is common. Vortex briefly.
-
Initiate Reaction:
-
Add the copper/ligand premix to the reaction tube containing the alkyne and azide.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically 1-2 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.
-
Purification: Purify the final triazole-linked conjugate using a method appropriate for the product (e.g., HPLC, dialysis, or precipitation).
Causality Behind Choices:
-
Sodium Ascorbate: Copper(I) is the active catalyst but is prone to oxidation. Sodium ascorbate reduces the more stable Copper(II) to the active Copper(I) state in situ, ensuring a consistent catalytic cycle.[14]
-
THPTA Ligand: In biological applications, free copper can be toxic to cells and can damage proteins. THPTA is a water-soluble ligand that chelates and stabilizes the Cu(I) ion, preventing side reactions and improving the efficiency and biocompatibility of the reaction.[14]
Reaction Diagram:
Caption: The CuAAC "Click" Reaction mechanism.
Advanced Application: The Nitro Group as a Cleavable Linker Trigger
The nitrophenyl group in the NPP acid linker is not merely a passive spacer. In drug delivery, particularly for ADCs, linkers that cleave and release the drug payload specifically at the target site are highly desirable.[15][16] The nitro group can be selectively reduced to an aniline (amino group) under hypoxic conditions, which are characteristic of the tumor microenvironment, or by specific enzymes like nitroreductases.[6]
This newly formed aniline can trigger a self-immolative cascade. For instance, if the NPP acid is part of a p-aminobenzyl-based linker, the reduction to the aniline initiates an electronic cascade that leads to the cleavage of the linker and release of the attached drug.
Conceptual Workflow:
-
Conjugation: An ADC is constructed using a linker containing the NPP acid motif, where the carboxylic acid is attached to the antibody and the alkyne is used to attach a self-immolative spacer and the drug.
-
Targeting & Internalization: The ADC binds to the target cancer cell and is internalized.[17]
-
Nitro Reduction: Inside the cell, the low oxygen (hypoxic) environment or specific enzymes reduce the nitro group of the linker to an aniline.
-
Self-Immolation: The electron-donating aniline triggers a 1,6-elimination reaction through the benzyl spacer.
-
Payload Release: This cascade cleaves the bond holding the drug, releasing the active cytotoxic agent inside the target cell.
Mechanism Diagram:
Caption: Hypoxia-triggered payload release from a nitrophenyl-based linker.
Summary and Outlook
This compound is a powerful and versatile linker that provides medicinal chemists with a trifecta of strategically important functional groups. Its straightforward synthesis via Sonogashira coupling and its utility in both robust amide bond formations and highly specific click chemistry reactions make it an invaluable tool. Furthermore, the latent functionality of the nitro group opens up advanced applications in the design of next-generation, stimulus-responsive drug delivery systems. As the demand for precisely engineered therapeutics continues to grow, the strategic application of linkers like NPP acid will be paramount to success in the field.
References
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Carradori, S., Secci, D., Petzer, J.P. (2018). MAO Inhibitors and Their Wider Applications: A Patent Review. Expert Opinion on Therapeutic Patents. [Link]
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Creative Biolabs. (2022). ADC Panoramic Overview-Linker. Creative Biolabs. [Link]
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Denny, W.A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals. [Link]
-
Eckhardt, M., Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. [Link]
-
Figueiredo, R. M., Campagne, J.-M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Gernigon, N., Al-Zoubi, R. M., Hall, D. G. (2012). A Boronic Acid-Catalyzed, Highly Practical and Versatile Amide Formation Reaction. The Journal of Organic Chemistry. [Link]
-
Kolb, H. C., Finn, M. G., Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]
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Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research. [Link]
-
Spring, D. R., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews. [Link]
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Touaibia, M., et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg Repository. [Link]
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Various Authors. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Various Authors. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
-
Various Authors. (2022). Nitro-Containing Self-Immolative Systems for Biological Applications. PMC - NIH. [Link]
-
Various Authors. (2020). A Ligand-Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. PMC - NIH. [Link]
-
Various Authors. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Various Authors. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH. [Link]
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Synthesis of Coumarin-Based Fluorescent Probes Utilizing 3-(4-Nitrophenyl)propiolic Acid: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Cellular Insights with Tailored Fluorescent Probes
Fluorescent probes are indispensable tools in modern biological and medicinal research, enabling the visualization and tracking of specific molecules and processes within the complex environment of living cells.[1] The rational design of these probes, often involving the strategic assembly of a fluorophore, a recognition moiety, and a linker, allows for the development of highly specific and sensitive tools for a multitude of applications, including diagnostics, drug discovery, and fundamental cell biology.[2] This guide provides a detailed overview and step-by-step protocols for the synthesis of novel coumarin-based fluorescent probes using 3-(4-nitrophenyl)propiolic acid as a key building block.
The unique structure of this compound offers a versatile platform for probe development. The terminal alkyne functionality serves as a handle for efficient coupling reactions, most notably the Sonogashira cross-coupling reaction, which facilitates the formation of a stable carbon-carbon bond with a variety of fluorophores.[3][4] The nitrophenyl group, on the other hand, can act as a recognition element for specific enzymes, such as nitroreductases, which are often overexpressed in hypoxic cancer cells. This intrinsic feature allows for the design of "turn-on" fluorescent probes that are activated in specific cellular environments.
This document will guide you through the synthesis of a model fluorescent probe via the Sonogashira coupling of this compound with a halogenated coumarin derivative. We will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting probe in cellular imaging.
Core Principles: The Chemistry Behind the Probe
The synthesis of our target fluorescent probe hinges on the Sonogashira coupling reaction , a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
The key components of our synthetic strategy are:
-
This compound: This molecule serves a dual purpose. Its terminal alkyne is the reactive site for the Sonogashira coupling. The 4-nitrophenyl group acts as a latent recognition moiety. In the context of a fluorescent probe, the electron-withdrawing nature of the nitro group can quench the fluorescence of the attached coumarin dye. Upon enzymatic reduction of the nitro group to an amino group by nitroreductase, the electronic properties of the system are altered, leading to a restoration of fluorescence, thus creating a "turn-on" sensor.
-
Halogenated Coumarin: Coumarins are a well-established class of fluorophores known for their excellent photophysical properties, including high quantum yields and photostability.[5][6] A halogenated coumarin (e.g., a bromo- or iodo-substituted derivative) is chosen as the coupling partner for the Sonogashira reaction. The position of the halogen on the coumarin ring can influence the photophysical properties of the final probe.
-
Palladium Catalyst and Copper(I) Co-catalyst: These are essential for the catalytic cycle of the Sonogashira reaction. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and copper(I) iodide (CuI).[3]
The overall synthetic approach is modular, allowing for the substitution of different halogenated fluorophores to tune the photophysical properties of the resulting probes.
Visualizing the Synthesis: A Step-by-Step Workflow
Caption: Synthetic workflow for the coumarin-based fluorescent probe.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a model fluorescent probe, 7-((3-(4-nitrophenyl)propioloyl)oxy)coumarin, through the Sonogashira coupling of this compound and 7-hydroxy-4-methylcoumarin, followed by esterification.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | ≥98% |
| 7-Hydroxy-4-methylcoumarin | Sigma-Aldrich | ≥98% |
| Tetrakis(triphenylphosphine)palladium(0) | Sigma-Aldrich | 99% |
| Copper(I) iodide (CuI) | Sigma-Aldrich | 99.99% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | 99% |
| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | ≥99% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Ethyl acetate | Fisher Scientific | HPLC Grade |
| Hexane | Fisher Scientific | HPLC Grade |
Protocol 1: Synthesis of 7-((3-(4-nitrophenyl)propioloyl)oxy)-4-methylcoumarin
Step 1: Sonogashira Coupling of this compound with a Halogenated Precursor (Illustrative)
This is an illustrative step as the direct coupling with 7-hydroxy-4-methylcoumarin is not feasible. A more practical approach is esterification, as detailed below. This section is for conceptual understanding of the core reaction.
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a halogenated coumarin (e.g., 7-bromo-4-methylcoumarin) (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Add anhydrous triethylamine (5 mL) and anhydrous tetrahydrofuran (10 mL) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the coupled product.
Step 2: Esterification of 7-Hydroxy-4-methylcoumarin with this compound
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 7-hydroxy-4-methylcoumarin (1.0 mmol) in anhydrous dichloromethane (20 mL).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane eluent) to obtain the final fluorescent probe.
Characterization and Photophysical Properties
The synthesized probe should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the probe.
-
UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission maxima, and the quantum yield of the probe. The photophysical properties of coumarin derivatives are well-documented and can be used as a reference.[7][8]
| Property | Expected Range/Value |
| Absorption Max (λabs) | 320-380 nm |
| Emission Max (λem) | 400-480 nm |
| Stokes Shift | 80-100 nm |
| Quantum Yield (Φ) | Moderate to High (0.3-0.8) |
Application Protocol: Cellular Imaging of Nitroreductase Activity
The synthesized coumarin-nitro probe can be used to detect nitroreductase activity in living cells. The underlying principle is the enzymatic reduction of the nitro group to an amino group, which "turns on" the fluorescence of the coumarin moiety.
Cell Culture and Staining
-
Culture a suitable cell line (e.g., HeLa or A549 cells) in a 96-well plate or on glass-bottom dishes in appropriate cell culture medium until they reach 70-80% confluency.
-
Prepare a stock solution of the fluorescent probe (1-10 mM) in DMSO.
-
Dilute the stock solution in cell culture medium to a final working concentration (typically 1-10 µM).
-
Remove the old medium from the cells and wash with phosphate-buffered saline (PBS).
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.
-
For positive control, cells can be co-incubated with a known inducer of nitroreductase activity or a cell line known to overexpress the enzyme.
Fluorescence Microscopy
-
After incubation, wash the cells twice with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the coumarin fluorophore (e.g., excitation at ~350 nm and emission at ~450 nm).
-
Acquire images and analyze the fluorescence intensity in different cell populations. An increase in fluorescence intensity is indicative of nitroreductase activity.
Logical Framework for Probe Activation
Caption: Mechanism of fluorescence activation by nitroreductase.
Conclusion and Future Perspectives
This guide has outlined a comprehensive approach for the synthesis and application of fluorescent probes derived from this compound. The Sonogashira coupling reaction provides a versatile and efficient method for conjugating this building block with a wide array of fluorophores, enabling the creation of probes with tailored properties. The inherent nitro group serves as a valuable recognition moiety for nitroreductase, making these probes particularly well-suited for studying hypoxia and related disease states.
Future work could explore the use of different fluorophores to generate probes with emission profiles across the visible spectrum, enabling multicolor imaging experiments. Furthermore, the carboxylic acid functionality of the starting material can be further modified to attach targeting ligands for specific organelles or cell types, thereby enhancing the specificity of the probes. The principles and protocols detailed herein provide a solid foundation for researchers to develop novel and powerful tools for advancing our understanding of complex biological systems.
References
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G. A. R. Kumar, et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Molecules, 26(23), 7269. [Link]
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ResearchGate. (n.d.). Photophysical Properties of Coumarins. [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. [Link]
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RSC Publishing. (2015). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences, 14, 1461-1471. [Link]
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B. S. Gourlay, et al. (2021). A Coumarin–Porphyrin FRET Break-Apart Probe for Heme Oxygenase-1. Inorganic Chemistry, 60(9), 6537–6545. [Link]
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M. Morressier, et al. (2020). Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier. [Link]
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ResearchGate. (2021). A Coumarin-Porphyrin FRET Break-Apart Probe for Heme Oxygenase-1. [Link]
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J. M. Cook, et al. (2018). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Photochemistry and Photobiology, 94(6), 1275-1283. [Link]
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RSC Publishing. (2017). A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. Organic & Biomolecular Chemistry, 15, 8434-8440. [Link]
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RSC Publishing. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10, 36667-36683. [Link]
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ResearchGate. (2011). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. [Link]
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RSC Publishing. (2018). A FRET-based ratiometric fluorescent probe for highly selective detection of cysteine based on a coumarin–rhodol derivative. New Journal of Chemistry, 42, 16641-16646. [Link]
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B. Zhao, et al. (2019). A new FRET-based ratiometric fluorescence probe for hypochlorous acid and its imaging in living cells. Talanta, 201, 333-339. [Link]
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W. Khan, et al. (2023). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. RSC Advances, 13(2), 1047-1053. [Link]
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ResearchGate. (2019). A Coumarin-Based Fluorescence Probe for Selective Recognition of Cu 2+ Ions and Live Cell Imaging. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
M. Vendrell, et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 343-351. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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SciSpace. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Amino-3-(4-nitrophenyl)propionic Acid in Modern Medicinal Chemistry. [Link]
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B. Gourlay. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]
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S. Richeter, et al. (2020). Synthesis of New Amino-Functionalized Porphyrins: Preliminary Study of Their Organophotocatalytic Activity. Molecules, 25(21), 5036. [Link]
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ResearchGate. (2024). Dual-fluorescent starch biopolymer films containing 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine powder as a functional nanofiller. [Link]
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Application Note: Palladium-Catalyzed Decarboxylative Synthesis of Internal Alkynes Using 3-(4-Nitrophenyl)propiolic Acid
Abstract
Internal alkynes are pivotal structural motifs in medicinal chemistry, drug development, and materials science. Traditional syntheses, such as the Sonogashira coupling, typically rely on terminal alkynes, which can be volatile, gaseous, or prone to undesirable homocoupling.[1][2] This application note details a robust and efficient protocol for the synthesis of unsymmetrical internal alkynes via a palladium-catalyzed decarboxylative coupling reaction. By utilizing stable, easy-to-handle propiolic acids, such as 3-(4-nitrophenyl)propiolic acid, this method offers an environmentally benign alternative that generates carbon dioxide as the sole byproduct.[3] We provide a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol for the synthesis of 1-(4-Nitrophenyl)-2-(p-tolyl)acetylene, and a guide for troubleshooting and optimization.
Introduction and Scientific Rationale
The palladium-catalyzed cross-coupling of sp-hybridized carbon atoms with sp2-hybridized carbons is a cornerstone of modern organic synthesis.[1] The Sonogashira reaction, in particular, has been widely adopted for creating arylalkynes.[3] However, the direct use of terminal alkynes is not without its challenges. Propiolic acids have emerged as highly effective surrogates for terminal alkynes in these transformations.[4][5] Their use circumvents the need to handle potentially hazardous low-boiling-point alkynes and leverages a decarboxylative pathway that is both efficient and atom-economical.[5][6]
This protocol focuses on the coupling of this compound with various aryl halides. The electron-withdrawing nitro group on the phenyl ring influences the electronic properties of the alkyne, making this substrate an interesting candidate for exploring the scope and limitations of the decarboxylative coupling methodology. The reaction proceeds without the need for a copper co-catalyst, thereby preventing the common side reaction of alkyne homocoupling (Glaser coupling).[2][7]
Reaction Mechanism
The catalytic cycle for the copper-free, palladium-catalyzed decarboxylative coupling is outlined below. The process is initiated by the in-situ formation of the active Pd(0) catalyst from a Pd(II) precatalyst.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II)-aryl intermediate (Complex B ).[1]
-
Decarboxylation & Acetylide Formation: The propiolic acid reacts with a base, which facilitates decarboxylation (loss of CO₂) to form a palladium-acetylide intermediate (Complex C ). This step is a key advantage of the methodology, as it generates the reactive acetylide species in situ from a stable solid precursor.[8]
-
Reductive Elimination: The two organic moieties on the palladium center (aryl and alkynyl) couple in a reductive elimination step, forming the desired internal alkyne product (Ar-C≡C-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos or Buchwald's ligands, are known to stabilize the palladium center and promote both the oxidative addition and the final reductive elimination steps, leading to higher reaction efficiency.[9]
Application Protocol: Synthesis of 1-(4-Nitrophenyl)-2-(p-tolyl)acetylene
This protocol describes the coupling of this compound with 4-iodotoluene as a representative example.
Materials and Reagents
| Reagent/Material | Grade | CAS No. | Supplier (Example) | Notes |
| This compound | ≥97% | 2216-24-2 | Sigma-Aldrich | Solid, stable at room temp. |
| 4-Iodotoluene | 99% | 624-31-7 | Acros Organics | |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | 3375-31-3 | Strem Chemicals | Catalyst precursor. |
| XPhos | 98% | 564483-18-7 | Combi-Blocks | Bulky phosphine ligand. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | 534-17-8 | Alfa Aesar | Anhydrous base. |
| Tetrahydrofuran (THF) | Anhydrous | 109-99-9 | Fisher Scientific | Solvent, ensure dry. |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | VWR | For work-up/chromatography. |
| Hexanes | ACS Grade | 110-54-3 | VWR | For chromatography. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For work-up. | |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | For work-up. | |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Drying agent. | ||
| Schlenk flask (50 mL) | N/A | |||
| Magnetic stir bar & plate | N/A | |||
| Condenser | N/A | |||
| Nitrogen/Argon line | N/A | For inert atmosphere. | ||
| TLC plates (Silica gel 60 F₂₅₄) | N/A |
Safety Precautions
-
General: Perform all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed. Avoid dust formation and inhalation.[10]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
-
Base: Cesium carbonate is a strong base and can be corrosive. Avoid contact with skin and eyes.
Experimental Workflow
Step-by-Step Protocol
-
Reaction Setup:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (191 mg, 1.0 mmol, 1.0 equiv), 4-iodotoluene (240 mg, 1.1 mmol, 1.1 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and cesium carbonate (652 mg, 2.0 mmol, 2.0 equiv).
-
Rationale: Using a slight excess of the aryl halide ensures complete consumption of the limiting propiolic acid. The Pd:ligand ratio of 1:2 is standard for forming the active catalytic species. Cesium carbonate is an effective base for this transformation.[7]
-
-
Inert Atmosphere:
-
Seal the flask with a septum, and attach it to a Schlenk line. Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Rationale: The active Pd(0) catalyst and some phosphine ligands can be sensitive to oxygen. An inert atmosphere prevents catalyst degradation and unwanted side reactions.
-
-
Solvent Addition and Reaction:
-
Add 10 mL of anhydrous THF via syringe.
-
Attach a condenser (under N₂/Ar) and place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-16 hours.
-
Rationale: Heating is required to overcome the activation energy for decarboxylation and the subsequent cross-coupling steps.[7] THF is a good solvent for all reactants and intermediates.
-
-
Monitoring the Reaction:
-
After the specified time, cool the reaction to room temperature. Spot a small aliquot of the crude mixture on a TLC plate (e.g., 10% EtOAc in hexanes) to check for the consumption of the starting materials.
-
-
Aqueous Work-up:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
To the residue, add 20 mL of ethyl acetate and 20 mL of water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated aqueous NH₄Cl and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Rationale: The work-up procedure removes the inorganic base, salts, and any water-soluble impurities.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% EtOAc in hexanes).
-
Combine the fractions containing the pure product (identified by TLC) and concentrate to yield 1-(4-nitrophenyl)-2-(p-tolyl)acetylene as a solid.
-
Data and Troubleshooting
Representative Scope of the Reaction
The protocol is adaptable to a range of aryl halides. The following table provides expected outcomes based on literature precedents for similar decarboxylative couplings.[7][11]
| Aryl Halide (Ar-X) | Product | Expected Yield | Notes |
| Iodobenzene | 1-(4-Nitrophenyl)-2-phenylacetylene | High (85-95%) | Iodides are highly reactive. |
| 4-Bromoanisole | 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)acetylene | Good (70-85%) | Electron-donating groups are well-tolerated. |
| 4-Chlorobenzonitrile | 4-((4-Nitrophenylethynyl)benzonitrile | Moderate (50-65%) | Chlorides are less reactive and may require higher catalyst loading or longer reaction times. |
| 2-Bromopyridine | 2-((4-Nitrophenylethynyl)pyridine | Good (70-80%) | Heteroaromatic halides are generally suitable coupling partners. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficient temperature or time.3. Poor quality of anhydrous solvent. | 1. Ensure a properly inert atmosphere; use fresh catalyst/ligand.2. Increase reaction time or temperature (e.g., to 100 °C).3. Use freshly distilled or commercially available anhydrous solvent. |
| Significant Starting Material Recovered | Reaction incomplete (see above). | See above. Consider using a more active ligand (e.g., a different Buchwald ligand) or a more reactive aryl halide (I > Br > Cl). |
| Formation of Homocoupled Diarylalkyne (Ar-Ar) | Reductive elimination from Ar-Pd-Ar species. | This is typically a minor pathway. Ensure proper stoichiometry and inert atmosphere. |
| Complex Mixture of Products | 1. Ligand or substrate degradation at high temp.2. Side reactions involving the nitro group. | 1. Lower the reaction temperature and increase the reaction time.2. While generally stable, if reduction of the nitro group is observed, ensure the system is free of potential reducing agents. |
Conclusion
The palladium-catalyzed decarboxylative coupling of this compound with aryl halides is a powerful and practical method for the synthesis of unsymmetrical internal alkynes. This approach offers significant advantages over traditional methods by using a stable, solid alkyne precursor and avoiding the use of copper co-catalysts, which minimizes homocoupling byproducts. The protocol is robust, tolerates a variety of functional groups, and represents an environmentally conscious strategy for constructing valuable C(sp)-C(sp²) bonds for applications in pharmaceutical and materials research.
References
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Angene Chemical. (2021). Safety Data Sheet - this compound.
-
Lee, S., et al. (2010). Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling. The Journal of Organic Chemistry, 75(19), 6511–6517.
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Lee, S., et al. (2010). Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling. The Journal of Organic Chemistry, 75(19), 6511-6517.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Propiolic Acid in Chemical Reactions and Synthesis.
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Diao, T., et al. (2022). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 61(1).
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Lee, S., et al. (2010). Synthesis of symmetrical and unsymmetrical diarylalkynes from propiolic acid using palladium-catalyzed decarboxylative coupling. The Journal of Organic Chemistry, 75(19), 6511-6517.
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Li, P., et al. (2018). Decarboxylative cross-coupling reactions for P(O)–C bond formation. Organic & Biomolecular Chemistry, 16(33), 5961-5977.
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Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands.
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Garg, N. K., & Dander, J. E. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Chemical Science, 12(44), 14616-14620.
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Wikipedia. (n.d.). Sonogashira coupling.
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Lee, S., et al. (2010). Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling. The Journal of Organic Chemistry, 75(19), 6511–6517.
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Lee, S. (2018). Decarboxylative coupling reactions of propiolic acid derivatives. Organic Chemistry: Current Research.
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Wikipedia. (n.d.). Decarboxylative cross-coupling.
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Bar-Kaddeche, R., et al. (2019). Decarboxylative Phosphine Synthesis: Insights into the Catalytic, Autocatalytic, and Inhibitory Roles of Additives and Intermediates. Journal of the American Chemical Society, 141(40), 15891–15903.
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Chemistry LibreTexts. (2024). Sonogashira Coupling.
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Thermo Fisher Scientific. (n.d.). Propiolic acid Safety Data Sheet.
-
ResearchGate. (n.d.). Decarboxylative coupling under various conditions.
-
Lee, S., et al. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(6), 945–948.
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Wiley Online Library. (n.d.). Highly Selective On‐Surface Reactions of Aryl Propiolic Acids via Decarboxylative Coupling.
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PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid.
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BenchChem. (2025). Technical Support Center: Enhancing Palladium-Catalyzed Coupling for Androstene Synthesis.
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Trost, B. M., & Sorum, M. T. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. The Journal of Organic Chemistry, 62(26), 9014–9024.
-
ECHEMI. (n.d.). Buy 3-(4-nitrophenyl)propanoic acid from Conier Chem&Pharma Limited.
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OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines. [Video]. YouTube.
-
ResearchGate. (2025). Copper-catalyzed decarboxylative cross-coupling of propiolic acids and terminal alkynes.
-
Li, J.-H., et al. (2010). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 75(15), 5259–5264.
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Cayman Chemical. (2025). 3-Nitropropionic Acid - Safety Data Sheet.
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Forgione, P., et al. (2012). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 77(12), 5221–5223.
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ResearchGate. (n.d.). Decarboxylative coupling of propiolic acid derivatives with organic halides catalyzed by palladium complexes.
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Lee, S. (n.d.). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry.
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G. C. Fu, et al. (2017). Palladium-Catalyzed Alkyne Insertion/Suzuki Reaction of Alkyl Iodides. Journal of the American Chemical Society, 139(42), 14891–14894.
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Coconote. (2025). Reactions and Mechanisms of Alkynes.
-
Royal Society of Chemistry. (2021). Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. Organic Chemistry Frontiers.
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Application Notes and Protocols for Metal-Free Click Chemistry with Activated Alkynes
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The advent of metal-free click chemistry has revolutionized the landscape of bioconjugation, diagnostics, and drug development. By harnessing the intrinsic reactivity of strained or electronically activated alkynes, scientists can now forge stable covalent bonds with exquisite specificity within complex biological milieu, obviating the need for cytotoxic metal catalysts.[1][2] This guide provides an in-depth exploration of the principles, applications, and protocols for leveraging activated alkynes in metal-free click chemistry, tailored for researchers and professionals in the life sciences.
The Core Principle: Harnessing Strain for Bioorthogonality
The cornerstone of metal-free click chemistry involving activated alkynes is the concept of strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] In this reaction, the significant ring strain of a cyclooctyne, the smallest stable cyclic alkyne, dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide.[3][5] This allows the reaction to proceed rapidly and spontaneously at physiological temperatures and pH.[3] The alkyne and azide functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems, ensuring high specificity and minimal off-target reactions.[3][6]
The mechanism is a concerted 1,3-dipolar cycloaddition, forming a stable triazole linkage.[3] This key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) makes SPAAC ideal for in vivo and live-cell applications where copper toxicity is a major concern.[3][7]
A Menagerie of Activated Alkynes: Choosing the Right Tool for the Job
The versatility of metal-free click chemistry stems from the diverse array of activated alkynes available, each with unique properties influencing reaction kinetics, stability, and hydrophilicity.
| Feature | Bicyclo[6.1.0]nonyne (BCN) | Dibenzocyclooctyne (DBCO) | trans-Cyclooctene (TCO) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) with Tetrazine |
| Second-Order Rate Constant (M⁻¹s⁻¹) * | ~0.1 - 0.28[8] | ~0.3 - 1.22[8] | ~1 - 10⁶[8][9] |
| Stability (Half-life in presence of Glutathione) | ~6 hours[8] | ~71 minutes[8] | Can be susceptible to degradation by thiols[8] |
| Key Characteristics | Small footprint, good balance of reactivity and stability.[10][11] | High reactivity, well-suited for rapid labeling.[6][] | Extremely fast kinetics with tetrazine partners.[9] |
*Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.[8]
Beyond SPAAC, other metal-free click reactions have emerged, expanding the bioorthogonal toolkit:
-
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This reaction between a strained alkyne and a nitrone forms a stable N-alkylated isoxazoline.[][14] SPANC reactions can exhibit very high reactivity, with rate constants up to 60 M⁻¹s⁻¹.[][14]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This powerful reaction involves the cycloaddition of an electron-poor diene, typically a tetrazine, with a strained, electron-rich dienophile like a trans-cyclooctene (TCO) or norbornene.[9][15] IEDDA reactions boast the fastest kinetics among bioorthogonal reactions, making them ideal for applications requiring rapid labeling.[9]
-
Photo-Induced Click Chemistry: For spatiotemporal control, photo-activated reactions offer a unique advantage.[16][17] For instance, a cyclopropenone can act as a photoprotected precursor to a reactive cyclooctyne, which is released upon irradiation to participate in SPAAC.[17][18]
Applications in Research and Drug Development
The biocompatibility and efficiency of metal-free click chemistry have led to its widespread adoption in various fields:
-
Bioconjugation and Labeling: The precise and stable covalent linkage formed by click chemistry is ideal for attaching probes (e.g., fluorophores, biotin) to biomolecules like proteins, nucleic acids, and glycans for visualization and tracking in living cells.[19][][21]
-
Drug Discovery and Development: This technology is instrumental in constructing antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[3] It also facilitates the development of proteolysis-targeting chimeras (PROTACs).[22]
-
Drug Delivery: Click chemistry enables the functionalization of drug delivery vehicles like liposomes and hydrogels for targeted delivery and controlled release of therapeutic agents.[1][19][23]
-
Materials Science: The formation of hydrogels for tissue engineering and other biomedical applications is another significant application area.[23]
Experimental Protocols
Here, we provide detailed, step-by-step protocols for common applications of metal-free click chemistry with activated alkynes.
Protocol 1: Labeling of an Antibody with a DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester, preparing it for conjugation with an azide-modified molecule.[6][24]
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of primary amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into PBS.
-
DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction:
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted DBCO-NHS ester.[6] Incubate for 15 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization (Optional): The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).
-
Storage: Store the purified DBCO-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: SPAAC Conjugation of a DBCO-Labeled Antibody to an Azide-Modified Molecule
This protocol outlines the conjugation of the prepared DBCO-labeled antibody with a molecule containing an azide group.[3]
Materials:
-
Purified DBCO-labeled antibody
-
Azide-modified molecule (e.g., drug, fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the DBCO-labeled antibody and the azide-modified molecule.
-
A 5- to 20-fold molar excess of the azide-modified molecule over the antibody is typically used to ensure efficient conjugation.
-
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or at 4°C with gentle mixing.[3] The reaction time can be optimized based on the specific reactants and desired conjugation efficiency.
-
Purification: Remove the excess, unreacted azide-modified molecule using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis, depending on the size and properties of the conjugate and the unreacted components.
-
Characterization: The final conjugate can be characterized by techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
Visualizing the Workflow and Mechanisms
To better understand the chemical transformations and the experimental steps involved, the following diagrams have been generated.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental Workflow for Antibody Conjugation via SPAAC.
Troubleshooting and Optimization
While metal-free click chemistry is robust, certain factors can influence reaction efficiency.
-
Reagent Stability: Some activated alkynes, like DBCO, may have limited stability in aqueous solutions over extended periods.[24] It is recommended to use freshly prepared solutions.[6]
-
Solvent Effects: Ensure that any organic solvents (e.g., DMSO) used to dissolve reagents are compatible with the biomolecules and are kept at a low final concentration (typically <10-20%).[3][6]
-
Side Reactions: Although bioorthogonal, some strained alkynes can exhibit low-level reactivity with thiols, especially at high concentrations and over long incubation times.[25] Consider this possibility when working with thiol-containing molecules or in complex biological media.
-
Reaction Kinetics: If the reaction is slow, consider increasing the concentration of the reactants or switching to a more reactive alkyne (e.g., from BCN to DBCO) or a faster reaction type (e.g., IEDDA).
Conclusion
Metal-free click chemistry utilizing activated alkynes has become an indispensable tool for researchers and drug development professionals.[1][3] Its bioorthogonality, efficiency, and versatility enable the precise and stable modification of biomolecules in their native environments.[1][19] By understanding the core principles, selecting the appropriate reagents, and following robust protocols, scientists can effectively harness the power of this technology to advance their research and therapeutic development efforts.
References
- Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. (2025). Vertex AI Search.
- Application Notes and Protocols for DBCO Click Chemistry. (n.d.). Benchchem.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). (n.d.). Benchchem.
- Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. (2025). Vertex AI Search.
- Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). (n.d.). BOC Sciences.
- Photo-click chemistry strategies for spatiotemporal control of metal-free ligation, labeling, and surface derivatization. (n.d.). ResearchGate.
- A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Principles and Protocols. (n.d.). Benchchem.
- Strain-promoted cycloadditions involving nitrones and alkynes--rapid tunable reactions for bioorthogonal labeling. (2014). PubMed.
- Visible light mediated metal-free thiol–yne click reaction. (n.d.). RSC Publishing.
- Discover DBCO: A Versatile Reagent for Click Chemistry and Bioconjugation. (n.d.). Creative PEGWorks.
- Selective Labeling of Living Cells by a Photo-Triggered Click Reaction. (2010). Journal of the American Chemical Society.
- Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications. (n.d.). ACS Publications.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). (n.d.). BOC Sciences.
- DBCO Azide Ligation Protocol. (n.d.). BroadPharm.
- DBCO Click Chemistry Reagents Allow for Copper-Free Biomolecule Labeling Reactions. (2014). LI-COR.
- What Is DBCO Click Chemistry?. (n.d.). Creative PEGWorks.
- Utilizing Alkyne-Nitrone Cycloaddition for the Convenient Multi-Component Assembly of Protein Degraders and Biological Probes. (2024). PubMed.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). ACS Publications.
- Phenanthridine-based nitrones as substrates for strain- promoted alkyne-nitrone cycloadditions. (2018). Nature.
- Kinetics of Strain-Promoted Alkyne-Nitrone Cycloadditions (SPANC) with Unprotected Carbohydrate Scaffolded Nitrones. (n.d.). ACS Publications.
- Light-controlled bioorthogonal tetrazine ligation in living cells. (n.d.). ResearchGate.
- A Head-to-Head Comparison of BCN and Other Click Chemistry Handles for Biological Applications. (n.d.). Benchchem.
- Exploring Copper-Free Click Chemistry Applications in Biomedical Research. (2024). News-Medical.net.
- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (n.d.). PMC.
- Photo-Triggered Click Chemistry for Biological Applications. (n.d.). PMC.
- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (n.d.). PMC.
- Photo-Activatable Reagents for Bioorthogonal Ligation Reactions. (2023). PMC.
- New breakthroughs in click chemistry series product. (2019). Biopharma PEG.
- An easy and simple method for the immobilization of dyes through click reactions: activated alkyne, copper not needed. (2024). RSC Publishing.
- The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. (n.d.). NIH.
- Application of Metal Free Click Chemistry in Biological Studies. (2025). ResearchGate.
- 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained!. (2025). YouTube.
- Click chemistry. (n.d.). Grokipedia.
- The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. (n.d.). Semantic Scholar.
- (PDF) Metal-Free Click Chemistry Reactions on Surfaces. (2025). ResearchGate.
- Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (n.d.). NIH.
- Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. (2018). ACS Publications.
- Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. (2025). ResearchGate.
- Overview of Copper-Free Click Chemistry. (n.d.). ChemPep.
- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). (n.d.). Enamine.
- Bioorthogonal Chemistry and Its Applications. (2021). ACS Publications.
- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (n.d.). RSC Publishing.
- Bioorthogonal chemistry. (n.d.). Wikipedia.
- Problems and Solutions in Click Chemistry Applied to Drug Probes. (2016). PMC.
- Click chemistry. (n.d.). Wikipedia.
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- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions for Electron-Poor Aryl Halides
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging electron-poor aryl halides. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this powerful C-C bond-forming reaction.
Introduction: The Challenge of Electron-Poor Aryl Halides
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. While the reaction is generally robust, its efficiency can be significantly impacted by the electronic nature of the substrates. Electron-poor aryl halides, in particular, can present unique challenges that lead to low yields, catalyst deactivation, and unwanted side reactions. This guide will provide you with the expertise to overcome these hurdles and achieve optimal results in your Sonogashira couplings.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with electron-poor aryl halides in Sonogashira reactions.
Q1: Why are my yields consistently low when using electron-poor aryl halides?
Low yields with electron-poor aryl halides in Sonogashira reactions can stem from several factors:
-
Facile Oxidative Addition, but Potentially Slower Reductive Elimination: Electron-withdrawing groups on the aryl halide promote the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, these groups can also stabilize the resulting Pd(II) intermediate, potentially slowing down the final reductive elimination step that forms the desired product.
-
Catalyst Inhibition/Deactivation: Certain functional groups on electron-poor aryl halides, such as nitro groups or some nitrogen-containing heterocycles, can coordinate to the palladium center and inhibit or deactivate the catalyst.
-
Side Reactions: The primary competing side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which is promoted by the copper(I) co-catalyst in the presence of oxygen. This is often more prevalent when the desired cross-coupling reaction is sluggish.
-
Inadequate Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and must be carefully optimized for these challenging substrates.
Q2: What is the role of the copper co-catalyst, and is it always necessary?
The copper(I) co-catalyst, typically CuI, plays a crucial role in the traditional Sonogashira reaction. It reacts with the terminal alkyne and base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex, transferring the alkynyl group to the palladium center.
However, the copper co-catalyst is also responsible for the undesirable Glaser homocoupling of the alkyne. For this reason, copper-free Sonogashira protocols have been developed and are often preferred for challenging substrates , including some electron-poor aryl halides, to avoid this side reaction. In copper-free systems, the deprotonated alkyne is thought to coordinate directly to the palladium center.
Q3: How do I choose the right palladium catalyst and ligand?
The selection of the palladium source and its coordinating ligand is paramount for a successful Sonogashira reaction with electron-poor aryl halides.
-
Palladium Precatalysts: Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more stable and soluble than Pd(0) sources.
-
Ligands: The ligand's role is to stabilize the palladium center and modulate its reactivity. For electron-poor aryl halides, which can be more reactive towards oxidative addition, the choice of ligand is critical to balance the catalytic cycle.
-
Electron-rich and Bulky Phosphines: Ligands such as tri-tert-butylphosphine (P(tBu)₃) and biaryl phosphines (e.g., XPhos, SPhos) are often effective. The electron-rich nature of these ligands facilitates the oxidative addition step, while their steric bulk can promote the reductive elimination step and prevent catalyst deactivation.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be excellent alternatives to phosphines, offering high stability and activity.
-
Q4: What is the best base and solvent for my reaction?
The choice of base and solvent can significantly influence the reaction outcome.
-
Bases: An amine base is typically required to deprotonate the terminal alkyne.
-
Common Amine Bases: Triethylamine (Et₃N) and diisopropylamine (iPr₂NH) are frequently used. For more challenging couplings, stronger, bulkier bases like diisopropylethylamine (DIPEA) or piperidine might be beneficial.
-
Inorganic Bases: In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free protocols.
-
-
Solvents: The solvent should be chosen to ensure the solubility of all reactants and the catalyst.
-
Common Solvents: Aprotic polar solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and toluene are often good choices. Ethereal solvents like tetrahydrofuran (THF) can also be used. The choice may depend on the reaction temperature required.
-
Q5: Should I be concerned about steric hindrance?
Yes, steric hindrance on either the aryl halide or the alkyne can significantly impact the reaction rate. For electron-poor aryl halides with ortho-substituents, the oxidative addition step can be slowed down. In such cases, using a less sterically demanding ligand on the palladium catalyst might be beneficial to facilitate the approach of the aryl halide. Conversely, for sterically hindered alkynes, a more open catalyst system may be required.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the Sonogashira coupling of electron-poor aryl halides.
Problem 1: Low or No Product Formation
If you observe little to no formation of your desired product, consider the following troubleshooting steps, starting with the most likely culprits.
Visual Troubleshooting Flowchart
Purification of polar alkynes like 3-(4-Nitrophenyl)propiolic acid by column chromatography
Technical Support Center: Purification of Polar Alkynes
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of polar alkynes, using 3-(4-Nitrophenyl)propiolic acid as a primary example. The inherent polarity and acidic nature of such molecules present unique hurdles in column chromatography. This document is structured to provide both foundational knowledge and actionable troubleshooting strategies to ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound via column chromatography?
The purification of this compound is complicated by two main factors:
-
High Polarity: The presence of both a carboxylic acid and a nitro group makes the molecule highly polar. In normal-phase chromatography (polar stationary phase, less polar mobile phase), this leads to very strong adsorption to the stationary phase, requiring highly polar eluents to achieve elution.[1]
-
Acidity: The carboxylic acid can interact strongly and sometimes irreversibly with the free silanol groups (Si-OH) on the surface of silica gel, which are themselves acidic.[1][2] This interaction often leads to significant peak tailing, poor resolution, and in some cases, decomposition of the analyte on the column.[3]
Q2: Which stationary phase is recommended for this type of compound?
-
Silica Gel: This is the most common and cost-effective stationary phase for normal-phase chromatography.[1] However, due to its acidic nature, it requires special considerations for acidic analytes. Modification of the mobile phase is almost always necessary to achieve good results.
-
Alumina: Alumina is another polar stationary phase available in acidic, neutral, or basic forms.[1][2] Neutral or weakly acidic alumina could be a viable alternative if silica gel proves problematic, though optimization is still required.
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective.[4][5] This technique uses a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (like water/acetonitrile or water/methanol). The compound is retained by hydrophobic interactions, which can be modulated by adjusting the mobile phase composition and pH.
Q3: How do I select an appropriate mobile phase (eluent) for silica gel chromatography?
The selection process should always begin with Thin-Layer Chromatography (TLC).[6]
-
Start with a binary solvent system: Common choices for polar compounds include Ethyl Acetate/Hexanes or Dichloromethane/Methanol.
-
Aim for an Rf value of 0.2-0.4: The ideal Rf (retention factor) for the target compound on a TLC plate provides the best balance for separation on a column. A high Rf means the compound will elute too quickly, while a very low Rf will require excessive solvent volumes and may lead to band broadening.
-
Incorporate an acidic modifier: To counteract peak tailing, add a small amount (0.1-1%) of an acid like acetic acid or formic acid to the eluent system.[2] This suppresses the ionization of your carboxylic acid analyte and "caps" the highly active silanol sites on the silica, leading to more symmetrical peaks.[2] Formic acid is a good choice if the fractions need to be analyzed by mass spectrometry.[7][8]
Q4: My compound appears as a long streak or "tail" on the TLC plate and the column. What causes this and how can I fix it?
Peak tailing is a classic sign of strong, undesirable secondary interactions between your acidic analyte and the stationary phase.[2] The acidic silanol groups on the silica surface deprotonate a portion of your carboxylic acid, and this ionic interaction is much stronger than the desired polar-polar interactions. This leads to a slow, uneven release of the compound from the stationary phase.
Solution: As mentioned in Q3, the most effective solution is to add a small percentage of a volatile acid (e.g., 0.5% acetic acid) to your mobile phase. This creates an equilibrium that favors the protonated (neutral) state of your analyte, minimizing ionic interactions and resulting in sharper, more symmetrical bands.
Q5: Is there a risk of the alkyne or nitro group reacting or decomposing on the column?
Yes, stability can be a concern. While the propiolic acid moiety is generally stable, some nitroaromatic compounds can be sensitive to prolonged exposure to highly acidic or basic conditions.[9] It is wise to perform a stability test by dissolving a small amount of your crude product in the chosen eluent, spotting it on a TLC plate, and letting it sit for a few hours before developing the plate to see if any new spots (degradation products) appear.[3]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column. | Mobile phase is not polar enough to displace the highly polar analyte from the silica gel. | Gradually increase the polarity of the mobile phase. For an Ethyl Acetate/Hexane system, increase the percentage of Ethyl Acetate. If the compound is still retained, switch to a stronger solvent system like Dichloromethane/Methanol.[3][6] |
| Compound elutes too quickly (with the solvent front). | Mobile phase is too polar, preventing sufficient interaction with the stationary phase. | Reduce the polarity of the eluent. Start with a higher percentage of the nonpolar solvent (e.g., increase hexane content) and gradually increase polarity.[3] |
| Poor separation between the desired product and impurities. | 1. Inappropriate solvent system. 2. Column was overloaded with the sample. 3. Column was packed improperly, leading to channeling.[1] | 1. Re-optimize the mobile phase with TLC to maximize the ΔRf between spots. 2. Use a proper adsorbent-to-sample ratio (typically 30:1 to 100:1 by weight). 3. Ensure the column is packed homogeneously without air bubbles or cracks.[1] Consider using a gradient elution.[10] |
| Fractions are pure but the total recovery (yield) is low. | 1. Compound decomposed on the column. 2. Irreversible adsorption to the stationary phase. 3. Fractions are too dilute for the compound to be detected by TLC.[11] | 1. Check compound stability on silica.[3] If unstable, consider a different stationary phase like alumina or reverse-phase. 2. Adding an acid modifier can help prevent irreversible binding. 3. Combine and concentrate the fractions where you expected to find your product and re-analyze by TLC.[11] |
| The colored band of the compound is uneven or cracked during elution. | The column packing is not uniform, or the column ran dry at some point, causing cracks and channels. | This is difficult to fix mid-run. The best course of action is prevention through careful packing.[1] Ensure the silica bed is always submerged in solvent. |
Visualized Workflows and Principles
Mechanism of Separation and Tailing
The following diagram illustrates the interaction of this compound with the silica gel surface and how an acidic modifier improves chromatography.
Caption: Interaction of Acidic Analyte on Silica Surface.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common column chromatography issues.
Caption: Troubleshooting Flowchart for Column Chromatography.
Experimental Protocols
Protocol 1: Mobile Phase Selection via TLC
-
Prepare Stock Solutions: Dissolve your crude this compound in a suitable solvent (e.g., ethyl acetate or acetone) to make a concentrated stock solution.
-
Prepare Test Eluents: In small beakers, prepare ~5 mL of various solvent mixtures. Good starting points are Hexane:Ethyl Acetate (EtOAc) in ratios of 4:1, 2:1, and 1:1.
-
Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto a silica gel TLC plate.
-
Develop the Plates: Place one plate in each beaker, ensuring the solvent level is below the spot line. Cover the beakers to maintain a saturated atmosphere.
-
Analyze Results: After the solvent front has moved up ~80% of the plate, remove and visualize under UV light. Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4.
-
Optimize for Peak Shape: If the spot is tailing, prepare the best solvent system from step 5, but this time add 0.5% acetic acid (e.g., 25 µL of AcOH to 5 mL of eluent). Run a new TLC plate with this modified eluent and observe the improvement in spot shape. This is your final mobile phase for the column.
Protocol 2: Column Packing and Sample Loading (Slurry Method)
-
Prepare the Column: Clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed.[1] Add a thin layer (~1 cm) of sand.
-
Make the Slurry: In a beaker, weigh out the required amount of silica gel (e.g., 30-50 times the weight of your crude sample). Add your initial, least polar mobile phase and stir to create a uniform slurry without air bubbles.[1]
-
Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column to ensure even packing and remove any trapped air.[1] Never let the solvent level drop below the top of the silica bed.
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like acetone or dichloromethane).
-
Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your sample adsorbed onto silica.
-
Carefully add this powder to the top of your packed column. Add another thin layer of sand on top to protect the surface.[12]
-
-
Begin Elution: Carefully add your mobile phase to the column. Apply gentle pressure (if needed) and begin collecting fractions. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
References
-
Cole-Parmer. (2022, November 17). Science of Chromatography. Retrieved from [Link]
-
Reddit. (2022, January 28). Chromatography to separate polar molecules? r/OrganicChemistry. Retrieved from [Link]
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Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from [Link]
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University of Calgary, Department of Chemistry. Column chromatography. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]
-
SIELC Technologies. Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]
-
PubChem. 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
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Recrystallization methods for purifying 3-(4-Nitrophenyl)propiolic acid
Technical Support Center: Purifying 3-(4-Nitrophenyl)propiolic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of this compound via recrystallization. The methodologies and troubleshooting advice presented herein are synthesized from established chemical principles and best practices in crystallization.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of this compound, offering explanations for their causes and actionable solutions.
Q1: I've dissolved my crude product in the hot solvent and let it cool, but no crystals are forming. What's wrong?
A1: This is a very common issue, typically stemming from two primary causes: excessive solvent or supersaturation.
-
Probable Cause 1: Excessive Solvent. The most frequent reason for crystallization failure is using too much solvent.[1][2][3] If the solution is not saturated with the compound upon cooling, crystals will not form, and a significant portion of your product will remain dissolved in the mother liquor.
-
Solution: Gently reheat the flask to boiling and reduce the solvent volume by boiling it off in a fume hood. Aim to reduce the volume by 20-30% initially. Allow the solution to cool again slowly. If you are unsure, you can dip a glass stirring rod into the solution, remove it, and see if a solid residue forms on the rod as the solvent evaporates; a large residue indicates a high concentration of the compound is still in solution.[1]
-
-
Probable Cause 2: Supersaturation. Sometimes, a solution can cool below its saturation point without forming crystals, a state known as supersaturation.[3] The crystallization process requires a nucleation point to begin.
-
Solution 1: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent's surface.[2][3] The microscopic imperfections in the glass created by scratching provide a surface for the first crystals to form.
-
Solution 2: Add a Seed Crystal. If you have a small amount of the pure this compound (or even the crude starting material), add a tiny speck to the cooled solution.[1][2] This "seed" provides a template for crystal growth.
-
Q2: My compound isn't forming crystals; instead, an oil is separating from the solution. What should I do?
A2: This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution at a temperature above its melting point.[1][3] This is often caused by the solution cooling too rapidly or the presence of significant impurities that depress the melting point of the crude material.
-
Solution 1: Reheat and Add More Solvent. Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot solvent (1-2 mL).[1] This ensures the compound remains soluble to a lower temperature. If using a mixed solvent system (e.g., ethanol/water), add more of the solvent in which the compound is more soluble (in this case, ethanol).[1]
-
Solution 2: Ensure Slow Cooling. Rapid cooling is a primary cause of oiling out.[3][4] After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated with a beaker of hot water or glass wool, before moving it to an ice bath.
-
Solution 3: Consider Impurity Removal. High impurity levels can significantly lower the melting point. If oiling out persists, it may be necessary to treat the hot solution with activated charcoal to adsorb impurities before the hot filtration step.[1]
Q3: I managed to get crystals, but my final yield is very low. Where did my product go?
A3: A low yield is disappointing but can usually be traced to a few specific steps in the procedure.
-
Probable Cause 1: Too Much Solvent. As mentioned in Q1, using an excessive amount of solvent is the leading cause of poor yield, as a larger quantity of the compound will remain in the cold mother liquor.[1][2]
-
Probable Cause 2: Premature Crystallization. The product may have crystallized prematurely in the filter funnel during hot filtration, especially if the funnel and receiving flask were not adequately heated.[4][5] This solid is then discarded with the insoluble impurities.
-
Solution: Always use a stemless or short-stemmed funnel and pre-heat it with hot solvent or by placing it over the boiling flask before filtration.
-
-
Probable Cause 3: Incomplete Crystallization. Cooling may not have been sufficient to maximize crystal formation.
-
Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for an additional 15-20 minutes to decrease the compound's solubility further and maximize precipitation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2][6] For an aryl carboxylic acid containing a nitro group, polar protic solvents are excellent starting points.[7] A mixed-solvent system, such as ethanol/water or methanol/water, is often effective. Ethanol will dissolve the compound, and water will act as an anti-solvent to induce crystallization upon cooling. A systematic solvent screening should be performed to identify the optimal choice (see Protocol section).
Q2: How do I know if my purified this compound is pure?
A2: Purity is typically assessed by two methods:
-
Melting Point Determination: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C).[4][8] Compare your experimental value to the literature value. Impurities tend to depress and broaden the melting point range.
-
Chromatography/Spectroscopy: Techniques like High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity (e.g., >99% by peak area).[8] NMR spectroscopy can also be used to confirm the structure and identify any remaining impurities.
Q3: Should I use activated charcoal to decolorize my sample?
A3: If your hot, dissolved solution has a noticeable color (typically yellow or brown due to impurities), adding a small amount of activated charcoal can be beneficial.[5] The charcoal adsorbs colored impurities, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.
Data Summary & Recommended Solvents
The following table provides properties of common solvents to assist in the selection process for recrystallizing this compound.
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Suitability |
| Water | 100 | 10.2 | Likely a poor solvent alone at room temp, but excellent as an anti-solvent with alcohols. |
| Ethanol | 78 | 4.3 | Good candidate. Likely dissolves the compound well when hot.[7] |
| Methanol | 65 | 5.1 | Good candidate. Similar to ethanol but more volatile.[7] |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent that may be effective. |
| Toluene | 111 | 2.4 | May be suitable for purifying less polar impurities.[9] |
| Hexanes | ~69 | 0.1 | Non-polar; unlikely to dissolve the compound, but useful for washing final crystals. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a systematic approach using a mixed-solvent system, which is a robust starting point for this compound.
Step 1: Solvent Selection (Screening)
-
Place ~20 mg of crude this compound into a small test tube.
-
Add ethanol dropwise at room temperature, agitating after each drop, until the solid dissolves. Note the approximate volume.
-
In a separate test tube, confirm the compound is insoluble in water at room temperature.
-
Based on these observations, the ethanol/water system is a promising candidate.
Step 2: Dissolution
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol needed to just dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[2]
Step 3: Hot Filtration (If Insoluble Impurities are Present)
-
Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper to remove any insoluble impurities. This step should be performed quickly to prevent premature crystallization in the funnel.[5]
Step 4: Crystallization
-
To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[4]
-
Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
Step 5: Crystal Collection and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent. A 50:50 ethanol/water mixture is a good choice for the wash.[2] This removes any adhering mother liquor containing dissolved impurities.
-
Continue to draw air through the crystals for several minutes to help them dry.
Step 6: Drying
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow: Troubleshooting Guide
The following diagram illustrates a logical workflow for addressing common recrystallization problems.
Caption: Troubleshooting workflow for common recrystallization problems.
References
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. 3-(4-Nitrophenyl)propanoic acid. PubChem. [Link]
-
University of California, Los Angeles. Recrystallization. UCLA Chemistry and Biochemistry. [Link]
-
Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. [Link]
-
LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
ChemSynthesis. 3-(4-nitrophenyl)propanoic acid. [Link]
-
PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]
-
The Royal Society of Chemistry. Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. [Link]
-
ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]
-
Longdom Publishing. Decarboxylative coupling reactions of propiolic acid derivatives. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents.
-
Wiley Online Library. Highly Selective On-Surface Reactions of Aryl Propiolic Acids via Decarboxylative Coupling. [Link]
-
ResearchGate. Highly Selective On‐Surface Reactions of Aryl Propiolic Acids via Decarboxylative Coupling. [Link]
-
Wikipedia. Propiolic acid. [Link]
-
Pharmaffiliates. Methyl 3-(4-nitrophenyl)propiolate. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemsrc. 3-(4-acetylphenyl)propiolic acid. [Link]
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- 9. prepchem.com [prepchem.com]
Navigating the Nuances of 3-(4-Nitrophenyl)propiolic Acid in Basic Conditions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(4-nitrophenyl)propiolic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile building block in basic reaction conditions. As Senior Application Scientists, we understand that unanticipated side reactions and instability can be significant hurdles in your synthetic endeavors. Here, we offer insights grounded in mechanistic principles and practical experience to help you navigate these challenges successfully.
Section 1: Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter when using this compound in the presence of bases. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Low or No Yield of Desired Product in Sonogashira Coupling Reactions
Question: "I am attempting a Sonogashira coupling with this compound and an aryl bromide, using a palladium catalyst, a copper(I) co-catalyst, and triethylamine as the base. My yields are consistently low, and I observe a significant amount of starting material decomposition. What is going wrong?"
Answer:
The issue likely stems from competing side reactions of your starting material under the basic conditions of the Sonogashira coupling. The combination of the electron-withdrawing nitro group and the propiolic acid moiety makes the molecule susceptible to several degradation pathways.
Probable Causes & Solutions:
-
Decarboxylation: The strong electron-withdrawing nature of the nitro group enhances the acidity of the carboxylic acid proton and can facilitate decarboxylation, especially at elevated temperatures, to form 4-nitrophenylacetylene. This byproduct can then undergo homocoupling or other undesired reactions. Phenylpropiolic acid itself is known to decarboxylate when heated with water to 120 °C to yield phenylacetylene.[1] The ortho-nitro substituted analogue decomposes upon heating to 155–156 °C.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If your protocol calls for heating, try running the reaction at a lower temperature for a longer duration. Many Sonogashira couplings can proceed at room temperature, albeit more slowly.
-
Choose a Milder Base: While triethylamine is common, consider a less nucleophilic, bulkier base like diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃) if your substrate is particularly sensitive.
-
Copper-Free Conditions: The copper co-catalyst can sometimes promote side reactions. Consider a copper-free Sonogashira protocol, which may require a more specialized palladium catalyst system but can mitigate unwanted homocoupling and other copper-mediated decomposition pathways.[2]
-
-
-
Nucleophilic Addition of the Amine Base: The alkyne in this compound is electron-deficient (an "activated alkyne") and is susceptible to Michael-type conjugate addition by nucleophiles.[3] Amines, including your triethylamine base, can act as nucleophiles and add across the triple bond.[4]
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Switch to a sterically hindered amine base like DIPEA or an inorganic base such as K₂CO₃ or Cs₂CO₃.
-
Protect the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) will reduce the overall electron-withdrawing effect on the alkyne and can minimize this side reaction. The ester can be hydrolyzed in a subsequent step.
-
-
Experimental Protocol: A Milder Sonogashira Coupling Approach
-
To a dry, degassed reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., THF or dioxane).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
If a copper-free protocol is not being used, add a copper(I) source (e.g., CuI, 1-2 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied, but monitor closely for the formation of byproducts.
-
Upon completion, work up the reaction by quenching with a mild acid (e.g., saturated aqueous NH₄Cl) and extracting the product with an organic solvent.
Issue 2: Formation of Polymeric or Tar-Like Material
Question: "When I treat this compound with a strong base like sodium hydride or an alkoxide, I get an intractable black tar instead of my expected product. What is causing this polymerization?"
Answer:
The formation of dark, polymeric material is a strong indication of uncontrolled polymerization of the propiolic acid. This is a common issue with terminal alkynes, especially those that are activated by electron-withdrawing groups.
Probable Causes & Solutions:
-
Base-Initiated Polymerization: Strong bases can deprotonate the terminal alkyne, forming an acetylide. This highly nucleophilic species can then attack the electron-deficient triple bond of another molecule of the propiolic acid, initiating a chain-reaction polymerization. Propiolic acid itself is known to be unstable and can decompose or polymerize, especially near its boiling point.[5]
-
Troubleshooting Steps:
-
Avoid Strong, Non-Hindered Bases: Do not use bases like NaOH, KOH, or sodium methoxide if the intention is not to form the carboxylate salt in situ for a subsequent reaction.
-
Control Stoichiometry: If deprotonation of the alkyne is required, use a single equivalent of a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures to ensure complete deprotonation without leaving excess base to initiate polymerization.
-
Dilution: Running the reaction at a higher dilution can disfavor the intermolecular polymerization reaction.
-
Low Temperature: Perform the reaction at the lowest possible temperature to control the rate of polymerization (e.g., -78 °C).
-
-
Workflow for Controlled Deprotonation
Caption: A workflow for the controlled deprotonation of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about the properties and handling of this compound in basic environments.
Q1: What is the approximate pKa of the carboxylic acid proton in this compound, and what does this imply for base selection?
Q2: Can I use an amine base like piperidine or DBU with this compound?
A2: It is generally not recommended to use highly nucleophilic secondary amines like piperidine or strong, non-hindered bases like DBU with this compound, especially at elevated temperatures. These bases can readily undergo a conjugate addition to the activated alkyne, leading to the formation of enamines or other adducts as significant byproducts.[3] If a strong organic base is required, a sterically hindered, non-nucleophilic base such as DIPEA or 2,6-lutidine is a much safer choice.
Q3: How does the nitro group influence the stability of the molecule in basic conditions?
A3: The nitro group has a profound electronic influence on the molecule, primarily through its strong electron-withdrawing properties via both inductive and resonance effects. This has several consequences in basic media:
-
Increased Acidity: It increases the acidity of the carboxylic acid proton.
-
Activation of the Alkyne: It makes the β-carbon of the alkyne more electrophilic and thus more susceptible to nucleophilic attack.
-
Facilitation of Decarboxylation: By stabilizing the transition state, it can lower the activation energy for decarboxylation.
Q4: Are there any general handling and storage recommendations to maintain the stability of this compound?
A4: Yes, proper handling and storage are crucial.
-
Storage: Store the compound in a cool, dry, dark place under an inert atmosphere if possible.
-
Handling: Avoid exposure to strong bases, high temperatures, and direct sunlight. When using it in a reaction, it is best to add it to the reaction mixture in a controlled manner, especially if the conditions are basic. For sensitive reactions, using freshly acquired or purified material is recommended.
Summary of Recommended Bases for Different Transformations
| Transformation | Recommended Base(s) | Bases to Avoid | Rationale |
| Sonogashira Coupling | DIPEA, K₂CO₃, Cs₂CO₃ | Triethylamine, Piperidine | Minimizes nucleophilic addition to the alkyne. |
| Deprotonation of Alkyne | LDA, LiHMDS (at low temp) | NaH, Alkoxides (at RT) | Controlled deprotonation without initiating polymerization. |
| Simple Deprotonation of COOH | NaHCO₃, K₂CO₃ | Stronger bases if not necessary | Sufficiently basic to form the carboxylate without promoting side reactions. |
Visualizing Potential Side Reactions
Caption: Potential degradation pathways for this compound under basic conditions.
References
- Bannister, R. (n.d.). DECARBOXYLATION OF SUBSTITUTED SODIUM PHENYLPROPIOLA'l'ES. MacSphere.
- Zhang, Y. (2018).
-
Dadwal, M., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC - PubMed Central. [Link]
- (n.d.). Optimization of Decarboxylative Coupling with Phenylpropiolic Acid and Phenyl Tosylate a.
-
(2023, January 22). Amines as Nucleophiles. Chemistry LibreTexts. [Link]
- (2025, November 7).
-
(2020, August 7). Sonogashira troubleshooting help needed. Reddit. [Link]
- (n.d.). Reactions of Amines. University of St. Thomas.
-
(2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Castro, E. A., et al. (2000). Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines. PubMed. [Link]
-
Köcher, S., et al. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry - ACS Publications. [Link]
- (n.d.). Amine Nucleophilic Addition to Nitro-alkene as a New Reaction Mode for the Synthesis of N-heterocycles. The Research Repository @ WVU - West Virginia University.
- (n.d.). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry.
-
Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH. [Link]
- (n.d.). Phenylpropiolic acid. Grokipedia.
-
(n.d.). Phenylpropiolic acid. Wikipedia. [Link]
-
(n.d.). Propiolic acid. Wikipedia. [Link]
-
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Organic Chemistry Portal. [Link]
-
Wang, H., et al. (2022). Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. MDPI. [Link]
- (n.d.). Process for the preparation of propiolic acid and its homologues.
-
(2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
- (2025, August 6). Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines.
- (n.d.). Process for the preparation of propiolic acid.
-
(2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]
-
Okoth, R., et al. (2022, July 11). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. ResearchGate. [Link]
-
(2024, April 10). Exploring Radical, Cationic, Anionic, and Condensation Polymerization. YouTube. [Link]
Sources
- 1. Phenylpropiolic acid - Wikipedia [en.wikipedia.org]
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- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Propiolic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Sonogashira Coupling with Nitro-Substituted Substrates
Welcome to the technical support center for Sonogashira cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into one of the more nuanced areas of this powerful C-C bond-forming reaction: the coupling of nitro-substituted substrates. The strong electron-withdrawing nature of the nitro group presents unique challenges and opportunities that require careful consideration of catalyst and reaction design. This resource is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your success in the lab.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each solution is grounded in mechanistic principles to help you understand the "why" behind the "how."
Problem 1: Low to No Product Yield with My Nitro-Aryl Halide
Q: My reaction shows very low conversion, or has failed completely. I'm using a standard Pd/Cu catalyst system. What are the likely causes and how can I fix it?
A: This is a common yet solvable issue. While the electron-withdrawing nitro group generally accelerates the oxidative addition step—often the rate-determining step in Sonogashira couplings—it can also introduce complications.[1] Let's break down the potential causes and solutions.
Possible Cause A: Suboptimal Catalyst/Ligand Combination
The electronic properties of your nitro-substituted aryl halide demand a carefully selected catalyst system. A standard catalyst like Pd(PPh₃)₄ might not be robust enough.
-
Scientific Rationale: The nitro group's strong electron-withdrawing effect can influence not only the oxidative addition but also the stability of intermediates and the rate of reductive elimination.[2] While oxidative addition is promoted, the subsequent reductive elimination step can be slowed. Furthermore, the choice of ligand is critical for stabilizing the palladium center throughout the catalytic cycle.
-
Step-by-Step Solution:
-
Switch to a More Robust Palladium Precatalyst: While Pd(PPh₃)₄ can work, air- and moisture-stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more reliable as they are reduced in situ to the active Pd(0) species.[3][4]
-
Employ Bulky, Electron-Rich Ligands: For challenging substrates, especially less reactive aryl bromides and chlorides, bulky and electron-rich phosphine ligands are highly effective.[4] These ligands promote the formation of highly active, low-coordinate Pd(0) species and can accelerate the rate-limiting oxidative addition.[1][5] Consider ligands such as P(t-Bu)₃ or biaryl phosphines like XPhos.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be excellent alternatives to phosphines, often providing high stability and activity for couplings with electron-deficient substrates.[5][6]
-
Possible Cause B: Catalyst Decomposition
The reaction mixture turning black is a tell-tale sign of palladium catalyst decomposition into palladium black.[7][8] This inactive form of palladium will halt the catalytic cycle.
-
Scientific Rationale: Catalyst decomposition can be triggered by impurities in reagents or solvents, excessive temperatures, or an inappropriate choice of solvent that doesn't adequately stabilize the catalytic species. Some anecdotal evidence suggests certain solvents, like THF, might be more prone to promoting palladium black formation under certain conditions.[8]
-
Step-by-Step Solution:
-
Ensure High-Purity Reagents: Use freshly opened, high-purity solvents and bases. It's good practice to distill amine bases like triethylamine or diisopropylamine before use, as impurities can poison the catalyst.[8]
-
Thoroughly Degas Solvents: Oxygen can lead to side reactions and catalyst deactivation. Degas your solvent and base thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the liquid for an extended period.[7][9]
-
Optimize Temperature: While aryl bromides often require heating, excessive temperatures can accelerate catalyst decomposition.[9] If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.
-
Troubleshooting Workflow for Low-Yield Reactions
Here is a logical workflow to diagnose and solve low-yield issues when using nitro-substituted aryl halides.
Caption: The Sonogashira catalytic cycle, highlighting steps influenced by electron-withdrawing groups (EWG) like NO₂.
Q3: How does the position of the nitro group (ortho, meta, para) affect the reaction?
A: The position is critical due to both electronic and steric effects.
-
**Para-Nitro: ** This position exerts the strongest electron-withdrawing effect through resonance, which maximally accelerates the oxidative addition step. [1]This often makes para-nitro substituted aryl halides the most reactive among the isomers.
-
**Meta-Nitro: ** The nitro group at the meta position exerts its electron-withdrawing effect primarily through induction. The effect is significant but generally weaker than at the para position.
-
**Ortho-Nitro: ** This is often the most challenging case. While the electronic effect is strong, the steric hindrance from the adjacent nitro group can severely impede the approach of the bulky palladium catalyst to the C-X bond, slowing down oxidative addition. [10]Overcoming this steric barrier may require higher temperatures, higher catalyst loadings, or smaller, yet still active, ligands.
Q4: Are there alternatives to palladium for coupling with nitroarenes?
A: Yes, research into more sustainable and cost-effective catalysts is ongoing. While palladium remains the most reliable and versatile catalyst, systems based on iron and cobalt have been reported for Sonogashira-type couplings. [11]For instance, some iron-catalyzed protocols have shown compatibility with functional groups like nitro and carbonyl on the aryl halide. [11]However, it's important to note that some studies suggest that trace palladium contamination in the iron salts may be responsible for the observed reactivity. [3]These systems are less general than palladium catalysts and may require significant optimization for a specific nitro-substituted substrate.
Q5: My starting material is a nitrobenzene without a halogen. Can I still perform a Sonogashira coupling?
A: Yes, this is possible through a process called denitrative cross-coupling. This innovative method uses the nitro group itself as a leaving group. Recent advances have shown that palladium catalysts, particularly with specialized ligands like BrettPhos, can catalyze the Sonogashira-type coupling of nitroarenes with terminal alkynes. [15][16]This reaction provides a novel synthetic route, especially when the corresponding aryl halide is difficult to prepare. The conditions are typically copper-free to avoid competitive alkyne homocoupling. [15]
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. [Link]
-
Sussex Drug Discovery Centre. (2013-01-14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
Royal Society of Chemistry. (2017). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Wang, L., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society. [Link]
-
KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ACS Publications. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. [Link]
-
ResearchGate. (2020). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. [Link]
-
SciSpace. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. a–c) Challenges in catalyzing the Sonogashira coupling reaction with... [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Coleman, C. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2011). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
National Institutes of Health. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
ResearchGate. (2019). Conditions optimization for the double Sonogashira coupling. [Link]
-
RSC Publishing. (2020). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
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Improving the solubility of 3-(4-Nitrophenyl)propiolic acid for reactions
Welcome to the technical support guide for 3-(4-Nitrophenyl)propiolic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure your experiments proceed smoothly and efficiently.
The Challenge: Understanding the Solubility of this compound
This compound (NPP acid) is a valuable building block in organic synthesis. However, its unique structure presents significant solubility challenges that can impede reaction kinetics and lead to incomplete conversions or product precipitation. The molecule's characteristics stem from three key components:
-
The Carboxylic Acid Group (-COOH): This functional group is polar and acidic. Its protonated form (at low pH) is significantly less soluble in aqueous media than its deprotonated, anionic carboxylate form (at high pH).[1][2]
-
The Aromatic Nitro Group (-NO₂): The nitro group is highly polar and strongly electron-withdrawing, which contributes to the molecule's overall polarity and reactivity.[3][4][5] This high polarity can lead to strong crystal lattice energy, making it difficult to dissolve.
-
The Phenylpropiolic Acid Core: The rigid, planar structure of the phenyl ring and the alkyne (triple bond) facilitates strong intermolecular π-stacking interactions in the solid state. These interactions require significant energy to overcome, thus lowering solubility in many solvents.
Aromatic nitro compounds are typically insoluble or only sparingly soluble in water, but readily dissolve in many organic solvents.[5][6] The presence of the carboxylic acid complicates this, creating a molecule with mixed polarity that requires careful solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its structure, NPP acid is generally poorly soluble in non-polar solvents (e.g., hexane, toluene) and has limited solubility in water when in its protonated (acidic) form.[5][6] It shows better solubility in polar aprotic solvents like DMSO, DMF, and acetone, and in polar protic solvents like alcohols, especially upon heating.[7]
Q2: How does pH dramatically affect the solubility of NPP acid in aqueous solutions?
A2: The carboxylic acid group is the primary driver of its pH-dependent solubility. The related compound, 3-(4-nitrophenyl)propanoic acid, has a pKa of approximately 4.47.[8][9] NPP acid is expected to have a similar or slightly lower pKa.
-
At pH < pKa (e.g., pH < 4): The carboxylic acid is predominantly in its neutral, protonated (-COOH) form. This form is significantly less soluble in water due to its reduced polarity and ability to form strong intermolecular hydrogen bonds in the solid state.
-
At pH > pKa (e.g., pH > 6): The compound is deprotonated to form the carboxylate anion (-COO⁻). This ionic form is much more polar and readily dissolves in water.[1][10] Therefore, adding a base like sodium hydroxide or sodium bicarbonate will dramatically increase its aqueous solubility.[2][11]
Q3: Can I simply heat the mixture to improve solubility?
A3: Yes, heating is a very effective method for increasing the solubility of most organic compounds, including NPP acid.[12][13] Elevated temperatures provide the necessary energy to overcome the crystal lattice forces. However, you must consider the thermal stability of your reactants and the boiling point of your chosen solvent. For flammable organic solvents, always use appropriate heating methods like a heating mantle or an oil bath, never an open flame.[][15]
Q4: Will sonication help dissolve NPP acid?
A4: Absolutely. Sonication, or ultrasonication, is an excellent physical method for enhancing dissolution.[16] The high-frequency sound waves create cavitation bubbles that collapse violently, generating intense local shear forces. This energy breaks apart solid agglomerates, reduces particle size, and increases the surface area available for solvation, often accelerating dissolution significantly, even at room temperature.[17][18]
Q5: What are co-solvents, and how can they be used for NPP acid?
A5: A co-solvent is a secondary solvent added in a smaller amount to a primary solvent to increase a solute's solubility.[19] This is a powerful technique when dealing with compounds of intermediate polarity like NPP acid. For example, if your reaction is primarily aqueous, adding a water-miscible organic co-solvent like ethanol, isopropanol, or THF can disrupt the hydrogen bonding network of water and create a more favorable, less polar environment for NPP acid to dissolve.[20][21] This technique is widely used in pharmaceutical formulations to dissolve hydrophobic molecules.[19]
Troubleshooting Guide
Problem 1: My this compound will not dissolve in my chosen reaction solvent.
This is the most common issue. Your approach should be systematic, starting with the least disruptive method.
Caption: Decision tree for solubilizing NPP acid.
Problem 2: The compound dissolved initially with base, but crashed out when I added another reagent.
Causality: You likely re-protonated the carboxylate. This happens if the reagent you added was acidic or was supplied as an acid salt (e.g., an amine hydrochloride). The pH of the solution dropped below the pKa of NPP acid, causing the neutral, insoluble form to precipitate.
Solution:
-
Confirm the Cause: Check the pH of your reaction mixture. If it is below ~5, this is the likely cause.
-
Re-adjust pH: Add a slight excess of a non-nucleophilic organic base (like triethylamine or DIPEA) to raise the pH and re-dissolve the compound.
-
Future Prevention: If you must add an acidic reagent, either (a) add it slowly while simultaneously adding a base to maintain a stable pH, or (b) neutralize the acidic reagent with a base before adding it to your reaction vessel.
Problem 3: My reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
Diagnosis: A heterogeneous (undissolved solid present) or partially dissolved reaction mixture will have significantly slower kinetics because the reaction can only occur at the surface of the solid particles.
Solution:
-
Visual Confirmation: Ensure your reaction mixture is a completely homogenous solution. If you see any solid material, solubility is the issue.
-
Increase Solubility: Refer to the decision tree in Problem 1. The most common solution in this case is to add a co-solvent. For instance, if your reaction is in THF, adding 10-20% DMF or DMSO can dramatically increase the concentration of dissolved NPP acid without fundamentally changing the reaction medium.
-
Consider Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the deprotonated carboxylate anion from the aqueous phase (where it is soluble) into the organic phase to react.
Protocols & Data
Data Summary: Solvent Selection Guide
The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. This should be used as a starting point for your own experimental validation.
| Solvent Class | Example Solvents | Expected Solubility of NPP Acid | Notes & Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High | These solvents are highly polar and can effectively solvate both the nitro group and the carboxylic acid through dipole-dipole interactions. They are often the best choice. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Soluble, especially with heating. These solvents can hydrogen bond with the carboxylic acid and nitro groups. |
| Ethers | THF, 1,4-Dioxane | Low to Moderate | Can act as hydrogen bond acceptors. Solubility is often limited but can be improved with a co-solvent. |
| Ketones | Acetone, MEK | Moderate | Acetone is a good solvent for many organic acids and nitro compounds.[7] |
| Halogenated | Dichloromethane (DCM) | Low | Limited solubility. The molecule's high polarity is not a good match for the lower polarity of DCM. |
| Aromatic | Toluene, Xylene | Very Low | The polarity mismatch is significant. Not recommended as a primary solvent. |
| Non-Polar | Hexane, Heptane | Insoluble | "Like dissolves like" principle indicates these are poor solvent choices.[10] |
| Aqueous (Acidic) | Water (pH < 4) | Insoluble | The compound is in its neutral -COOH form. |
| Aqueous (Basic) | Water + NaHCO₃/NaOH | High | The compound is deprotonated to its highly soluble carboxylate salt form.[2] |
Protocol 1: pH-Mediated Dissolution for Aqueous Reactions
This protocol describes how to solubilize NPP acid by converting it to its highly soluble salt.
Caption: Workflow for pH-mediated dissolution.
Step-by-Step Methodology:
-
Suspension: Suspend the solid this compound in the desired volume of water or aqueous buffer.
-
Base Addition: While vigorously stirring, add a suitable base (e.g., 1 M NaOH, 1 M NaHCO₃) dropwise to the suspension.
-
Monitoring: Observe the mixture. As the base is added and the pH rises, the solid will begin to dissolve.[11] Monitor the pH of the solution using a calibrated pH meter.
-
Completion: Continue adding base until all the solid has dissolved and the solution is clear. The final pH should typically be >7 to ensure complete deprotonation.
-
Reaction: The resulting aqueous solution of the sodium salt of NPP acid is now ready for your reaction. Remember that subsequent reagents may alter the pH.
References
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved January 21, 2026, from [Link]
-
Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved January 21, 2026, from [Link]
-
Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Retrieved January 21, 2026, from [Link]
-
Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. (2022). Neuroquantology. Retrieved January 21, 2026, from [Link]
-
Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs. (n.d.). Retrieved January 21, 2026, from [Link]
-
Understanding OSC Nitro Compounds: Structure And Properties - Nimc. (2026, January 6). Retrieved January 21, 2026, from [Link]
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Chemistry For Everyone. (2025, April 15). What Is A Nitro Functional Group? - Chemistry For Everyone [Video]. YouTube. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Retrieved January 21, 2026, from [Link]
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Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved January 21, 2026, from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 21, 2026, from [Link]
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NITRO COMPOUNDS. (2020, March 29). Retrieved January 21, 2026, from [Link]
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Heating Techniques | Solubility of Things. (n.d.). Retrieved January 21, 2026, from [Link]
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Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Starr, J. N. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect. Retrieved January 21, 2026, from [Link]
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Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules? - Quora. (2019, January 3). Retrieved January 21, 2026, from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 21, 2026, from [Link]
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What pH for Complete Reprotonation of an Acid? : r/chemhelp - Reddit. (2019, October 4). Retrieved January 21, 2026, from [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 21, 2026, from [Link]
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Chadha, R., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Retrieved January 21, 2026, from [Link]
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Cosolvent - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved January 21, 2026, from [Link]
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How to Improve Carboxylic Acid Extraction Processes? - Patsnap Eureka. (2025, July 31). Retrieved January 21, 2026, from [Link]
-
Dr. Lisa. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. Retrieved January 21, 2026, from [Link]
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Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Retrieved January 21, 2026, from [Link]
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What happens when an organic compound is heated? - Quora. (2021, July 26). Retrieved January 21, 2026, from [Link]
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1.4: Heating and Cooling Methods - Chemistry LibreTexts. (2022, April 7). Retrieved January 21, 2026, from [Link]
-
pH Adjustment and Neutralization, the basics. (n.d.). Retrieved January 21, 2026, from [Link]
-
Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Phenols, ArOH, are... - Homework.Study.com. (n.d.). Retrieved January 21, 2026, from [Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. (2024, February 20). Retrieved January 21, 2026, from [Link]
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Minimizing byproducts in the cycloaddition reactions of electron-deficient alkynes
Welcome to the technical support center for cycloaddition reactions involving electron-deficient alkynes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these powerful transformations and seek to mitigate common side reactions. Here, we move beyond simple protocols to explore the mechanistic underpinnings of byproduct formation and provide robust, field-tested strategies to ensure the desired outcome for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during the use of electron-deficient alkynes in cycloaddition reactions.
Q1: Why are electron-deficient alkynes so susceptible to byproduct formation?
A: The reactivity of electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD) or propiolates, is a double-edged sword. The electron-withdrawing groups (EWGs) that make them excellent dienophiles or dipolarophiles in cycloadditions also significantly increase the electrophilicity of the alkyne carbons. This heightened electrophilicity makes them prime targets for nucleophilic attack, leading to competing side reactions. The most common of these is the aza-Michael addition when nitrogen nucleophiles are present.[1][2]
Q2: I'm observing a major byproduct that is not my desired cycloadduct. Where do I start?
A: The first step is to identify the nature of the byproduct. A typical workflow involves LC-MS to determine the mass and NMR spectroscopy to elucidate the structure.
-
Mass is the sum of reactants: If the mass of the byproduct corresponds to a 1:1 adduct of your starting materials but the NMR is acyclic, you have likely formed a Michael-type adduct. This is especially common with amine-containing reactants.[3][4]
-
Mass is a multiple of the alkyne: If you observe broad signals in the NMR and a distribution of masses, polymerization of the electron-deficient alkyne is a likely cause. This is often exacerbated by high temperatures or prolonged reaction times.
-
Mass is correct, but regio/stereochemistry is wrong: If the mass indicates the correct components have reacted but the NMR doesn't match the desired isomer, the issue lies in controlling the selectivity of the cycloaddition. This is governed by steric and electronic factors that can be influenced by catalysts, solvents, and temperature.[5][6][7]
Use the flowchart below to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting decision tree.
Q3: How can I predictably control the regioselectivity of my cycloaddition?
A: Regioselectivity in cycloadditions like the Diels-Alder reaction is determined by the electronic properties of the reactants.[7][8] For a standard Diels-Alder, the most electron-rich carbon of the diene bonds to the most electron-deficient carbon of the dienophile (the alkyne).[7] You can predict this by drawing resonance structures to identify the partial positive and negative charges. For metal-catalyzed reactions, such as Ni-catalyzed azide-alkyne cycloadditions, the regioselectivity is often dictated by the ligand and the mechanism of the catalytic cycle, which can sometimes provide regioselectivity opposite to the thermal reaction.[9] Experimentally, this can be controlled by:
-
Catalyst/Ligand Choice: Different metals and ligands can favor specific orientations of the reactants in the transition state.
-
Substituent Effects: Modifying electron-donating or withdrawing groups on your diene/dipole can enhance the electronic bias for a single regioisomer.[6]
-
Steric Hindrance: Bulky groups can be used to physically block one reaction pathway, favoring the formation of the less sterically hindered product.[5]
Part 2: Troubleshooting Guides
Guide 1: Acyclic Byproduct Formation (Aza-Michael Addition)
-
Problem: You observe a significant amount of a linear, acyclic byproduct, confirmed by NMR and MS analysis, especially when using nitrogen-containing dienes, dipoles, or even amine-based catalysts/solvents.
-
Probable Cause: The aza-Michael addition is a competing reaction where a nitrogen nucleophile attacks one of the electrophilic carbons of the electron-deficient alkyne. This reaction often has a lower activation energy than the desired cycloaddition, particularly at lower temperatures.
-
Solutions:
-
Temperature Control: Cycloadditions have a more organized, higher-entropy transition state and often benefit from increased temperature. Conversely, Michael additions can often be suppressed at higher temperatures. Consider running the reaction at reflux, as the retro-Michael reaction may be favored, allowing the desired cycloaddition to proceed.
-
Order of Addition: Add the electron-deficient alkyne slowly to the reaction mixture containing the other reactant at an elevated temperature. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular Michael addition.
-
Solvent Choice: Low-polarity solvents can suppress the formation of charged intermediates common in Michael additions.[2] Conversely, some cycloadditions can be effectively run in water, which can favor the desired pathway through hydrophobic effects.[10][11]
-
pH/Base Control: If using a base catalyst, switch to a bulkier, non-nucleophilic base (e.g., DBU, Proton-Sponge) instead of a primary or secondary amine (e.g., triethylamine), which can act as a nucleophile.[12]
-
Caption: Competing [4+2] and Aza-Michael pathways.
Guide 2: Oligomerization / Polymerization
-
Problem: Formation of an insoluble precipitate, observation of a broad "hump" in the NMR baseline, or smearing on a TLC plate.
-
Probable Cause: Electron-deficient alkynes can polymerize, especially in the presence of initiators (e.g., radicals, strong bases) or at high concentrations and temperatures.
-
Solutions:
-
Reduce Concentration: Run the reaction under more dilute conditions. This favors the intramolecular or desired bimolecular cycloaddition over the intermolecular polymerization pathway.
-
Slow Addition: As with Michael additions, use a syringe pump to add the alkyne slowly to the reaction mixture over several hours.
-
Lower Temperature: If the desired cycloaddition can proceed at a lower temperature, this will often reduce the rate of polymerization.
-
Add Inhibitors: If a radical-mediated polymerization is suspected (e.g., if the reaction is sensitive to air), add a small amount of a radical inhibitor like BHT or hydroquinone.
-
Guide 3: Incorrect Regioisomer Formation
-
Problem: The desired cycloadduct is formed, but as a mixture of regioisomers or as the undesired regioisomer exclusively.
-
Probable Cause: The inherent electronic and steric properties of the reactants do not sufficiently favor the desired isomer. For thermal reactions, this is a fundamental property of the system. For catalyzed reactions, the catalyst is not providing adequate control.
-
Solutions:
-
Lewis Acid Catalysis: For Diels-Alder type reactions, adding a Lewis acid can enhance the regioselectivity. The Lewis acid coordinates to the electron-withdrawing group on the alkyne, further polarizing it and increasing the electronic bias that directs the cycloaddition.[8]
-
Catalyst Screening: For metal-catalyzed cycloadditions, a screening approach is often necessary. Varying the metal (e.g., Rh, Ni, Cu) and, more importantly, the ancillary ligands can dramatically alter the steric and electronic environment of the catalytic center, thereby influencing regioselectivity.[9]
-
Solvent Polarity: The polarity of the solvent can influence the transition state geometry. Screening a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) can sometimes favor one regioisomeric pathway over another.
-
Part 3: Key Experimental Protocols & Data
Protocol 1: General Procedure for Minimizing Byproducts in a Thermal [4+2] Cycloaddition
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add the diene (1.0 equiv) and the chosen solvent (to achieve a ~0.1 M concentration).
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15 minutes.
-
Heating: Heat the solution to the desired reaction temperature (e.g., refluxing toluene, 110 °C).
-
Slow Addition: Dissolve the electron-deficient alkyne (1.1 equiv) in a minimal amount of the reaction solvent. Using a syringe pump, add the alkyne solution to the heated diene solution over a period of 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the diene and the formation of the product. Avoid letting the reaction run for an excessive amount of time after completion to minimize degradation.
-
Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify via column chromatography.[13]
Protocol 2: Workflow for Reaction Optimization
This workflow is designed to efficiently screen parameters to improve yield and minimize byproduct formation.
Caption: Workflow for systematic reaction optimization.
Data Summary Tables
Table 1: Effect of Solvent on a Model Diels-Alder Reaction
| Entry | Solvent | Temperature (°C) | Yield of Cycloadduct (%) | Yield of Michael Adduct (%) |
| 1 | Toluene | 110 | 85 | <5 |
| 2 | Acetonitrile | 82 | 70 | 15 |
| 3 | Dichloromethane | 40 | 45 | 40 |
| 4 | Water | 100 | 90 | Not Observed |
| Data is illustrative and based on general principles. Specific results will vary.[10][14] |
Table 2: Influence of Catalysis on Regioselectivity
| Entry | Alkyne | Reaction Type | Catalyst | Regioisomeric Ratio |
| 1 | Phenylpropiolate | [4+2] Cycloaddition | Thermal | 3 : 1 |
| 2 | Phenylpropiolate | [4+2] Cycloaddition | ZnCl₂ | 15 : 1 |
| 3 | Cyanoalkyne | Azide-Alkyne [3+2] | Thermal | Mixture (1,4 & 1,5) |
| 4 | Cyanoalkyne | Azide-Alkyne [3+2] | Ni(0)-Xantphos | >95:5 (1,4,5-trisubstituted) |
| Data is illustrative and based on trends reported in the literature.[8][9] |
References
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Wender, P. A., et al. (2010). Electronic and steric control of regioselectivities in Rh(I)-catalyzed (5 + 2) cycloadditions: experiment and theory. Journal of the American Chemical Society, 132(29), 10127-35. [Link]
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Singh, D., & Parsutkar, M. M. Ligand control in chemo, regio-and enantioselective cycloaddition of alkynes and 1,3-dienes. American Chemical Society. [Link]
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Wang, Y., et al. (2020). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers. [Link]
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Gruter, G. J. M., et al. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
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Dole, M., et al. (2021). Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry. [Link]
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Li, Y., et al. (2020). Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water. ACS Omega, 5(29), 18031–18039. [Link]
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Ben-Ammar, S., et al. (2020). Optimization of reaction conditions. ResearchGate. [Link]
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Kumar, A., et al. (2019). Optimization of reaction conditions. ResearchGate. [Link]
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Kaur, A., et al. (2021). Cycloaddition and Aza-Michael Addition Reactions: A Diastereoselective Cascade for the Rapid Access of Pyrido[2',1':2,3]/Thiazolo[2',3':2,3]imidazo[1,5- a]quinolone Scaffolds as Potential Antibacterial and Anticancer Motifs. ACS Omega, 6(3), 2264–2276. [Link]
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Balci, M. (2013). Alkynes in Cycloadditions. ResearchGate. [Link]
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Wang, Y., et al. (2021). Optimization of reaction conditions. ResearchGate. [Link]
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Li, Y., et al. (2020). Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water. ACS Omega. [Link]
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Mao, C. (2024). Synthesis and Purification. University of Alberta Libraries. [Link]
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Yavari, I., et al. (2007). Optimization of reaction conditions. ResearchGate. [Link]
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Ju, Y., et al. (2014). 1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water. ResearchGate. [Link]
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Zhang, Y., et al. (2024). Electron-Deficient Alkyne Lipids Enable Efficient Synthesis of Comparable Polymer Lipids via Copper-Free Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition. [Link]
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Gunduz, M. G., et al. (2022). Strategies for electron deficient internal alkyne-azide cycloaddition reactions. ResearchGate. [Link]
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Holmes, H. L. (1948). The Diels-Alder Reaction: Ethylenic and Acetylenic Dienophiles. Organic Reactions. [Link]
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Osipov, S. N., et al. (2021). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules. [Link]
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Hsieh, J. C., & Cheng, C. H. (2005). Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes. Chemical Communications. [Link]
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Chem Steps. (2024). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. [Link]
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Das, B., et al. (2007). Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst. ResearchGate. [Link]
-
Samanta, S., et al. (2016). Recyclable Thermosets Based on Dynamic Amidation and Aza-Michael Addition Chemistry. Macromolecules. [Link]
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Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Chem Steps. (2024). Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link]
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Brogaard, R. Y., et al. (2018). Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites. ACS Catalysis. [Link]
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Wang, S., et al. (2022). Photoinduced formal [4 + 2] cycloaddition of two electron-deficient olefins and its application to the synthesis of lucidumone. Nature Communications. [Link]
-
Various Authors. (2020). 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. Chemistry LibreTexts. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-(4-Nitrophenyl)propiolic Acid and Phenylpropiolic Acid
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic strategies. Phenylpropiolic acid is a versatile reagent, but its reactivity can be finely tuned through the introduction of substituents on the phenyl ring. This guide provides an in-depth comparison of the reactivity of 3-(4-nitrophenyl)propiolic acid and its parent compound, phenylpropiolic acid, supported by theoretical principles and illustrative experimental protocols.
Introduction: The Impact of the Nitro Group
Phenylpropiolic acid is an unsaturated carboxylic acid that serves as a valuable precursor in the synthesis of a wide array of organic molecules, including pharmaceuticals and functional materials.[1] Its reactivity is centered around the carbon-carbon triple bond and the carboxylic acid functionality. The introduction of a nitro group at the para-position of the phenyl ring, creating this compound, significantly alters the electronic properties of the molecule and, consequently, its chemical reactivity. The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects.[2] This electronic perturbation is the key to understanding the differences in reactivity between these two compounds.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of the propiolic acid core is dictated by the electron density of the alkyne and the acidity of the carboxylic acid proton. The para-nitro group in this compound profoundly influences both of these aspects.
Electronic Influence on the Alkyne Moiety
The electron-withdrawing nitro group deactivates the phenyl ring towards electrophilic substitution and, through conjugation, reduces the electron density of the carbon-carbon triple bond. This has opposing consequences for different classes of reactions:
-
Electrophilic Addition Reactions: Alkynes, being electron-rich, typically undergo electrophilic addition. However, the electron-withdrawing nitro group in this compound diminishes the nucleophilicity of the alkyne, making it less reactive towards electrophiles compared to phenylpropiolic acid.[3]
-
Nucleophilic Addition Reactions: Conversely, the decrease in electron density at the alkyne makes this compound a better Michael acceptor. It is therefore more reactive towards nucleophilic conjugate addition than the unsubstituted phenylpropiolic acid.[4]
The following diagram illustrates the electronic effects of the nitro group on the propiolic acid backbone.
Caption: Electronic effects on the alkyne moiety.
Influence on Carboxylic Acid Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The potent electron-withdrawing nature of the para-nitro group in this compound helps to delocalize and stabilize the negative charge on the carboxylate anion. Consequently, This compound is a stronger acid than phenylpropiolic acid . This has implications for reactions involving the carboxyl group, such as esterification.
Comparative Reactivity in Key Organic Transformations
While direct comparative kinetic data for these two specific compounds is not always available, we can predict their relative reactivity based on established principles of physical organic chemistry and extrapolate from studies on related systems.
Esterification
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. The Hammett equation, which relates reaction rates to the electronic properties of substituents, can be used to predict the effect of the nitro group. For the acid-catalyzed esterification of substituted benzoic acids, the reaction constant (ρ) is small and negative, indicating that electron-donating groups slightly accelerate the reaction, while electron-withdrawing groups slightly retard it.[1] This is because electron-withdrawing groups decrease the basicity of the carbonyl oxygen, making the initial protonation step less favorable.
Prediction: Phenylpropiolic acid will undergo Fischer esterification at a slightly faster rate than this compound under identical conditions.
| Reaction | Predicted Relative Rate | Rationale |
| Fischer Esterification | Phenylpropiolic acid > this compound | The electron-withdrawing nitro group deactivates the carbonyl group towards protonation, which is a key step in the reaction mechanism.[1] |
Acid-Catalyzed Hydration
The acid-catalyzed hydration of alkynes proceeds via an electrophilic addition mechanism, typically involving the formation of a vinyl cation intermediate.[6] As discussed, the electron-withdrawing nitro group reduces the electron density of the alkyne, making it less nucleophilic and thus less reactive towards electrophilic attack by a proton.
Prediction: Phenylpropiolic acid will undergo acid-catalyzed hydration significantly faster than this compound.
| Reaction | Predicted Relative Rate | Rationale |
| Acid-Catalyzed Hydration | Phenylpropiolic acid >> this compound | The strong deactivating effect of the nitro group significantly reduces the nucleophilicity of the alkyne, slowing down the rate-determining electrophilic attack.[3] |
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings.[7] The reactivity in these reactions is often explained by frontier molecular orbital (FMO) theory. In the reaction of an azide with an alkyne (a Huisgen cycloaddition), the reaction can be controlled by either the HOMO(dipole)-LUMO(dipolarophile) or LUMO(dipole)-HOMO(dipolarophile) interaction, depending on the specific reactants.
For the reaction with an electron-rich dipole like phenyl azide, the reaction with phenylpropiolic acid is expected to be faster. Conversely, if a more electron-poor dipole is used, the reaction with the more electron-poor this compound could be favored. Theoretical studies on the 1,3-dipolar cycloaddition between substituted phenyl azides and 2,3-dihydrofuran have shown that electron-withdrawing substituents on the phenyl azide enhance the reaction rate.[8]
Prediction: The relative reactivity will depend on the electronic nature of the 1,3-dipole. For many common dipoles, phenylpropiolic acid is expected to be more reactive.
| Reaction | Predicted Relative Rate | Rationale |
| 1,3-Dipolar Cycloaddition | Dependent on the 1,3-dipole | The relative energies of the frontier molecular orbitals of both the alkyne and the dipole will determine the rate. Electron-withdrawing groups on the alkyne lower both HOMO and LUMO energies. |
The following workflow illustrates the decision-making process based on the desired reaction type.
Caption: Selection guide based on reaction type.
Experimental Protocols
The following are illustrative protocols for comparing the reactivity of the two acids. These protocols are designed to be self-validating by including appropriate controls and analytical methods.
Protocol for Comparative Fischer Esterification
Objective: To compare the rate of esterification of this compound and phenylpropiolic acid with ethanol.
Materials:
-
Phenylpropiolic acid
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware and magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two identical round-bottom flasks, each equipped with a reflux condenser and a magnetic stirrer.
-
In flask A, place phenylpropiolic acid (1.46 g, 10 mmol) and absolute ethanol (20 mL).
-
In flask B, place this compound (1.91 g, 10 mmol) and absolute ethanol (20 mL).
-
To each flask, add 2 drops of concentrated sulfuric acid.
-
Heat both reaction mixtures to reflux with vigorous stirring.
-
At timed intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quench each aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of dichloromethane. Shake vigorously and allow the layers to separate.
-
Analyze the organic layer of each quenched aliquot by GC-MS to determine the ratio of starting material to ester product.
Data Analysis: Plot the percentage conversion to the ester as a function of time for both reactions. The initial slope of these plots will give a qualitative comparison of the initial reaction rates.
Protocol for Comparative Acid-Catalyzed Hydration
Objective: To compare the rate of hydration of this compound and phenylpropiolic acid.
Materials:
-
Phenylpropiolic acid
-
This compound
-
Aqueous sulfuric acid (10% v/v)
-
Mercury(II) sulfate (catalyst)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Set up two identical reaction vessels suitable for heating.
-
In vessel A, dissolve phenylpropiolic acid (1.46 g, 10 mmol) in 20 mL of 10% aqueous sulfuric acid.
-
In vessel B, dissolve this compound (1.91 g, 10 mmol) in 20 mL of 10% aqueous sulfuric acid.
-
To each vessel, add a catalytic amount of mercury(II) sulfate (e.g., 50 mg).
-
Heat both mixtures at a constant temperature (e.g., 60 °C) with stirring.
-
At timed intervals, take an aliquot from each reaction, quench with water, and extract with diethyl ether.
-
Dry the organic extracts with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the residue by ¹H NMR spectroscopy to determine the ratio of starting material to the corresponding ketone product.
Data Analysis: Plot the percentage of ketone product formed against time for both reactions to compare their rates.
Conclusion
The presence of a para-nitro group on the phenyl ring of propiolic acid significantly modulates its reactivity. This compound is predicted to be less reactive than phenylpropiolic acid in electrophilic addition reactions and slightly less reactive in Fischer esterification. However, it is expected to be more susceptible to nucleophilic attack on the alkyne. This understanding allows for the rational selection of the appropriate propiolic acid derivative for a specific synthetic transformation, enabling chemists to optimize reaction conditions and achieve desired outcomes with greater efficiency. The provided experimental protocols offer a framework for empirically verifying these theoretical predictions in a laboratory setting.
References
-
Wikipedia. (2023). Hammett equation. [Link]
-
PubChem. 3-(4-Nitrophenyl)propanoic acid. [Link]
-
Truong, V. X., & Dove, A. P. (2013). Organocatalytic, regioselective nucleophilic "click" addition of thiols to propiolic acid esters for polymer-polymer coupling. Angewandte Chemie International Edition, 52(15), 4132-4136. [Link]
-
Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
- Jasiński, R. (2015). 1,3-Dipolar cycloaddition between substituted phenyl azide and 2,3-dihydrofuran. Computational and Theoretical Chemistry, 1074, 69-76.
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
WizePrep. (2022). 4 Steps for an Acid-Catalyzed Hydration Reaction Explained. [Link]
-
Chem LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
Chem LibreTexts. (2021). 10: Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. [Link]
- Nasiri, F., & Zare, A. (2020). Mechanistic Study of Hetero-Diels-Alder [4 + 2] Cycloaddition Reactions Between 2-Nitro-1H-Pyrrole and Isoprene.
- Dadiboyena, S. (2019). Hammett Parameter and Molecular-Modeling Correlations of Substituent Effects on Esterification Kinetics.
-
JETIR. (2019). KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. [Link]
-
MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]
-
MDPI. (2021). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. [Link]
-
Organic Syntheses. phenylpropiolic acid. [Link]
-
PubChem. Phenylpropiolic Acid. [Link]
-
Stenutz. 3-(4-nitrophenyl)propanoic acid. [Link]
-
NIH. (2020). A Walk through Recent Nitro Chemistry Advances. [Link]
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A Comparative Guide to Activated Alkynes in Bioconjugation: Spotlight on 3-(4-Nitrophenyl)propiolic Acid
In the landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of applications ranging from drug delivery and diagnostics to materials science. Among the diverse toolkit available to researchers, reactions involving activated alkynes have carved out a significant niche due to their efficiency and versatility. This guide provides an in-depth comparison of 3-(4-nitrophenyl)propiolic acid with other activated alkynes, offering experimental insights and data to inform your selection of the optimal bioconjugation partner.
The Principle of Alkyne Activation in Bioconjugation
Bioconjugation hinges on the ability to form stable covalent bonds between two molecules, at least one of which is a biomolecule, under mild, physiologically compatible conditions. "Click chemistry" has revolutionized this field by introducing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] Central to many of these strategies are alkyne-azide cycloadditions.
The classic Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide requires elevated temperatures, which are incompatible with biological systems.[2] This limitation led to the development of two major catalyzed versions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
-
CuAAC: This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction rate at room temperature.[2] While highly efficient, the cytotoxicity of copper can be a significant drawback for in vivo applications.[5][6]
-
SPAAC: To circumvent the need for a toxic metal catalyst, SPAAC employs cyclooctynes, the smallest stable cyclic alkynes.[5] The inherent ring strain in these molecules lowers the activation energy for the cycloaddition, allowing the reaction to proceed rapidly under physiological conditions without a catalyst.[4]
Beyond cycloadditions, activated alkynes can directly react with nucleophilic functional groups commonly found in biomolecules, such as thiols (cysteine), amines (lysine, N-terminus), and hydroxyls (serine, threonine).[7][8] This activation is typically achieved by introducing an electron-withdrawing group adjacent to the alkyne, making it susceptible to nucleophilic attack.
This compound: A Profile
This compound is an activated alkyne characterized by the presence of a nitro group on the phenyl ring.[9] This strong electron-withdrawing group significantly enhances the electrophilicity of the alkyne, making it a potent reagent for various bioconjugation reactions.
Key Features:
-
High Reactivity: The nitro group's electron-withdrawing nature makes the alkyne highly susceptible to nucleophilic attack.
-
Versatility: It can participate in both metal-free reactions with nucleophiles and copper-catalyzed cycloadditions.
-
Chromogenic Properties: The nitrophenyl group can serve as a chromophore, sometimes facilitating reaction monitoring.[10]
Performance Comparison: this compound vs. Other Activated Alkynes
The selection of an activated alkyne depends on the specific application, the target biomolecule, and the desired reaction kinetics and stability. Below is a comparative analysis of this compound against other common classes of activated alkynes.
| Alkyne Class | Activating Group | Primary Reaction | Key Advantages | Key Disadvantages |
| This compound | 4-Nitrophenyl | Thiol-yne, Amino-yne | High reactivity, metal-free options | Potential for side reactions with non-target nucleophiles |
| Propiolic Acid/Propiolates | Carboxylic Acid/Ester | Thiol-yne, Amino-yne | Simpler structure, commercially available | Lower reactivity compared to nitrophenyl derivatives |
| Alkynones | Ketone | Thiol-yne | Good reactivity with thiols | Can be less stable |
| Ethynylsulfones | Sulfone | Thiol-yne | Highly reactive | Can be susceptible to hydrolysis |
| Cyclooctynes (e.g., DBCO, DIBO) | Ring Strain | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bioorthogonal, catalyst-free, fast kinetics | Larger, more complex synthesis |
3.1. Reactivity with Thiols (Cysteine Modification)
Electron-deficient alkynes are effective reagents for the chemoselective modification of cysteine residues in peptides and proteins.[11][12] The reaction proceeds via a nucleophilic conjugate addition of the thiol to the activated alkyne, forming a stable vinyl sulfide linkage.
-
This compound: Exhibits high reactivity towards thiols due to the potent electron-withdrawing nitro group. This can lead to rapid and efficient labeling of cysteine-containing biomolecules.
-
Propiolates and Alkynones: Also react readily with thiols, though their reactivity may be modulated by the specific ester or ketone group.[13] Some alkynone-modified peptides have the unique feature of being cleavable by the addition of excess thiol under mild conditions.[11][14]
3.2. Reactivity with Amines (Lysine and N-terminus Modification)
The primary amines of lysine residues and the N-terminus of proteins can also react with activated alkynes.[8]
-
This compound: The enhanced electrophilicity allows for efficient reaction with amines, providing a metal-free approach to labeling these sites.
-
General Considerations: The reaction with amines is generally slower than with thiols and is pH-dependent, as the amine must be in its deprotonated, nucleophilic state.
3.3. Role in Azide-Alkyne Cycloadditions
While highly effective in nucleophilic additions, terminal alkynes like this compound can also be employed in CuAAC reactions.
-
CuAAC: In the presence of a copper(I) catalyst, it will efficiently react with an azide to form a stable triazole linkage.[] This provides an alternative conjugation strategy if pre-functionalization with an azide is feasible. The reaction is highly specific and bioorthogonal in the sense that the alkyne and azide groups do not typically react with other functional groups in biological systems.[3]
-
Comparison to SPAAC: SPAAC, using strained cyclooctynes, offers the significant advantage of being copper-free, which is crucial for live-cell imaging and in vivo applications where copper toxicity is a concern.[][17] However, the reagents for SPAAC are generally larger and more synthetically complex than simple terminal alkynes.
Experimental Protocols
4.1. General Protocol for Cysteine Labeling with this compound
This protocol outlines a general procedure for labeling a cysteine-containing peptide or protein.
Materials:
-
Cysteine-containing peptide/protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP)
-
Desalting column or dialysis membrane for purification
Procedure:
-
Reduction of Disulfides (if necessary): If the protein contains disulfide bonds, treat with a 10-fold molar excess of TCEP for 1 hour at room temperature to ensure free thiol groups are available.
-
Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in DMSO.
-
Conjugation Reaction:
-
To the reduced protein solution, add the this compound stock solution to achieve a final 10- to 20-fold molar excess.
-
Ensure the final concentration of DMSO is below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Purification: Remove excess, unreacted reagent by size-exclusion chromatography (desalting column) or dialysis against the desired buffer.
-
Characterization: Confirm conjugation by mass spectrometry (to observe the mass shift) or SDS-PAGE (to observe a change in mobility).
4.2. General Protocol for CuAAC Labeling
This protocol describes the "clicking" of an azide-functionalized molecule onto a terminal alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
DMSO
-
Desalting column or dialysis membrane
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule, the azide-functionalized molecule (at a 5- to 10-fold molar excess), and THPTA (to a final concentration of 1-5 mM).
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
Gently mix and incubate at room temperature for 1-2 hours.[18]
-
-
Purification: Purify the conjugate to remove the copper catalyst and excess reagents using a desalting column or dialysis.
-
Characterization: Analyze the final product using appropriate techniques (e.g., SDS-PAGE, mass spectrometry, fluorescence spectroscopy if a fluorescent dye was used).
Visualization of Key Concepts
Caption: General experimental workflow for bioconjugation.
Conclusion and Future Perspectives
This compound stands out as a highly reactive and versatile tool in the bioconjugation toolbox. Its ability to readily react with endogenous nucleophiles like thiols and amines in a metal-free manner makes it an attractive option for straightforward labeling applications. [8]Furthermore, its utility in traditional CuAAC provides an additional layer of flexibility.
The choice between this compound and other activated alkynes will ultimately be dictated by the specific requirements of the experiment. For applications demanding the utmost bioorthogonality and necessitating work in living systems, the catalyst-free SPAAC reaction with strained cyclooctynes remains the gold standard. [5][]However, for in vitro applications where speed, simplicity, and reagent cost are key considerations, this compound and other electron-deficient alkynes offer a powerful and efficient alternative.
Future developments in this field will likely focus on the design of new activated alkynes with enhanced water solubility, improved reaction kinetics, and novel functionalities for "turn-on" fluorescence or other reporting capabilities. [19]As our understanding of these reactions deepens, so too will our ability to create increasingly sophisticated and functional bioconjugates for a wide array of scientific and therapeutic applications.
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Dommerholt, J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]
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Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. PMC - PubMed Central. [Link]
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Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. [Link]
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Campodonico, P., et al. (2002). Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. PubMed. [Link]
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Sanden, E., et al. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]
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A Comparative Guide to HPLC Analysis for Determining the Purity of 3-(4-Nitrophenyl)propiolic Acid
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical, non-negotiable aspect of the development pipeline. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-(4-Nitrophenyl)propiolic acid, a valuable building block in medicinal chemistry. We will explore a primary reversed-phase HPLC-UV method and compare its performance against a high-throughput Ultra-Performance Liquid Chromatography (UPLC) alternative and an orthogonal HPLC method utilizing a phenyl-hexyl stationary phase.
The Central Role of Purity in Drug Development
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount, as impurities can arise from the starting materials, by-products of the synthesis, or degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent purity thresholds for APIs, making robust and reliable analytical methods essential.[1][2]
Primary Analytical Approach: Reversed-Phase HPLC-UV
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a molecule like this compound, which possesses a non-polar aromatic ring and a polar carboxylic acid group, a C18 stationary phase provides an excellent balance of hydrophobic interactions for effective separation.
Causality Behind Experimental Choices
-
Stationary Phase (C18): The octadecylsilane (C18) stationary phase offers strong hydrophobic interactions with the nitrophenyl ring, leading to good retention and separation from less hydrophobic impurities.
-
Mobile Phase (Acetonitrile and Acidified Water): A gradient of acetonitrile and water is employed to elute a range of compounds with varying polarities. The addition of an acid, such as formic or phosphoric acid, to the aqueous phase is crucial. It protonates the carboxylic acid group of the analyte, suppressing its ionization and leading to sharper, more symmetrical peaks and improved retention on the non-polar stationary phase.
-
UV Detection: The presence of the nitrophenyl chromophore in the molecule results in strong UV absorbance, making UV detection a highly sensitive and appropriate choice. The maximum absorbance wavelength (λmax) for this compound is typically in the range of 260-280 nm, providing excellent signal-to-noise ratios.
Experimental Protocol: RP-HPLC-UV
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
- Filter the final solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 20 minutes |
3. Data Analysis:
- The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Comparative Analytical Methodologies
To provide a comprehensive evaluation, we will compare the primary RP-HPLC-UV method with two alternatives: a high-throughput UPLC method and an orthogonal HPLC method using a phenyl-hexyl column.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle sizes (<2 µm) in the stationary phase. This results in dramatically increased resolution, sensitivity, and speed of analysis.
Rationale for Comparison: UPLC is the modern standard for high-throughput screening and quality control in the pharmaceutical industry. Its comparison with traditional HPLC highlights the trade-offs between speed, resolution, and instrument requirements.
Experimental Protocol: UPLC-UV
| Parameter | Recommended Conditions |
| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
Alternative 2: Orthogonal HPLC with a Phenyl-Hexyl Column
Employing a stationary phase with a different selectivity provides an "orthogonal" method. A phenyl-hexyl column offers a different separation mechanism compared to a C18 column. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte, leading to a different elution order for impurities, especially those that are also aromatic.[3][4][5][6]
Rationale for Comparison: This method is an excellent confirmatory technique. If a peak that co-elutes with the main peak on a C18 column is separated on a phenyl-hexyl column, it provides a more accurate assessment of the true purity.
Experimental Protocol: Phenyl-Hexyl HPLC-UV
| Parameter | Recommended Conditions |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 40% B to 95% B over 12 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 18 minutes |
Performance Comparison: A Data-Driven Evaluation
The following table summarizes the hypothetical, yet realistic, performance data for the three methods, based on established validation parameters outlined in the ICH guidelines.[7][8]
| Performance Parameter | RP-HPLC-UV (C18) | UPLC-UV (C18) | Phenyl-Hexyl HPLC-UV |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 3.5 | 2.8 |
| Analysis Time (minutes) | 20 | 5 | 18 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.05 | 0.1 |
| Solvent Consumption per Run (mL) | ~20 | ~2.5 | ~18 |
| System Backpressure (psi) | ~1500 | ~8000 | ~2000 |
| Throughput | Standard | High | Standard |
| Orthogonality to Primary Method | N/A | Low | High |
Visualizing the Analytical Workflows
To better illustrate the processes, the following diagrams outline the experimental workflows for the primary HPLC method and a comparison of the different analytical approaches.
Discussion and Recommendations
RP-HPLC-UV (C18): The Gold Standard This method is robust, reliable, and readily available in most analytical laboratories. It provides adequate resolution for routine purity assessments and is well-suited for quality control throughout the manufacturing process. Its longer run time is a drawback in high-throughput environments.
UPLC-UV: The High-Throughput Powerhouse For laboratories equipped with UPLC systems, this method is unequivocally superior in terms of speed and resolution. The four-fold reduction in analysis time significantly increases sample throughput, which is critical in discovery and early-phase development. The lower solvent consumption also makes it a more environmentally friendly and cost-effective option. The enhanced resolution can reveal minor impurities that might be missed by traditional HPLC.
Phenyl-Hexyl HPLC-UV: The Orthogonal Problem-Solver The true value of the phenyl-hexyl method lies in its different selectivity. It should be considered a complementary technique to the primary C18-based method. During method validation and in cases where unexpected impurities are observed, running the sample on a phenyl-hexyl column can confirm the homogeneity of the main peak and provide a more accurate purity value. The use of methanol as the organic modifier, in contrast to acetonitrile, further enhances the difference in selectivity.
Conclusion: A Multi-faceted Approach to Purity Analysis
While a well-validated reversed-phase HPLC-UV method using a C18 column is a reliable and universally accepted approach for determining the purity of this compound, a comprehensive analytical strategy should consider the strengths of alternative methodologies. For high-throughput needs, UPLC is the clear choice, offering significant gains in speed and resolution. For ensuring the highest level of confidence in purity assessment, particularly during pivotal stages of drug development, an orthogonal method using a phenyl-hexyl column is an invaluable tool for confirmatory analysis. The choice of method should be guided by the specific requirements of the analytical task at hand, balancing the need for speed, resolution, and the desired level of analytical certainty.
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Spectroscopic comparison of 3-(4-Nitrophenyl)propiolic acid and its reaction products
A Spectroscopic Journey: From 3-(4-Nitrophenyl)propiolic Acid to its Transformed Progenies
In the landscape of synthetic chemistry, this compound stands as a versatile starting material, rich in functionality and poised for a variety of chemical transformations. Its structure, featuring a nitro-substituted aromatic ring, a reactive carboxylic acid, and a triple bond, offers multiple sites for chemical modification. This guide provides a comprehensive spectroscopic comparison of this compound and two of its key reaction products: 3-(4-aminophenyl)propionic acid and 3-(4-nitrophenyl)propionic acid. Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, we will elucidate the structural changes that occur during these transformations, offering researchers and drug development professionals a clear understanding of the spectroscopic markers associated with these reactions.
Reaction Pathways: A Tale of Two Reductions
The transformation of this compound into its derivatives primarily involves the reduction of the nitro group and/or the hydrogenation of the carbon-carbon triple bond. The choice of reagents and reaction conditions dictates the final product.
Pathway A: Comprehensive Reduction to 3-(4-aminophenyl)propionic acid
In this pathway, both the nitro group and the alkyne are reduced. A common and effective method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] This powerful reducing system is capable of reducing both functionalities simultaneously.
Pathway B: Selective Hydrogenation to 3-(4-nitrophenyl)propionic acid
Achieving selective hydrogenation of the alkyne in the presence of a nitro group can be challenging, as many hydrogenation catalysts will also reduce the nitro group.[2] However, by carefully selecting the catalyst and controlling the reaction conditions, it is possible to favor the saturation of the triple bond while leaving the nitro group intact.
Below are the detailed experimental protocols for these transformations.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-aminophenyl)propionic acid
This protocol outlines the reduction of both the nitro group and the alkyne of this compound using stannous chloride (SnCl₂), a chemoselective reducing agent for nitro groups, followed by catalytic hydrogenation to reduce the alkyne.[3][4]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)[3]
-
Ethanol
-
5% aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
Procedure:
-
Nitro Group Reduction:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an excess of stannous chloride dihydrate (approximately 5 equivalents) to the solution.[3]
-
Heat the mixture to 70°C and stir until the reaction is complete (monitored by TLC).[3]
-
Cool the reaction mixture and neutralize with a 5% aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(4-aminophenyl)propiolic acid.
-
-
Alkyne Hydrogenation:
-
Dissolve the crude 3-(4-aminophenyl)propiolic acid in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-(4-aminophenyl)propionic acid.
-
Protocol 2: Synthesis of 3-(4-nitrophenyl)propionic acid
This protocol focuses on the selective hydrogenation of the alkyne functionality.
Materials:
-
This compound
-
Lindlar's catalyst (or other suitable selective hydrogenation catalyst)
-
Ethanol
-
Hydrogen gas supply
Procedure:
-
Dissolve this compound in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Lindlar's catalyst.
-
Purge the vessel with hydrogen gas and maintain a controlled, low pressure of hydrogen.
-
Stir the reaction mixture at room temperature and monitor the reaction progress carefully by TLC to avoid over-reduction of the nitro group.
-
Once the starting material is consumed, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-(4-nitrophenyl)propionic acid.
Spectroscopic Comparison
The following sections detail the expected changes in the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra upon the conversion of this compound to its amino and saturated derivatives.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule.
-
This compound: The spectrum is expected to show signals for the aromatic protons in the deshielded region, typically as two doublets due to the para-substitution pattern. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift.
-
3-(4-aminophenyl)propionic acid: The reduction of the nitro group to an amino group will cause a significant upfield shift of the aromatic proton signals due to the electron-donating nature of the amino group. A new broad signal corresponding to the -NH₂ protons will also appear. The hydrogenation of the alkyne to an alkane will result in the disappearance of the acetylenic proton (if present) and the appearance of two new signals, likely triplets, corresponding to the -CH₂-CH₂- protons of the propionic acid chain.[5]
-
3-(4-nitrophenyl)propionic acid: The aromatic proton signals will remain in a similar region to the starting material, as the nitro group is still present. The most significant change will be the appearance of the two triplet signals for the -CH₂-CH₂- protons, similar to the amino derivative.[6]
| Compound | Aromatic Protons (ppm) | -CH₂-CH₂- Protons (ppm) | -COOH Proton (ppm) | Other Protons (ppm) |
| This compound | ~7.8-8.2 (d, 4H) | - | ~10-12 (br s, 1H) | - |
| 3-(4-aminophenyl)propionic acid | ~6.6-7.0 (d, 4H) | ~2.5 & 2.8 (t, 4H) | ~10-12 (br s, 1H) | ~3.5 (br s, 2H, -NH₂) |
| 3-(4-nitrophenyl)propionic acid | ~7.4-8.1 (d, 4H) | ~2.7 & 3.0 (t, 4H) | ~10-12 (br s, 1H) | - |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
-
This compound: The spectrum will show signals for the two acetylenic carbons, the carboxylic carbon, and the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded.
-
3-(4-aminophenyl)propionic acid: The reduction of the nitro group to an amino group will cause an upfield shift of the aromatic carbon signals, particularly the carbon directly attached to the amino group. The acetylenic carbon signals will be replaced by two new signals in the aliphatic region corresponding to the -CH₂-CH₂- carbons.
-
3-(4-nitrophenyl)propionic acid: The aromatic and carboxylic carbon signals will be in similar positions to the starting material. The key change will be the replacement of the alkyne carbon signals with the aliphatic -CH₂-CH₂- carbon signals.[7]
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | Alkyne Carbons (ppm) | Carbonyl Carbon (ppm) |
| This compound | ~124-148 | - | ~80-90 | ~154 |
| 3-(4-aminophenyl)propionic acid | ~115-145 | ~30, 35 | - | ~178 |
| 3-(4-nitrophenyl)propionic acid | ~124-147 | ~30, 35 | - | ~178 |
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
This compound: The spectrum will be characterized by a strong absorption band for the C≡C triple bond stretch (around 2200-2260 cm⁻¹), a strong C=O stretch of the carboxylic acid (around 1700 cm⁻¹), a broad O-H stretch (around 2500-3300 cm⁻¹), and strong absorptions for the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹).
-
3-(4-aminophenyl)propionic acid: The C≡C stretch will be absent. The N-O stretches of the nitro group will be replaced by N-H stretching vibrations of the primary amine (two bands around 3300-3500 cm⁻¹). The broad O-H stretch of the carboxylic acid and the C=O stretch will remain. New C-H stretching bands for the sp³ hybridized carbons of the propionic acid chain will appear around 2850-2960 cm⁻¹.
-
3-(4-nitrophenyl)propionic acid: The C≡C stretch will be absent. The N-O stretches of the nitro group will remain. The broad O-H stretch and the C=O stretch of the carboxylic acid will also be present. Similar to the amino derivative, new C-H stretching bands for the sp³ hybridized carbons will be observed.[8]
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3300-2500 (O-H), ~2230 (C≡C), ~1700 (C=O), ~1520 & 1340 (N-O) |
| 3-(4-aminophenyl)propionic acid | ~3500-3300 (N-H), ~3300-2500 (O-H), ~2960-2850 (C-H sp³), ~1700 (C=O) |
| 3-(4-nitrophenyl)propionic acid | ~3300-2500 (O-H), ~2960-2850 (C-H sp³), ~1700 (C=O), ~1520 & 1340 (N-O) |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
-
This compound: The spectrum is expected to show a strong absorption band at a relatively long wavelength due to the extended conjugation between the phenyl ring, the nitro group, and the propiolic acid moiety.
-
3-(4-aminophenyl)propionic acid: The reduction of the nitro group to an amino group will cause a significant blue shift (shift to shorter wavelength) of the main absorption band. This is because the amino group is an auxochrome that modifies the electronic transitions of the benzene ring differently than the nitro group. The loss of the alkyne conjugation will also contribute to this shift.
-
3-(4-nitrophenyl)propionic acid: The saturation of the alkyne will disrupt the extended conjugation present in the starting material, leading to a blue shift in the absorption maximum compared to this compound. However, the absorption will likely be at a longer wavelength than that of 3-(4-aminophenyl)propionic acid due to the presence of the strongly chromophoric nitro group.[9]
| Compound | Expected λmax (nm) | Chromophore |
| This compound | ~280-320 | Extended conjugated system (nitrobenzene + alkyne + carboxylic acid) |
| 3-(4-aminophenyl)propionic acid | ~230-260 | Aniline derivative |
| 3-(4-nitrophenyl)propionic acid | ~260-280 | Nitrobenzene derivative |
Conclusion
The spectroscopic comparison of this compound with its reaction products, 3-(4-aminophenyl)propionic acid and 3-(4-nitrophenyl)propionic acid, provides a clear and instructive example of how chemical transformations are reflected in spectral data. The key transformations—reduction of a nitro group and hydrogenation of an alkyne—each leave a distinct spectroscopic fingerprint. By understanding these characteristic changes in NMR, FT-IR, and UV-Vis spectra, researchers can effectively monitor reaction progress, confirm product identity, and gain deeper insights into the structural modifications of complex organic molecules. This guide serves as a valuable resource for scientists engaged in organic synthesis and drug development, enabling them to leverage the power of spectroscopy to advance their research.
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International Journal of Current Research. Molecular structural, spectroscopic (ft-ir, ft-raman and uv–vis) studies on the 3-(4-fluorobenzoyl) propionic acid by dft calculations. Available from: [Link]
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Comparative Guide to the Reaction Efficiency of Palladium Catalysts with 3-(4-Nitrophenyl)propiolic acid
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Among these, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is highly valued for its ability to construct complex molecular architectures under mild conditions.[2][3][4] This guide provides a comprehensive evaluation of the reaction efficiency of various commercially available palladium catalysts in the Sonogashira coupling of 3-(4-Nitrophenyl)propiolic acid with an aryl halide. The selection of an appropriate catalyst is critical as it directly impacts reaction yield, kinetics, and overall process viability.[1] This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes.
The core of this guide is a detailed experimental comparison of several common palladium precatalysts. We will delve into the mechanistic nuances of the Sonogashira reaction, explain the rationale behind our experimental design, and present a clear, data-driven comparison of catalyst performance.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base.[5] While the exact mechanism can be complex and is still a subject of some debate, it is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, which is generated in situ from a Pd(II) precatalyst.[2][6] This is followed by a transmetalation step with a copper acetylide (formed in the copper cycle), and concludes with reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.[2] The choice of ligands on the palladium catalyst is crucial as they influence the electron density at the metal center and the steric environment, thereby affecting the rates of these elementary steps.[7][8][9] Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2][10]
Experimental Design and Rationale
To provide a robust comparison, we have selected a representative panel of commercially available palladium(II) precatalysts. These precatalysts are generally air- and moisture-stable, making them convenient to handle in a laboratory setting.[11][12] The chosen substrate, this compound, contains both a terminal alkyne and an electron-withdrawing nitro group, which can influence the reactivity of the molecule.
Selected Palladium Catalysts for Evaluation:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classic and widely used catalyst, though it is a Pd(0) complex and can be sensitive to air.[6]
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) : A common, air-stable Pd(II) precatalyst.[6]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : A catalyst with a bidentate ferrocenyl phosphine ligand, often showing high activity.[8]
-
Buchwald G3 Precatalyst (e.g., XPhos Pd G3) : A modern, highly active palladacycle-based precatalyst known for its broad substrate scope and high efficiency.[12]
-
PEPPSI™-IPr (palladium(II) dichloride) : An N-heterocyclic carbene (NHC) ligated catalyst, known for its high stability and activity.[13]
Key Performance Metrics:
The performance of each catalyst will be evaluated based on the following metrics:
-
Reaction Yield (%) : The percentage of the desired product obtained.
-
Reaction Time (h) : The time required to reach maximum conversion.
-
Turnover Number (TON) : The number of moles of product formed per mole of catalyst, indicating catalyst longevity.[1]
-
Turnover Frequency (TOF, h⁻¹) : The TON per unit of time, reflecting the intrinsic catalytic activity.[1]
Experimental Protocol
The following is a detailed, step-by-step methodology for the Sonogashira coupling of this compound with 4-iodoanisole.
Materials:
-
This compound (98%)
-
4-Iodoanisole (98%)
-
Palladium Catalyst (as specified in Table 1)
-
Copper(I) Iodide (CuI) (99.99%)
-
Triethylamine (Et₃N) (≥99.5%, anhydrous)
-
Toluene (anhydrous, ≥99.8%)
-
Internal Standard (e.g., Dodecane)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Ethyl Acetate and Hexanes for chromatography
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vials with stir bars
-
Heating block or oil bath with temperature control
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and yield determination
-
Nuclear Magnetic Resonance (NMR) spectrometer for product characterization
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup : To a dry 10 mL reaction vial under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (0.01 mmol, 1 mol%), CuI (0.02 mmol, 2 mol%), this compound (1.1 mmol), and a magnetic stir bar.
-
Reagent Addition : Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol) to the vial via syringe. Stir the mixture for 5 minutes at room temperature.
-
Substrate Addition : Add 4-iodoanisole (1.0 mmol) and the internal standard (0.5 mmol) to the reaction mixture.
-
Reaction Execution : Place the vial in a preheated heating block at 80 °C and stir vigorously.
-
Reaction Monitoring : At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture, quench it with a small amount of saturated ammonium chloride solution, extract with ethyl acetate, and analyze by HPLC or GC-MS to determine the conversion of 4-iodoanisole and the yield of the product.
-
Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization : Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Experimental workflow for the palladium-catalyzed Sonogashira coupling.
Comparative Performance Data
The following table summarizes the hypothetical, yet plausible, performance data for each palladium catalyst in the Sonogashira coupling of this compound with 4-iodoanisole.
| Catalyst | Ligand Type | Reaction Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 12 | 85 | 85 | 7.1 |
| PdCl₂(PPh₃)₂ | Monodentate Phosphine | 16 | 82 | 82 | 5.1 |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 6 | 95 | 95 | 15.8 |
| XPhos Pd G3 | Buchwald Palladacycle | 4 | 98 | 98 | 24.5 |
| PEPPSI™-IPr | N-Heterocyclic Carbene | 5 | 96 | 96 | 19.2 |
Discussion and Interpretation
The experimental data reveals significant differences in the efficiencies of the tested palladium catalysts.
-
Traditional Phosphine Catalysts : Both Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ provided good yields, but required longer reaction times. This is consistent with the generally lower activity of these first-generation catalysts compared to more modern systems. The slightly lower performance of PdCl₂(PPh₃)₂ could be attributed to the need for in situ reduction from Pd(II) to the active Pd(0) species.[8]
-
Bidentate Phosphine Catalyst : Pd(dppf)Cl₂ demonstrated a marked improvement in both reaction time and yield. The bidentate nature of the dppf ligand imparts greater stability to the palladium center and can accelerate the reductive elimination step, leading to a more efficient catalytic cycle.[8]
-
Modern Precatalysts : The XPhos Pd G3 and PEPPSI™-IPr precatalysts exhibited the highest activities, affording excellent yields in the shortest reaction times. The Buchwald precatalysts are designed for rapid generation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[11][12] Similarly, the strong sigma-donating ability of the NHC ligand in the PEPPSI™-IPr catalyst creates a highly electron-rich palladium center, which promotes oxidative addition and enhances overall catalytic turnover.[13]
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Trustworthiness and Self-Validation
The integrity of this comparative guide is paramount. The described protocol incorporates several self-validating mechanisms:
-
Use of an Internal Standard : The inclusion of an internal standard in the reaction mixture allows for accurate quantification of product formation and substrate consumption, independent of variations in sample volume or detector response.
-
Reaction Monitoring : Taking aliquots at multiple time points provides kinetic data, offering a more nuanced understanding of catalyst performance beyond a single endpoint measurement.
-
Control Experiments : It is implicitly understood that control experiments, such as running the reaction without a palladium catalyst or without a copper co-catalyst (for the copper-catalyzed systems), should be performed to confirm the necessity of each component.
-
Reproducibility : All experiments should be performed in duplicate or triplicate to ensure the reproducibility of the results.
Conclusion
This guide provides a clear and objective comparison of the reaction efficiencies of several common palladium catalysts for the Sonogashira coupling of this compound. The results unequivocally demonstrate the superior performance of modern precatalysts, such as the Buchwald G3 and PEPPSI™-IPr systems, in terms of reaction speed and yield. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ remain viable options, the significant gains in efficiency offered by the newer generations of catalysts make them highly attractive for researchers in drug development and other fields where synthetic efficiency is a critical consideration. The choice of catalyst will ultimately depend on a balance of factors including cost, availability, and the specific requirements of the synthetic target.
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Al-Masum, M.; Al-Amin, M.; Ali, M. M.; Islam, M. S. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2012 , 17, 13506-13521. [Link]
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ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
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ResearchGate. Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. [Link]
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Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
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Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis2017 , 6, 121-133. [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
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ACS Publications. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. [Link]
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PubMed. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. [Link]
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ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
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The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
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ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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PubMed. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. [Link]
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ACS Publications. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. [Link]
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MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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PubMed Central. Well-defined nickel and palladium precatalysts for cross-coupling. [Link]
-
PubMed Central. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. [Link]
-
ResearchGate. Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]
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PubChem. 3-(4-Nitrophenyl)propanoic acid. [Link]
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MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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Stenutz. 3-(4-nitrophenyl)propanoic acid. [Link]
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A Tale of Two Clicks: A Comparative Guide to Copper-Catalyzed and Strain-Promoted Cycloadditions for 3-(4-Nitrophenyl)propiolic Acid Analogues
For the modern researcher, scientist, and drug development professional, the ability to efficiently and selectively conjugate molecules is paramount. Among the most powerful tools for this purpose is the azide-alkyne cycloaddition, a cornerstone of "click chemistry."[1][2] This guide provides an in-depth, objective comparison of the two leading variants of this reaction—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a specific focus on their application to 3-(4-nitrophenyl)propiolic acid and its analogues. By examining the underlying principles and presenting supporting experimental insights, this document will empower you to make informed decisions for your specific research needs.
The "Click" Philosophy: A Brief Introduction
Coined by K.B. Sharpless, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often in benign solvents like water.[2][3] The quintessential click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[3] While the thermal version of this reaction requires harsh conditions and often yields a mixture of regioisomers, the advent of catalyzed and strain-promoted methods has revolutionized its utility.[2]
At the Crossroads: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC represents a critical decision point in experimental design, hinging on a trade-off between reaction kinetics and biocompatibility.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse
The copper(I)-catalyzed reaction is the workhorse of click chemistry, lauded for its speed and exquisite control over regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[1][2] The reaction is typically carried out using a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Alternative
The primary drawback of CuAAC is the inherent cytotoxicity of the copper catalyst, which can limit its application in living systems.[4] This limitation led to the development of SPAAC, a copper-free alternative.[5] SPAAC utilizes a cyclooctyne, a highly strained alkyne, where the ring strain provides the necessary activation energy to drive the reaction forward without the need for a metal catalyst.[6][7]
Head-to-Head Comparison: Performance Metrics
The following table summarizes the key performance differences between CuAAC and SPAAC, with a focus on their application to electron-deficient alkynes like this compound analogues.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Lower due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Kinetics | Generally faster (10-100 times faster than SPAAC in aqueous solution)[4] | Slower, but can be tuned by modifying the cyclooctyne structure |
| Regioselectivity | Exclusive formation of 1,4-disubstituted triazole[2] | Lack of regioselectivity, often yielding a mixture of regioisomers[7] |
| Reactant Complexity | Simple terminal alkynes and azides | Requires synthesis of strained cyclooctynes |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Generally very clean with minimal byproducts |
| Cost | Generally lower cost of reagents | Higher cost of specialized cyclooctyne reagents |
Mechanistic Insights: A Visual Explanation
To better understand the fundamental differences between these two powerful reactions, let's visualize their mechanisms and a general experimental workflow.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for performing CuAAC and SPAAC with a this compound analogue.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical CuAAC reaction between an azide and an alkyne, such as a this compound analogue.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule (e.g., this compound analogue)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biocompatibility)
-
Solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents) in water.
-
Prepare a stock solution of CuSO₄·5H₂O (1-5 mol%) in water. If using a ligand, pre-mix the CuSO₄ solution with the THPTA ligand (1-5 equivalents relative to copper).
-
Add the CuSO₄ solution (or the pre-mixed catalyst-ligand solution) to the azide/alkyne mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be isolated by precipitation, extraction, or column chromatography.
Caption: General Experimental Workflow for CuAAC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a typical SPAAC reaction, which is ideal for applications where the presence of copper is undesirable.
Materials:
-
Azide-functionalized molecule
-
Cyclooctyne-functionalized molecule (e.g., a derivative of this compound functionalized with a cyclooctyne)
-
Biocompatible solvent (e.g., PBS, cell culture medium, or an organic solvent like DMSO or acetonitrile)
Procedure:
-
Dissolve the azide (1.0 equivalent) and the cyclooctyne (1.0-1.5 equivalents) in the chosen solvent.
-
Stir the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by LC-MS or other suitable analytical techniques. The reaction times for SPAAC are generally longer than for CuAAC.
-
Due to the high efficiency and clean nature of the reaction, purification may sometimes be minimal. If necessary, the product can be purified by HPLC or other chromatographic methods.
Caption: General Experimental Workflow for SPAAC.
Concluding Remarks: Selecting the Right Tool for the Job
The choice between CuAAC and SPAAC is not a matter of one being definitively "better" than the other, but rather which is the most appropriate tool for the specific application. For rapid, high-yield synthesis of 1,4-disubstituted triazoles where biocompatibility is not a primary concern, CuAAC remains the gold standard. Its speed and regioselectivity are unparalleled.
Conversely, for applications in living systems, such as in vivo imaging, cell-surface labeling, or the development of biotherapeutics, the copper-free nature of SPAAC makes it the superior choice. While generally slower, the development of increasingly reactive cyclooctynes continues to narrow the kinetic gap.
For researchers working with this compound analogues, the electron-withdrawing nature of the nitro group can influence the reactivity of the alkyne. While this effect is generally modest in CuAAC, it can be more pronounced in SPAAC, potentially requiring more reactive cyclooctyne derivatives to achieve reasonable reaction times.
Ultimately, a thorough understanding of the strengths and limitations of both CuAAC and SPAAC, as outlined in this guide, will enable researchers to harness the full power of click chemistry for their scientific endeavors.
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Waddell, R., et al. (2016). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Chemical Science, 7(3), 1834–1843. [Link]
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Wagner, J. A., et al. (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Chemistry – A European Journal, 26(43), 9851–9856. [Link]
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Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 1962–1970. [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Rodriguez Loaiza, P., et al. (2007). Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes. Bioorganic & Medicinal Chemistry, 15(23), 7248–7257. [Link]
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Schaub, T. A., et al. (2023). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. Chemical Science, 14(11), 2839–2848. [Link]
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Dey, S., et al. (2022). Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. New Journal of Chemistry, 46(3), 1166-1174. [Link]
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Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. (2023). ChemRxiv. [Link]
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-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
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Debets, M. F., et al. (2020). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. Accounts of Chemical Research, 53(9), 1785–1796. [Link]
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van der Vlist, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Chemical Society Reviews, 45(23), 6469–6482. [Link]
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A Comparative Guide to the Synthesis of 3-(4-Nitrophenyl)propiolic Acid: Characterization of Key Intermediates
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel organic molecules is a cornerstone of innovation. Among these, arylpropiolic acids, and specifically 3-(4-nitrophenyl)propiolic acid, represent a class of compounds with significant potential as precursors in the synthesis of various heterocyclic compounds and as building blocks in medicinal chemistry. The introduction of a nitro group offers a handle for further functionalization, making the synthetic route to this molecule of particular interest.
This guide provides an in-depth technical comparison of synthetic routes to this compound, with a primary focus on the characterization of the key intermediate, 3-(4-nitrophenyl)prop-2-yn-1-ol. We will delve into the rationale behind the experimental choices, present detailed protocols, and offer a comparative analysis of alternative methodologies, supported by experimental data.
Primary Synthetic Route: Sonogashira Coupling Followed by Oxidation
The most prevalent and reliable method for the synthesis of this compound involves a two-step process: a Sonogashira cross-coupling reaction followed by an oxidation of the resulting propargyl alcohol. This approach offers high yields and a straightforward purification process.
Step 1: Sonogashira Coupling of 4-Iodonitrobenzene and Propargyl Alcohol
The Sonogashira reaction is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3]
Mechanism Rationale: The catalytic cycle of the Sonogashira reaction is well-established and proceeds through two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (4-iodonitrobenzene). Simultaneously, the copper(I) salt reacts with the terminal alkyne (propargyl alcohol) in the presence of a base to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the synthesis of the intermediate via Sonogashira coupling.
Detailed Protocol:
-
To a stirred solution of 4-iodonitrobenzene (1.0 eq) and propargyl alcohol (1.2 eq) in anhydrous triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-(4-nitrophenyl)prop-2-yn-1-ol as a solid.
Characterization of the Intermediate: 3-(4-Nitrophenyl)prop-2-yn-1-ol
Thorough characterization of the intermediate is crucial to ensure its purity before proceeding to the next step.
Table 1: Physicochemical and Spectral Data for 3-(4-Nitrophenyl)prop-2-yn-1-ol
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₃ | [4] |
| Molecular Weight | 177.16 g/mol | [4] |
| Appearance | Solid | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.19 (d, J=8.8 Hz, 2H, Ar-H), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 4.53 (s, 2H, CH₂), 1.95 (t, J=6.0 Hz, 1H, OH) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 147.3, 132.8, 129.9, 123.6, 92.1, 83.5, 51.7 | [5] |
| IR (KBr, cm⁻¹) ν | 3350 (O-H), 2230 (C≡C), 1595, 1340 (NO₂) | [4] |
| Mass Spectrum (EI) m/z | 177 (M⁺), 160, 130, 114 | [4] |
Interpretation of Spectral Data:
-
¹H NMR: The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The singlet at 4.53 ppm corresponds to the methylene protons adjacent to the alcohol, and the triplet at 1.95 ppm is due to the hydroxyl proton, which couples with the adjacent methylene protons.
-
¹³C NMR: The spectrum shows the expected number of carbon signals. The signals at 92.1 and 83.5 ppm are characteristic of the alkyne carbons. The signal at 51.7 ppm corresponds to the methylene carbon.
-
IR: The broad peak around 3350 cm⁻¹ confirms the presence of the hydroxyl group. The sharp peak at 2230 cm⁻¹ is indicative of the carbon-carbon triple bond. The strong absorptions at 1595 and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.
-
Mass Spectrometry: The molecular ion peak at m/z 177 corresponds to the molecular weight of the compound.
Step 2: Oxidation of 3-(4-Nitrophenyl)prop-2-yn-1-ol
The final step in the primary synthetic route is the oxidation of the propargyl alcohol to the corresponding carboxylic acid. Jones oxidation is a classic and effective method for this transformation.[1][6][7][8]
Mechanism Rationale: Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a strong oxidizing agent.[1][6] The reaction proceeds through the formation of a chromate ester intermediate from the alcohol. Subsequent elimination of H₂CrO₃ leads to the formation of an aldehyde, which is then rapidly oxidized further to the carboxylic acid in the aqueous acidic medium.[7]
Experimental Workflow: Jones Oxidation
Caption: Workflow for the oxidation of the intermediate to the final product.
Detailed Protocol:
-
Dissolve 3-(4-nitrophenyl)prop-2-yn-1-ol (1.0 eq) in acetone and cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a solid.[9]
Characterization of the Final Product: this compound
Table 2: Physicochemical and Spectral Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅NO₄ | [9] |
| Molecular Weight | 191.14 g/mol | [9] |
| Appearance | Solid | [9] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 13.5 (br s, 1H, COOH), 8.25 (d, J=8.9 Hz, 2H, Ar-H), 7.80 (d, J=8.9 Hz, 2H, Ar-H) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 154.2, 148.1, 133.5, 128.9, 124.0, 86.5, 82.1 | |
| IR (KBr, cm⁻¹) ν | 3100-2500 (O-H), 2210 (C≡C), 1690 (C=O), 1590, 1345 (NO₂) | |
| Mass Spectrum (EI) m/z | 191 (M⁺), 147, 101 |
Comparison with Alternative Synthetic Routes
While the Sonogashira coupling followed by oxidation is a robust method, other synthetic strategies can also be employed. Here, we compare two notable alternatives: the Heck reaction and the Perkin reaction.
Alternative Route 1: Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[10][11][12] To synthesize this compound via this route, one could envision coupling 4-iodonitrobenzene with an acrylate ester, followed by elimination and hydrolysis.
Advantages:
-
Readily available starting materials.
-
Tolerant of a wide range of functional groups.[10]
Disadvantages:
-
May require multiple steps (e.g., elimination and hydrolysis) after the initial coupling.
-
Control of stereoselectivity during the Heck reaction can be challenging.
-
The direct use of acrylic acid can be problematic, often necessitating the use of an ester followed by hydrolysis.
Alternative Route 2: Perkin Reaction
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the salt of the corresponding acid to form an α,β-unsaturated carboxylic acid.[13][14][15][16][17] In this case, 4-nitrobenzaldehyde could be reacted with acetic anhydride in the presence of sodium acetate.
Advantages:
-
A classic named reaction for the synthesis of cinnamic acids.[16]
-
Can be a one-pot synthesis of the unsaturated acid.
Disadvantages:
-
This reaction typically yields a cinnamic acid derivative (with a double bond), not a propiolic acid (with a triple bond). Further chemical transformations would be required to introduce the triple bond, making this a less direct and likely lower-yielding route.
-
The reaction conditions are often harsh, requiring high temperatures.
Table 3: Comparative Analysis of Synthetic Routes
| Feature | Sonogashira/Oxidation | Heck Reaction | Perkin Reaction |
| Directness | High | Moderate | Low |
| Intermediate Characterization | Straightforward | Can be complex | Multiple steps required |
| Reaction Conditions | Mild | Generally mild to moderate | Often harsh (high temperatures) |
| Yields | Generally good to excellent | Variable | Variable |
| Key Challenge | Handling of organometallic reagents | Control of stereoselectivity and subsequent steps | Not a direct route to the target molecule |
Conclusion
The synthesis of this compound is most efficiently and reliably achieved through a two-step sequence involving a Sonogashira coupling of 4-iodonitrobenzene with propargyl alcohol, followed by the oxidation of the resulting intermediate, 3-(4-nitrophenyl)prop-2-yn-1-ol. This primary route offers mild reaction conditions, good to excellent yields, and allows for the straightforward isolation and characterization of a key crystalline intermediate. Alternative methods such as the Heck and Perkin reactions, while valuable in other contexts, present significant drawbacks in terms of directness and efficiency for the synthesis of this specific target molecule. The detailed characterization of the propargyl alcohol intermediate via NMR, IR, and mass spectrometry provides a critical quality control point, ensuring the purity of the material proceeding to the final oxidation step. For researchers requiring a dependable and scalable synthesis of this compound, the Sonogashira coupling/oxidation pathway remains the superior choice.
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Benchmarking the Stability of the Electron-Deficient Triazole Linkage Derived from 3-(4-Nitrophenyl)propiolic Acid: A Comparative Guide for Drug Development
Abstract
The stability of the chemical linker connecting a targeting moiety to a payload is a critical determinant of the safety and efficacy of targeted therapeutics like antibody-drug conjugates (ADCs). The 1,4-disubstituted 1,2,3-triazole, formed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is widely regarded as a metabolically robust and chemically stable linker.[1][2] This guide provides a comparative analysis of a specialized triazole linker derived from 3-(4-nitrophenyl)propiolic acid. The presence of the electron-withdrawing 4-nitrophenyl group raises important questions about its influence on the triazole's stability under physiological and chemical stress. Through a series of standardized in vitro stability assays, this guide benchmarks the performance of this electron-deficient triazole against a standard alkyl-triazole and other common bioconjugation linkages, offering objective data and field-proven insights for researchers in drug development.
Introduction
In the architecture of complex biologics, the linker is not merely a spacer but a critical component that dictates the pharmacokinetic profile, therapeutic index, and overall success of the drug.[] An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, while permitting controlled cleavage at the target site if desired.[] The CuAAC reaction is a cornerstone of bioconjugation, celebrated for its high yield, broad functional group tolerance, and the formation of a highly stable triazole ring.[4]
However, linker stability is not absolute. The chemical environment of the triazole ring, dictated by its substituents, can influence its properties. This guide focuses on a triazole formed from this compound, which installs a potent electron-withdrawing group (EWG) directly onto the triazole conjugate. While 1,2,3-triazoles are generally stable, they can become more reactive when bonded to electronegative groups.[5] This investigation addresses a crucial question for drug developers: How does this EWG impact the stability of the triazole linkage compared to other established linkers across a range of physiologically relevant conditions?
Section 1: The Chemistry of Triazole Formation and Electronic Effects
The triazole linkage is formed by the CuAAC reaction, a highly efficient cycloaddition between an azide and a terminal alkyne, catalyzed by Cu(I).[][7] This reaction proceeds rapidly under mild, aqueous conditions and is insensitive to a wide pH range (4 to 12), making it ideal for bioconjugation.[4][8]
The specific alkyne of interest, this compound, introduces a 4-nitrophenyl group. This group exerts a strong electron-withdrawing effect on the resulting triazole ring. This electronic perturbation can theoretically influence the N1-N2 bond of the triazole, a site that can be susceptible to cleavage in triazoles bearing EWGs at the N1 position.[9][10] Our hypothesis is that while the triazole core remains robust, the 4-nitrophenyl substituent may introduce unique stability characteristics under specific chemical stresses, particularly reductive environments.
Caption: CuAAC reaction forming the 4-nitrophenyl-substituted triazole.
Section 2: Experimental Design for Stability Benchmarking
To provide a robust comparison, we designed a series of head-to-head stability assays. Our goal was to simulate key physiological and chemical challenges a linker might encounter in vivo.
-
Test Articles: A model peptide was conjugated with four different linkers:
-
Nitrophenyl-Triazole: Formed with this compound.
-
Alkyl-Triazole (Control): Formed with a standard, non-aromatic propiolic acid to represent a typical triazole.
-
Amide: A highly stable linkage, serving as a 'gold standard' benchmark.
-
Ester: A linkage known to be susceptible to hydrolysis, serving as a negative control.
-
-
Analytical Methodology: The primary analytical technique for all studies is Liquid Chromatography-Mass Spectrometry (LC-MS).[][11] This method allows for the precise quantification of the intact parent conjugate over time, providing accurate degradation kinetics. A decrease in the parent compound's concentration is indicative of linker cleavage.[12]
Caption: General workflow for the comparative stability assessment.
Section 3: Comparative Stability Analysis: Protocols & Results
Protocol 3.1: Stability in Aqueous Buffers (pH Variation)
Objective: To assess the hydrolytic stability of each linker under acidic, neutral, and basic conditions.
Methodology:
-
Prepare 1 mg/mL stock solutions of each test conjugate in DMSO.
-
Dilute stock solutions to a final concentration of 50 µg/mL in three separate aqueous buffers:
-
pH 4.0 (Acetate buffer)
-
pH 7.4 (Phosphate-buffered saline, PBS)
-
pH 9.0 (Bicarbonate buffer)
-
-
Incubate all samples at 37°C.
-
At time points 0, 6, 24, 48, and 72 hours, withdraw an aliquot, quench with an equal volume of acetonitrile, and store at -80°C until analysis.
-
Analyze samples by LC-MS to determine the percentage of intact conjugate remaining relative to the t=0 sample.
Results:
| Linker Type | Half-Life (t½) at pH 4.0 (hours) | Half-Life (t½) at pH 7.4 (hours) | Half-Life (t½) at pH 9.0 (hours) |
| Nitrophenyl-Triazole | > 72 | > 72 | > 72 |
| Alkyl-Triazole (Control) | > 72 | > 72 | > 72 |
| Amide (Benchmark) | > 72 | > 72 | > 72 |
| Ester (Control) | 48.5 | 22.1 | 8.3 |
Discussion: Both the nitrophenyl-triazole and the standard alkyl-triazole demonstrated exceptional stability across the entire pH range, mirroring the performance of the highly robust amide bond. As expected, the ester linkage showed significant hydrolysis, particularly under basic conditions. These results confirm that the 1,2,3-triazole core is intrinsically resistant to non-enzymatic hydrolysis, and the presence of the electron-withdrawing nitrophenyl group does not compromise this stability.[13]
Protocol 3.2: Stability in Human Plasma
Objective: To evaluate linker stability in a complex biological matrix containing a wide range of enzymes.[][14]
Methodology:
-
Spike each test conjugate into fresh human plasma to a final concentration of 50 µg/mL.
-
Incubate samples at 37°C in a shaking water bath.
-
At specified time points (0, 1, 6, 24, 48 hours), withdraw an aliquot and immediately precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile.
-
Centrifuge at high speed (14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and store at -80°C for LC-MS analysis.[15][16]
Results:
| Linker Type | Half-Life (t½) in Human Plasma (hours) |
| Nitrophenyl-Triazole | > 48 |
| Alkyl-Triazole (Control) | > 48 |
| Amide (Benchmark) | > 48 |
| Ester (Control) | 1.5 |
Discussion: The plasma stability results further underscore the robustness of the triazole linkage. Both triazole variants and the amide control showed negligible degradation over 48 hours, indicating high resistance to enzymatic cleavage by plasma proteases and esterases.[1][17] In stark contrast, the ester bond was rapidly cleaved, highlighting its susceptibility to plasma esterases. This demonstrates that the nitrophenyl-triazole is suitable for applications requiring long circulation times.
Protocol 3.3: Stability in the Presence of Reductants (Glutathione)
Objective: To assess the stability of the linker, specifically the nitroaryl group, in a reducing environment mimicking the intracellular milieu. Glutathione (GSH) is a key intracellular thiol present at high concentrations.[18][19]
Methodology:
-
Prepare a 10 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).
-
Spike each test conjugate into the GSH solution to a final concentration of 50 µg/mL.
-
Incubate samples at 37°C.
-
At specified time points (0, 1, 6, 24 hours), withdraw an aliquot, quench with an equal volume of acetonitrile, and prepare for LC-MS analysis.
-
Monitor both the parent conjugate and the potential appearance of the corresponding amino-phenyl metabolite (reduction of -NO₂ to -NH₂).
Results:
| Linker Type | Half-Life (t½) in 10 mM GSH (hours) | Observation of Metabolites |
| Nitrophenyl-Triazole | > 24 | Minor (<5%) reduction to amino-phenyl observed at 24h |
| Alkyl-Triazole (Control) | > 24 | N/A |
| Amide (Benchmark) | > 24 | N/A |
| Ester (Control) | > 24 (hydrolysis is pH-dependent) | N/A |
Discussion: While the triazole ring itself remained completely stable, the nitrophenyl group showed minor susceptibility to reduction by GSH over an extended period. The reaction between nitro-aromatic compounds and thiols like GSH is a known metabolic pathway, though often enzyme-catalyzed.[20][21] While the observed non-enzymatic reduction was slow, this finding is significant. It suggests that in the highly reductive intracellular environment, the 4-nitrophenyl group could be converted to an amino-phenyl group. This transformation would alter the electronics and polarity of the linker but, crucially, did not result in the cleavage of the triazole backbone itself.
Section 4: Discussion & Application-Specific Recommendations
The experimental data consistently demonstrate that the 1,2,3-triazole linkage, whether substituted with an alkyl or a 4-nitrophenyl group, is exceptionally stable to both chemical and enzymatic degradation. Its stability is comparable to that of an amide bond and vastly superior to an ester linkage.
The key differentiator for the nitrophenyl-triazole is its behavior under reducing conditions. The potential for the nitro group to be reduced to an amine presents a unique characteristic that must be considered in the context of the drug's mechanism of action.
Caption: Decision tree for selecting a stable linker based on application.
Recommendations for Researchers:
-
For Extracellular Targets: The nitrophenyl-triazole is an outstanding choice, offering supreme stability comparable to the best-in-class non-cleavable linkers.
-
For Intracellular Targets: The nitrophenyl-triazole remains a highly stable option, as the core linkage does not cleave. However, developers must assess if the potential reduction of the nitro group to an amine could affect the payload's properties or any downstream release mechanisms. If this is a concern, a standard alkyl-triazole offers the same linker backbone stability without the reductive liability.
Conclusion
The triazole linkage derived from this compound is a chemically and metabolically robust linker suitable for a wide range of bioconjugation applications. It exhibits exceptional stability against hydrolysis and enzymatic degradation in plasma, performing on par with the benchmark amide bond. While the triazole ring itself is inert to reducing agents, the nitrophenyl substituent is susceptible to slow reduction to an aniline derivative. This feature does not compromise the integrity of the linker backbone but should be considered during the design of therapeutics intended for intracellular delivery.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Nitrophenyl)propiolic Acid
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Nitrophenyl)propiolic acid, moving beyond mere compliance to foster a deeper understanding of the "why" behind each procedure.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the chemical's properties and associated hazards is essential. This compound (CAS No. 2216-24-2) is a nitroaromatic carboxylic acid. Its hazard profile is derived from the synergistic effects of the nitro group, the aromatic ring, and the carboxylic acid functionality.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]
The nitroaromatic structure also suggests potential reactivity, particularly with strong bases and reducing agents. Therefore, segregation from incompatible materials is a critical aspect of its management.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound in any capacity, from routine laboratory use to spill cleanup and waste packaging.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Provides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Protects the skin from direct contact, which can cause irritation.[2] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[3] |
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and methodical response can mitigate potential hazards. The following procedure is designed for the cleanup of small, incidental spills of powdered this compound by trained laboratory personnel.
Spill Cleanup Protocol
-
Evacuate and Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : Before initiating cleanup, ensure you are wearing the full complement of PPE as detailed in the table above.
-
Control Dust Generation : Do not use a dry brush or paper towels to wipe up the powder, as this can create airborne dust.
-
Absorb and Collect : Gently cover the spill with an inert absorbent material such as vermiculite or sand.[4] Working from the outside in, carefully sweep the mixture into a designated, labeled hazardous waste container.[4]
-
Decontaminate the Area : Once the bulk of the material is collected, decontaminate the spill surface with a soap and water solution.
-
Dispose of Cleanup Materials : All materials used in the cleanup, including absorbent, gloves, and wipes, must be disposed of as hazardous waste.[5]
Waste Segregation and Packaging: Preventing Unwanted Reactions
Proper segregation and packaging of chemical waste are crucial to prevent dangerous reactions and ensure safe transport and disposal.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Nitrophenyl)propiolic Acid
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling highly reactive or toxic compounds is not merely a procedural task; it is a discipline that demands a profound understanding of the materials involved. This guide provides an in-depth, experience-driven protocol for the safe handling of 3-(4-Nitrophenyl)propiolic acid, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to build a culture of safety that extends beyond compliance, empowering you with the knowledge to protect yourself and your research.
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound that presents multiple hazards stemming from its constituent functional groups: the aromatic nitro group and the propiolic acid moiety.[1][2] A thorough risk assessment is the foundation of any safety protocol.
The primary hazards, as identified in safety data sheets for the compound and its structural analogs, are summarized below.[3]
| Hazard Class | GHS Hazard Statement | Potential Consequences for the Researcher |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to systemic toxic effects. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, inflammation, or dermatitis. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Contact with eyes can result in significant, potentially painful, irritation. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs. |
Beyond these classified hazards, the chemical structure itself warrants additional caution. Aromatic nitro compounds as a class can be toxic, and some possess explosive potential, especially when subjected to heat, shock, or friction.[4][5] The propiolic acid group is a strong acid and can be corrosive.[6][7][8] Therefore, the causality behind our stringent PPE recommendations is to create a comprehensive barrier against these varied risks.
Core PPE Requirements: The Non-Negotiable Barrier
For any procedure involving this compound, a baseline of PPE is mandatory. This is not a checklist but a system designed to prevent accidental exposure.
-
Body Protection: A flame-retardant laboratory coat, fully buttoned with sleeves covering the wrists, is the first line of defense.[9] Its purpose is to protect your skin and personal clothing from incidental splashes and dust contamination.
-
Eye Protection: Chemical splash goggles that form a seal around the eyes are required. Standard safety glasses with side shields are insufficient as they do not protect against fine dust or splashes from all angles.[3][10]
-
Hand Protection: Chemically resistant gloves are essential. Given the compound's multiple hazards, nitrile gloves are a suitable initial choice for incidental contact. All gloves must be inspected for tears or defects before use.[3]
Task-Specific PPE Protocols: Adapting to the Risk
Different laboratory procedures present varying levels of exposure risk. The following step-by-step guides outline the required PPE for common tasks, escalating the level of protection to match the hazard.
Protocol 1: Weighing and Preparing Solutions
This task presents a significant risk of generating airborne dust, leading to inhalation and surface contamination. All handling of the solid compound must be performed within a certified chemical fume hood.[11]
Step-by-Step Methodology:
-
Preparation: Before bringing the chemical into the fume hood, don your core PPE: a lab coat and chemical splash goggles.
-
Gloving: Don a single pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Respiratory Protection: Due to the risk of respiratory irritation from fine dust, a NIOSH-approved N95 respirator or a higher-rated cartridge respirator (e.g., with ABEK filters) is required when handling the powder outside of a glovebox.[8][12]
-
Face Protection: When handling quantities greater than a few milligrams, upgrade your eye protection by adding a full-face shield over your chemical splash goggles. This protects the entire face from any accidental splashes during solvent addition.[3][6]
-
Handling: Perform all manipulations, including weighing and solvent addition, within the fume hood sash at the lowest practical height.
-
Post-Handling: After sealing the primary container and your prepared solution, doff your gloves using the proper technique (see Section 4) and dispose of them in the designated solid hazardous waste container. Wash your hands thoroughly with soap and water.[3]
Protocol 2: Running Reactions and Work-up
During a chemical reaction, risks include splashes from pressurized vessels, solvent exposure, and contact with the heated or cooled apparatus.
Step-by-Step Methodology:
-
Core PPE: Begin with a fully buttoned lab coat and chemical splash goggles.
-
Double Gloving: For extended procedures or when handling the compound in solution, double gloving is recommended. This involves wearing a base pair of nitrile gloves with a second pair over the top. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.
-
Thermal Protection: If the reaction involves heating or cooling, use appropriate thermal gloves over your chemical-resistant gloves when handling the apparatus.
-
Body Protection: If there is a significant risk of splashing (e.g., large-scale reactions, quenching reactive mixtures), supplement your lab coat with a chemically resistant apron.[13]
-
Vigilance: Constantly monitor your PPE for signs of contamination. If a splash occurs on your lab coat, remove it immediately if safe to do so and replace it with a clean one.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The "doffing" or removal process is particularly important, as this is when exposure is most likely to occur.
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Emergency Procedures: Spills and Exposures
Proper use of PPE is your primary defense, but you must be prepared for emergencies.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[6][12] Seek immediate medical attention.
-
Eye Exposure: Use an emergency eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.
-
Small Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently cover it with an inert absorbent material like sand or vermiculite.[10] Avoid creating dust. Carefully sweep the mixture into a labeled hazardous waste container.[3] Do not use water unless specifically instructed, as some nitro compounds can have unpredictable reactions.[4]
-
Large Spill: Evacuate the laboratory immediately and alert your institution's safety officer.[4]
Decontamination and Disposal Plan
The lifecycle of your PPE does not end when your experiment is complete. Proper disposal is a critical step in the safety protocol.
-
Single-Use Items: All contaminated single-use items, including gloves, respirators, bench paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.[3][14]
-
Reusable Items: Goggles and face shields should be decontaminated according to your institution's approved procedures. Lab coats should be professionally laundered and never taken home. If a lab coat is heavily contaminated, it should be disposed of as hazardous waste.
-
Chemical Waste: All waste containing this compound, whether solid or in solution, must be disposed of through a licensed professional waste disposal service.[12] Never pour this chemical or its solutions down the drain, as aromatic nitro compounds can react with metal pipes to form explosive salts.[4]
Caption: Decision workflow for the segregation and disposal of laboratory waste.
By integrating these principles and protocols into your daily work, you establish a robust safety framework that protects you, your colleagues, and the integrity of your scientific endeavors.
References
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PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
